3-Chloropropylmethyldichlorosilane
Description
The exact mass of the compound 3-Chloropropylmethyldichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloropropylmethyldichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropropylmethyldichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dichloro-(3-chloropropyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHMXXKIKBHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064856 | |
| Record name | Silane, dichloro(3-chloropropyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-93-1 | |
| Record name | Dichloro(3-chloropropyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropyldichloromethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(3-chloropropyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROPROPYLDICHLOROMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97EI2HMA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 3-Chloropropylmethyldichlorosilane
Introduction
3-Chloropropylmethyldichlorosilane (CAS No. 7787-93-1) is a bifunctional organosilane that serves as a crucial intermediate in the synthesis of advanced materials.[1] Its unique structure, featuring a reactive chloropropyl group and hydrolyzable dichlorosilyl moieties, makes it an indispensable building block for producing a wide range of silane coupling agents, surface modifiers, and silicone resins.[2] These derivatives are vital for enhancing interfacial adhesion between organic polymers and inorganic substrates, leading to composites with superior mechanical strength, durability, and thermal stability.[1] This guide provides a comprehensive technical overview of the primary synthesis route and subsequent purification of 3-chloropropylmethyldichlorosilane, intended for researchers and chemical development professionals. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a high-yield, high-purity product.
Physicochemical Properties and Safety Imperatives
A thorough understanding of the physical properties and hazards of 3-chloropropylmethyldichlorosilane is a prerequisite for its safe handling and successful synthesis.
Table 1: Physicochemical Properties of 3-Chloropropylmethyldichlorosilane
| Property | Value | Reference |
| CAS Number | 7787-93-1 | [3] |
| Molecular Formula | C₄H₉Cl₃Si | [3] |
| Molecular Weight | 191.55 g/mol | [3] |
| Appearance | Colorless, clear liquid | [2] |
| Density | 1.204 g/cm³ | [4] |
| Boiling Point | 68-70 °C @ 15 Torr | [4] |
| Flash Point | 139 °F (59.4 °C) | [3] |
| Refractive Index | 1.446 | [3] |
Safety Considerations: 3-Chloropropylmethyldichlorosilane is a corrosive, flammable, and moisture-sensitive compound. The dichlorosilyl group readily hydrolyzes in the presence of moisture to release hydrochloric acid (HCl), which is corrosive and toxic.
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[5] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[5][6]
-
Storage: The compound should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][7] It must be stored separately from incompatible materials such as water, alcohols, acids, and oxidizing agents.[7][8]
-
Spill & First Aid: In case of a spill, evacuate the area and remove all ignition sources.[5] Absorb the spill with an inert, dry material and place it in a suitable container for disposal. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]
Synthesis: The Hydrosilylation Pathway
The most prevalent industrial method for synthesizing 3-chloropropylmethyldichlorosilane is the platinum-catalyzed hydrosilylation of allyl chloride with methyldichlorosilane. This addition reaction is highly efficient and forms a stable silicon-carbon bond.
Mechanistic Rationale: The Chalk-Harrod Mechanism
The reaction typically proceeds via a mechanism akin to the Chalk-Harrod cycle, a well-established model for homogeneous hydrosilylation. The causality of this catalytic process is rooted in the ability of the platinum catalyst to coordinate with and activate both the Si-H bond of the silane and the C=C double bond of the alkene.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-H bond of methyldichlorosilane to the platinum(0) complex.
-
Olefin Coordination: The allyl chloride molecule then coordinates to the resulting platinum(II) hydride complex.
-
Migratory Insertion: This is the key bond-forming step. The coordinated alkene inserts into the Pt-H bond. This insertion is regioselective, predominantly following an anti-Markovnikov pattern, which places the silyl group on the terminal carbon of the propyl chain. This is the desired outcome for producing the 3-chloro isomer.
-
Reductive Elimination: The final step is the reductive elimination of the product, 3-chloropropylmethyldichlorosilane, which regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle.
While platinum catalysts are widely used, rhodium-based catalysts have been shown to offer even higher selectivity and efficiency for similar hydrosilylation reactions, minimizing the formation of by-products.[9][10][11]
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 3-chloropropylmethyldichlorosilane.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for laboratory-scale synthesis.
-
Reactor Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas outlet), a dropping funnel, and a thermometer. Purge the entire apparatus with dry nitrogen or argon for 15-20 minutes.
-
Reagent Charging: Charge the flask with methyldichlorosilane (1.0 eq). In the dropping funnel, place allyl chloride (1.05 eq). A slight excess of the alkene can help drive the reaction to completion.
-
Catalyst Addition: To the stirred silane in the flask, add a platinum catalyst, such as Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), typically at a concentration of 5-10 ppm relative to the silane.
-
Initiation and Reaction: Gently heat the flask to approximately 40-50°C to initiate the reaction. The reaction is exothermic; once initiated, the heat source should be removed.
-
Controlled Addition: Begin the dropwise addition of allyl chloride from the dropping funnel at a rate that maintains the reaction temperature between 60-80°C. Use a cooling bath (water or ice) as needed to control the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at ~70°C for 1-2 hours to ensure complete conversion. The progress of the reaction can be monitored by taking small aliquots (quenched with a small amount of a silylating agent and an alcohol) and analyzing them by Gas Chromatography (GC).
-
Isolation: Once the reaction is complete (as determined by the disappearance of the starting silane in the GC analysis), cool the mixture to room temperature. The resulting crude product is now ready for purification.
Table 2: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1 : 1.05 (Silane:Alkene) | A slight excess of alkene ensures complete consumption of the more valuable silane. |
| Catalyst Loading | 5-10 ppm Pt | Sufficient to provide a reasonable reaction rate without excessive cost or contamination. |
| Reaction Temperature | 60-80 °C | Balances reaction rate and selectivity, minimizing side reactions that can occur at higher temperatures. |
| Reaction Time | 2-4 hours | Typically sufficient for achieving high conversion. |
Purification: Fractional Vacuum Distillation
The crude product from the synthesis contains unreacted starting materials, catalyst residues, and potentially some side products. Fractional distillation under reduced pressure is the definitive method for obtaining high-purity 3-chloropropylmethyldichlorosilane.
Principles and Justification
-
Efficacy of Distillation: This technique separates chemical compounds based on differences in their boiling points. The desired product has a significantly different boiling point than the lower-boiling allyl chloride and the higher-boiling catalyst residues and oligomers.
-
Necessity of Vacuum: Organochlorosilanes can undergo decomposition or rearrangement at elevated temperatures. Applying a vacuum lowers the boiling point of the compounds, allowing distillation to occur at a lower, safer temperature, thereby preserving the integrity of the product.[12]
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification via fractional vacuum distillation.
Detailed Experimental Protocol: Purification
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a multi-limb receiver (cow-type adapter) to allow for the collection of different fractions without breaking the vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging and Vacuum: Transfer the crude product to the distillation flask. Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply vacuum to the system, aiming for a stable pressure of 15-20 Torr.
-
Heating and Fractionation: Begin gently heating the distillation flask using a heating mantle.
-
Forerun Fraction: Collect the initial distillate, which will primarily consist of residual allyl chloride and other low-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes at the expected boiling point of the product (approx. 68-70°C at 15 Torr), switch the receiver to collect the main fraction.[4]
-
Final Fraction/Residue: When the majority of the product has distilled over, the temperature may begin to rise or fluctuate. At this point, stop the distillation to avoid collecting higher-boiling impurities.
-
-
Product Handling: The collected pure fraction should be stored under an inert atmosphere as described in the safety section. The residue in the distillation flask, containing catalyst and oligomers, should be cooled and disposed of as hazardous waste.
-
Quality Control: The purity of the collected main fraction should be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
Conclusion
The synthesis of 3-chloropropylmethyldichlorosilane via platinum-catalyzed hydrosilylation, followed by purification through fractional vacuum distillation, is a robust and scalable process. Success hinges on a deep understanding of the underlying reaction mechanism, strict control over reaction parameters to manage the exotherm and maximize selectivity, and meticulous execution of the purification to achieve the high purity required for downstream applications. Adherence to stringent safety protocols is paramount throughout the entire process due to the hazardous nature of the materials involved. This guide provides the foundational knowledge and practical protocols for researchers and professionals to produce this vital chemical intermediate safely and efficiently.
References
-
Gelest, Inc. (2015). 3-CHLOROPROPYLMETHYLDIETHOXYSILANE Safety Data Sheet. [Link]
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Gelest, Inc. (2016). 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95% Safety Data Sheet. [Link]
-
Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 53. [Link]
-
Gelest, Inc. (2015). 3-CHLOROPROPYLTRIMETHOXYSILANE Safety Data Sheet. [Link]
-
CAS Common Chemistry. (n.d.). Dichloro(3-chloropropyl)methylsilane. Retrieved January 27, 2026, from [Link]
-
Inno Specialty Chemicals. (n.d.). Dichloro(3-chloropropyl)methylsilane: A Versatile Chemical for Diverse Applications. Retrieved January 27, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Enhancing Material Properties with 3-Chloropropylmethyldichlorosilane. Retrieved January 27, 2026, from [Link]
-
Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. [Link]
-
ResearchGate. (n.d.). Plausible catalytic cycle for the Rh-catalysed hydrosilylation of allyl chloride with HSiCl3. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Chloropropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Hydrolysis Mechanism and Kinetics of 3-Chloropropylmethyldichlorosilane
Executive Summary
This technical guide provides a comprehensive analysis of the hydrolysis and subsequent polycondensation of 3-Chloropropylmethyldichlorosilane (CPMDS) .[1] As a bifunctional organosilane, CPMDS serves as a critical intermediate in the synthesis of functionalized polysiloxanes and silsesquioxanes.[1] This document details the
Chemical Architecture and Reactivity
3-Chloropropylmethyldichlorosilane is a heterobifunctional silane characterized by a hydrolyzable dichlorosilyl head group and a chemically distinct chloropropyl tail.[1]
| Parameter | Specification |
| IUPAC Name | Dichloro(3-chloropropyl)methylsilane |
| CAS Number | 7787-93-1 |
| Molecular Formula | |
| Molecular Weight | 191.56 g/mol |
| Functional Groups | Si-Cl (x2): Highly reactive, hydrolyzable.C-Cl: Kinetic stability in aqueous media; reactive handle for nucleophilic substitution.[1] |
Reactivity Profile
The reactivity of CPMDS is dominated by the high electrophilicity of the silicon atom, induced by the two electronegative chlorine substituents.[1] Upon exposure to moisture, the Si-Cl bonds undergo rapid hydrolysis, while the C-Cl bond on the propyl chain remains inert under typical hydrolytic conditions (acidic pH,
Mechanistic Pathways
The conversion of CPMDS to siloxane oligomers occurs via two distinct stages: Hydrolysis and Condensation .[1]
Hydrolysis (Nucleophilic Substitution)
The hydrolysis follows an
-
First Substitution:
-
Second Substitution:
Note: The formation of the geminal silanediol (
Condensation (Step-Growth Polymerization)
Silanol groups (
Thermodynamic Control: Cyclics vs. Linears
A critical feature of CPMDS hydrolysis is the competition between linear chain extension and cyclization ("back-biting").[1] Under acid catalysis, the formation of cyclic trimers (D3 derivatives) and tetramers (D4 derivatives) is thermodynamically favored due to the flexibility of the siloxane bond.
Mechanism Diagram
The following diagram illustrates the pathway from monomer to cyclic trimer (
Caption: Mechanistic flow from CPMDS monomer to stable cyclic species via transient silanols.
Kinetic Parameters
The kinetics of CPMDS hydrolysis are complex due to the autocatalytic nature of the generated HCl.
Rate Laws
The hydrolysis rate (
However, the global rate is influenced by the acidity of the medium.
-
Acid Catalysis: Protonation of the silanol oxygen makes the silicon more electrophilic, accelerating condensation.[1]
-
Steric Effects: The 3-chloropropyl group introduces moderate steric bulk compared to a methyl group, slightly retarding the
attack compared to dimethyldichlorosilane.[1]
Kinetic Factors Table[1]
| Variable | Effect on Rate | Mechanistic Insight |
| Water Concentration | Positive Order | Excess water drives hydrolysis completion but can trap silanols if pH is neutral.[1] |
| pH (Acidity) | V-Shaped Profile | Reaction is slowest at near-neutral pH (approx.[1] pH 7). Rates increase significantly at pH < 4 due to protonation of leaving groups. |
| Temperature | Arrhenius Increase | Hydrolysis is exothermic; however, higher T favors condensation and evaporation of HCl.[1] |
| Solvent Polarity | Variable | Polar solvents (THF, Acetone) stabilize the polar transition state, increasing |
Experimental Protocols
Synthesis of 1,3,5-tris(3-chloropropyl)-1,3,5-trimethylcyclotrisiloxane
This protocol targets the cyclic trimer, a common precursor for ring-opening polymerization.[1]
Safety: Perform in a fume hood. Reaction generates copious HCl gas.
Reagents:
-
CPMDS (1.0 eq)
-
Deionized Water (Excess, >3.0 eq)[1]
-
Diethyl Ether or Toluene (Solvent)[1]
-
Sodium Bicarbonate (Neutralization)[1]
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and thermometer. Purge with
. -
Solvent Charge: Add water and solvent (1:1 v/v ratio).[1] Cool to 0–5°C using an ice bath.
-
Addition: Add CPMDS dropwise over 60 minutes. Crucial: Maintain temperature <10°C to prevent uncontrolled exotherms and loss of volatile oligomers.
-
Agitation: Stir vigorously for 2–4 hours. The HCl generated will partition into the aqueous phase.
-
Separation: Transfer to a separatory funnel. Discard the aqueous acid layer.
-
Neutralization: Wash organic layer with saturated
until pH is neutral, then with brine. -
Drying/Stripping: Dry over
, filter, and remove solvent under reduced pressure. -
Distillation: Fractional distillation under high vacuum (<1 mmHg) is required to separate the cyclic trimer (bp approx. 140–160°C at reduced pressure) from linear oligomers.[1]
Analytical Workflow Diagram
Caption: Step-by-step workflow for the isolation of cyclic siloxanes from CPMDS.
Characterization and Analysis
Nuclear Magnetic Resonance ( NMR)
NMR is the gold standard for distinguishing siloxane microstructures.[1]-
D Unit (
): The silicon atom in the cyclic trimer or linear chain is bonded to two oxygens, one methyl, and one chloropropyl group.[1] -
Expected Shift: -18 to -22 ppm (relative to TMS).
-
Note: Cyclic trimers (strained rings) often appear slightly downfield compared to linear chains or unstrained cyclic tetramers.[1]
-
-
Precursor (
): +30 to +32 ppm (Distinctive downfield shift due to electronegative Cl).[1]
Mass Spectrometry (GC-MS)
GC-MS is essential for quantifying the ratio of cyclic species (
-
D3 Derivative: Molecular ion peak at approx.[1] m/z 432 (depending on isotope pattern of Cl).
-
Fragmentation: Look for loss of
or .[1]
Applications in Synthesis
The hydrolysate of CPMDS is rarely the final product. It serves as a versatile platform:
-
Cationic Ring-Opening Polymerization (CROP): The cyclic trimer is polymerized to form high molecular weight poly(3-chloropropylmethylsiloxane).[1]
-
Nucleophilic Substitution: The pendant chloropropyl group reacts with amines, azides, or thiols to create functional silicones for:
References
-
Kinetics of Alkoxysilanes Hydrolysis. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
Kinetic Analysis of Organosilane Hydrolysis and Condensation. ResearchGate. Available at: [Link]
-
Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.[1] Available at: [Link][1][3][4][5][6]
-
29Si NMR Chemical Shifts of Siloxanes. Gelest Technical Guides. Available at: [Link]
Sources
Technical Guide: Surface Functionalization with 3-Chloropropylmethyldichlorosilane (CPMDS)
Executive Summary
3-Chloropropylmethyldichlorosilane (CPMDS) represents a critical class of bifunctional organosilanes used to introduce reactive chloropropyl handles onto inorganic substrates (silica, glass, metal oxides). Unlike its trichlorosilane counterparts, which form rigid, highly cross-linked Self-Assembled Monolayers (SAMs), the methyldichlorosilane architecture favors the formation of linear polysiloxane chains or lower-density surface brushes. This guide provides an authoritative breakdown of the reaction kinetics, thermodynamic considerations, and a validated protocol for high-fidelity surface modification.
Molecular Architecture & Reactivity Profile
To optimize the reaction, one must first understand the steric and electronic implications of the CPMDS molecule (CAS: 7787-93-1).
The "Dichlorosilane" Advantage
While trichlorosilanes (
-
Steric Modulation: It introduces spacing between grafted chains, preventing the "jamming" often seen with trichlorosilanes, allowing for better conformational freedom of the chloropropyl tail.
-
Network Limitation: With only two hydrolyzable chloride groups, CPMDS cannot form a 3D cross-linked network. It forms linear siloxane chains or loops on the surface. This results in a more flexible coating, ideal for applications requiring interfacial mobility (e.g., chromatography stationary phases or flexible drug linkers).
The Chloropropyl "Warhead"
The
Mechanistic Pathway: Hydrolysis & Condensation
The reaction does not proceed via direct displacement of chlorine by the surface hydroxyls in a single step. It follows a hydrolysis-condensation mechanism that is heavily dependent on the water content of the system.
The Chemical Pathway
-
Hydrolysis: Trace water (adsorbed on the substrate or in the solvent) converts the Si-Cl bonds to silanols (Si-OH).
-
Physisorption: The silanol intermediates hydrogen bond with the surface hydroxyls.
-
Condensation (Covalent Grafting): A water molecule is eliminated, forming a stable siloxane bond (
).
Visualization of Signaling Pathway
The following diagram illustrates the stepwise conversion from the chlorosilane precursor to the covalently grafted surface.
Figure 1: Stepwise mechanistic pathway of CPMDS silanization. Note the critical release of HCl, necessitating base scavengers.
Validated Experimental Protocol
Expertise Note: Do not use "wet" solvents. While water is required for hydrolysis, the monolayer of water naturally adsorbed on hydrophilic surfaces (glass/silica) is sufficient. Excess water leads to bulk polymerization (white precipitate) rather than surface grafting.
Materials
-
Silane: 3-Chloropropylmethyldichlorosilane (97%+, stored under Argon).
-
Solvent: Anhydrous Toluene (preferred) or Hexane.
-
Scavenger: Anhydrous Pyridine or Triethylamine (1.1 equivalents relative to silane).
-
Substrate: Acid-washed silica or plasma-treated glass.
Workflow
Step 1: Substrate Activation (Critical)
Silanization requires active -OH groups.
-
Protocol: Immerse substrate in Piranha solution (
) for 30 mins OR treat with Oxygen Plasma for 5 mins. -
Validation: Water contact angle should be < 5° (superhydrophilic).
Step 2: Reaction Setup
-
Perform in a glovebox or under a nitrogen blanket.
-
Prepare a 1-2% (v/v) solution of CPMDS in anhydrous toluene.
-
Add Pyridine (1% v/v) to neutralize the HCl byproduct. Failure to neutralize HCl can lead to autocatalytic detachment of the silane layer.
Step 3: Incubation
-
Immerse the substrate in the silane solution.
-
Time/Temp: Incubate for 12-24 hours at Room Temperature or 2-4 hours at 60°C .
-
Expert Insight: Heating promotes higher density grafting but increases the risk of polymerization. Room temperature is safer for monolayer control.
Step 4: Washing & Curing
-
Rinse sequentially: Toluene
Ethanol Water Ethanol. -
Cure: Bake the substrate at 110°C for 1 hour .
-
Why Cure? This step drives the condensation of remaining unreacted Si-OH groups, "locking" the silane to the surface.
Experimental Workflow Diagram
Figure 2: Operational workflow for high-fidelity surface modification.
Critical Process Parameters (CPPs)
The following parameters must be controlled to ensure reproducibility.
| Parameter | Recommended Range | Impact of Deviation |
| Moisture Content | Trace (Surface adsorbed only) | High: Bulk polymerization (cloudy solution). Low: Incomplete monolayer formation. |
| Silane Concentration | 0.5% - 2.0% (v/v) | High: Multilayer formation/clumping. Low: Patchy coverage. |
| Reaction Temperature | 20°C - 60°C | High: Faster kinetics but higher disorder. Low: Slow kinetics (requires >24hrs). |
| Curing Temperature | 100°C - 120°C | High: Degradation of organic tail. Low: Reversible bonding (hydrolytic instability). |
Characterization & Validation
A self-validating system requires quantitative metrics to confirm success.
-
Water Contact Angle (WCA):
-
Pre-treatment: < 5°
-
Post-silanization:75° - 85° . (Note: This is lower than methyl-terminated surfaces (~105°) due to the polarity of the chloropropyl group).
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Look for the appearance of a Cl 2p peak at ~198 eV and Si 2p peak shifts indicating Si-O-C bonding.
-
-
Ellipsometry:
-
Expected thickness for a monolayer of CPMDS is approximately 0.7 - 0.9 nm .
-
Applications in Drug Development[1]
Linker Chemistry
The chloropropyl group is a versatile electrophile. In drug delivery systems, it serves as the attachment point for nucleophilic drugs or spacers.
-
Reaction:
-
Conditions: Requires elevated temperature (80°C+) and a catalyst (KI) to facilitate the Finkelstein reaction (Cl
I NH-Drug) for faster kinetics.
Chromatography
CPMDS is used to manufacture "Mixed-Mode" stationary phases. The methyl group provides weak hydrophobic interaction, while the chloropropyl group can be derivatized into ion-exchange ligands, creating columns capable of separating complex biological mixtures.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. [Link]
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006. [Link]
-
Hermanson, G. T. "Bioconjugate Techniques." Academic Press, 3rd Edition, 2013. (Chapter on Silane Coupling Agents). [Link]
-
Plueddemann, E. P. "Silane Coupling Agents." Plenum Press, New York, 1982. [Link]
-
PubChem. "3-Chloropropylmethyldichlorosilane Compound Summary." National Library of Medicine. [Link]
Technical Whitepaper: Advanced Handling and Safety Protocols for 3-Chloropropylmethyldichlorosilane
[1][2]
Executive Summary & Chemical Profile[1][2][3][4]
3-Chloropropylmethyldichlorosilane (CPMDS) is a bifunctional organosilane acting as a critical intermediate in the synthesis of silane coupling agents, surface modifiers, and pharmacophores.[1][2] Its dual reactivity—stemming from the hydrolytically unstable silicon-chlorine (Si-Cl) bonds and the alkylating potential of the chloropropyl group—presents a complex hazard profile.[1][2][3]
This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide an operational framework for safe manipulation. The core directive is the absolute exclusion of atmospheric moisture and the management of exothermic hydrolysis.[3]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Critical Safety Implication |
| CAS Number | 7787-93-1 | Unique identifier for inventory tracking.[1][2] |
| Formula | High chlorine content implies significant HCl release potential.[1][2] | |
| Flash Point | 59°C (139°F) | Flammable Liquid (Cat 3). Vapor/air mixtures are explosive above this temp.[1][2] |
| Boiling Point | 185°C (atm) / 80°C (18 mmHg) | High boiler; difficult to remove by rotary evaporation without vacuum.[1][2] |
| Density | 1.227 g/mL | Heavier than water; sinks and reacts violently at the interface.[1][2][3] |
| Reactivity | Water Reactive (Cat 1) | Releases HCl gas immediately upon contact with moisture.[1][2] |
Hazard Thermodynamics: The Hydrolysis Cascade[4]
The primary immediate danger of CPMDS is not its toxicity, but its violent thermodynamics upon contact with water.[2][3] Understanding this mechanism is essential for designing engineering controls.[2]
Mechanistic Insight
Unlike carbon-chlorine bonds, the silicon-chlorine bond is highly susceptible to nucleophilic attack by water due to the larger atomic radius of silicon and its available d-orbitals.[1][2][3] This reaction is rapid and highly exothermic.[2]
Reaction Equation:
The release of Hydrogen Chloride (HCl) gas expands 1,600 times in volume relative to the liquid water consumed, creating an immediate over-pressure hazard in closed systems.[2][3]
Figure 1: The thermodynamic cascade of CPMDS hydrolysis.[1][2] Note that the reaction generates heat, pressure (gas), and corrosive byproducts simultaneously.[1][2][3]
Engineering Controls & PPE Matrix
Standard laboratory PPE is insufficient for direct handling of chlorosilanes.[2] The following matrix defines the required protection levels based on the operation.
Personal Protective Equipment (PPE)[1][2]
| Component | Standard Requirement | Technical Justification |
| Gloves (Primary) | Silver Shield / 4H or Viton | Nitrile degrades rapidly upon exposure to chlorosilanes and alkyl chlorides.[1][2] |
| Gloves (Secondary) | 5-8 mil Nitrile | Worn over the primary laminate glove for dexterity and grip.[1][2][3] |
| Respiratory | Fume hood (Face velocity >100 fpm) | Do not rely on N95s.[1][2] If outside a hood, a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is mandatory.[1][2] |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses do not seal against HCl fumes which react with eye moisture to form hydrochloric acid.[1][2] |
Engineering Controls[1][4]
Operational Protocols
Protocol A: Inert Liquid Transfer (Cannula Method)
Causality: Pouring chlorosilanes exposes the liquid to atmospheric moisture, causing immediate hydrolysis and clouding (fuming).[1][2] Positive pressure transfer is the only acceptable method.[2][3]
Step-by-Step Workflow:
-
Preparation: Secure the source bottle and receiving flask (septum-capped) under a positive pressure of inert gas.
-
Pressure Differential: Ensure the source vessel has a slightly higher internal pressure than the receiving vessel (which should be vented to a bubbler/scrubber).[2][3]
-
Transfer: Insert a double-tipped needle (cannula).[1][2] Submerge the tip in the source liquid first, then pierce the receiving septum.[2][3]
-
Validation: Liquid should flow smoothly without bubbling. If bubbling occurs in the source, the pressure differential is reversed (Hazard).[1][2][3]
Figure 2: Positive pressure cannula transfer.[1][2] The system is closed to the atmosphere at all points.[3]
Protocol B: Self-Validating Quenching & Disposal
Trustworthiness: Never dispose of neat CPMDS directly into aqueous waste.[2] The exothermic reaction can shatter glass waste containers.[2][3]
The "10:1:1" Quenching Rule:
-
Dilution (The Heat Sink): Dilute the waste CPMDS into an inert hydrocarbon solvent (e.g., Hexane or Toluene) at a 10:1 ratio.[2] This absorbs the heat of reaction.[2][3]
-
Esterification (The Soft Quench):
-
Place the diluted mixture in an ice bath.
-
Slowly add Isopropanol (IPA) or t-Butanol (2 equivalents relative to Si-Cl).[1][2]
- .[1][2] This reaction is less violent than water hydrolysis and caps the reactive silicon.[2][3]
-
Self-Validation: Monitor temperature.[2] If temp rises >10°C, stop addition and wait.
-
-
Final Hydrolysis: Once the exotherm from alcohol addition ceases, add water slowly to hydrolyze any remaining bonds.[2]
-
Neutralization: Add Sodium Bicarbonate (
) to neutralize the dissolved HCl.[2] Check pH to ensure it is neutral (pH 6-8) before disposal into aqueous waste streams.[1][2]
Emergency Response
Fire (Class B/C)[1][2]
-
Do NOT use water. Water will accelerate the release of HCl and potentially spread the fire via floating burning liquid.[3]
-
Agent: Use Alcohol-Resistant Foam or Dry Chemical (CO2/Powder).[1][2]
-
Procedure: Isolate the area. If the fire is small, smother with dry sand.[2][3] If large, evacuate and allow to burn if safe, as extinguishing may leave a massive pool of unreacted, fuming chlorosilane.[1][2]
Skin/Eye Contact[1][2][5][11][14]
References
-
PubChem. (n.d.).[2][6] 3-Chloropropylmethyldichlorosilane (Compound).[1][2][7][8][9] National Library of Medicine.[2][6] Retrieved October 26, 2023, from [Link][1][2]
-
Gelest, Inc. (2020).[1][2] Handling Instructions for Silanes and Silicones.[2][10] Gelest Technical Guides.[2] Retrieved October 26, 2023, from [Link][1][2]
-
American Chemical Society (ACS). (2022).[2] Safe Handling of Chlorosilanes.[2][10][11] ACS Chemical Safety.[2] Retrieved October 26, 2023, from [Link][1][2]
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Introduction to 3-Chloropropylmethyldichlorosilane: A Key Building Block in Synthesis
An In-Depth Technical Guide to 3-Chloropropylmethyldichlorosilane: Material Safety, Handling, and Emergency Protocols for the Research Scientist
3-Chloropropylmethyldichlorosilane, with the CAS number 7787-93-1, is a versatile organosilane intermediate that serves as a fundamental building block in a variety of chemical syntheses.[1] Its bifunctional nature, featuring a reactive chloropropyl group and dichloromethylsilyl functionality, allows for its integration into diverse synthetic pathways.[1] This makes it a valuable precursor for creating materials with customized properties, particularly in the synthesis of silane coupling agents.[1] These agents are critical for enhancing the interfacial adhesion between organic polymers and inorganic substrates, leading to composites with improved mechanical strength, durability, and thermal stability.[1] For researchers and professionals in drug development and material science, a thorough understanding of its chemical properties and associated hazards is paramount for safe and effective utilization.
Chemical Identity and Synonyms:
-
Chemical Name: 3-Chloropropylmethyldichlorosilane[2]
-
Synonyms: Dichloro(3-chloropropyl)methylsilane, gamma-chloropropylmethyldichlorosilane[2]
-
Molecular Formula: C4H9Cl3Si[3]
-
Molecular Weight: 191.56 g/mol [3]
Chapter 1: Physicochemical Properties and Their Implications
The physical and chemical properties of 3-Chloropropylmethyldichlorosilane dictate its handling, storage, and reactivity. A comprehensive understanding of these characteristics is the foundation of its safe and effective use in a laboratory setting.
Quantitative Data Summary:
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid | [3][4] |
| Boiling Point | 80 °C at 18 mm Hg | [3][4] |
| Density | 1.227 g/mL at 25 °C | [3][4] |
| Flash Point | 139 °F (59.4 °C) | [3][4] |
| Water Solubility | 60 g/L at 20 °C; reacts rapidly with water | [3][4] |
| Vapor Pressure | 0.021-160 Pa at 25 °C | [3][4] |
| Refractive Index | n20/D 1.461 | [3][4] |
Expert Analysis: Understanding Reactivity and Handling from First Principles
The data presented above provides critical insights for the experienced scientist. The relatively high boiling point at reduced pressure suggests that while it is a liquid at room temperature, it can be volatilized. Its density being greater than water is an important consideration for spill containment. The flash point of 139°F indicates that it is a flammable liquid and requires appropriate precautions to avoid ignition sources.[3][4]
Of particular importance is its high hydrolytic sensitivity; it reacts rapidly with moisture, water, and protic solvents.[3][4] This reactivity is a double-edged sword. While it is fundamental to its utility in chemical synthesis, it also presents a significant handling hazard. The reaction with water will likely produce hydrochloric acid (HCl), a corrosive and toxic gas. This dictates that the compound must be handled in a moisture-free environment, and all equipment must be thoroughly dried before use.
Chapter 2: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with 3-Chloropropylmethyldichlorosilane is essential for conducting a comprehensive risk assessment before any experimental work is undertaken.
GHS Classification and Hazard Statements:
| Hazard Class | GHS Category | Hazard Statement | Source |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | [2] |
| Acute toxicity, oral | Category 3 | H301: Toxic if swallowed | [2] |
| Acute toxicity, dermal | Category 3 | H311: Toxic in contact with skin | [2] |
| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage | [2] |
In-depth Look at Health Hazards: Corrosivity, Toxicity, and More
The primary health hazard of 3-Chloropropylmethyldichlorosilane is its corrosive nature.[2] It causes severe skin burns and eye damage upon contact.[2] This is a direct result of its reactivity, particularly its hydrolysis to form hydrochloric acid. Inhalation may cause respiratory irritation.[5] Ingestion is also a significant concern, as it is classified as toxic if swallowed.[2]
Environmental Hazards
While specific data on the environmental impact of 3-Chloropropylmethyldichlorosilane is not extensively detailed in the provided search results, it is crucial to prevent its release into the environment.[6] Organochlorosilanes can have ecotoxic effects, and their hydrolysis products can alter the pH of aquatic systems. Standard laboratory procedures for chemical waste disposal must be strictly followed.
Chapter 3: Safe Handling and Storage Protocols
Given the hazardous nature of 3-Chloropropylmethyldichlorosilane, stringent adherence to safe handling and storage protocols is non-negotiable.
Engineering Controls and Ventilation
All handling of 3-Chloropropylmethyldichlorosilane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] This is to control exposure to its vapors and any HCl gas that may be generated.
Personal Protective Equipment (PPE): A Step-by-Step Guide
A comprehensive PPE ensemble is mandatory when handling this compound.[7] This includes:
-
Gloves: Double-gloving with powder-free nitrile gloves is recommended to provide a robust barrier against dermal absorption.[7]
-
Eye and Face Protection: Safety goggles and a full-face shield are essential to protect against splashes.[7]
-
Lab Coat/Gown: A low-permeability, solid-front, back-closing gown with long sleeves and tight-fitting cuffs should be worn to protect the body and personal clothing.[7]
-
Respiratory Protection: In situations with a high risk of aerosolization or if working outside of a fume hood, a respirator is advised.[7]
Caption: PPE Donning and Doffing Workflow.
Best Practices for Laboratory Handling
-
Always work in a chemical fume hood.
-
Ensure all glassware and equipment are scrupulously dry.
-
Use only compatible materials for handling and storage.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
Conditions for Safe Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Store away from incompatible materials such as water, alcohols, and bases.[5]
-
Store at room temperature.[4]
Chapter 4: Emergency Procedures and First Aid
In the event of an accidental release or exposure, a swift and appropriate response is critical.
Accidental Release Measures: A Detailed Protocol
-
Evacuate: Immediately evacuate unnecessary personnel from the area.[9]
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10] Do not use combustible materials, such as sawdust.
-
Neutralize: For larger spills, it may be necessary to cautiously neutralize with a suitable agent, but this should only be done by trained personnel.
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.[9]
First-Aid Decision Tree
Caption: First-Aid Decision Tree for Exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11] Do not use a direct water jet, as it will react with the substance.
-
Special Hazards: The compound is flammable and can form explosive mixtures with air.[12] Vapors may travel to an ignition source and flash back.[13] Upon combustion, it may produce irritating and toxic gases such as carbon oxides, silicon dioxide, and hydrogen chloride gas.[5][13]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][13]
Chapter 5: Stability and Reactivity
A deep understanding of the chemical stability and reactivity of 3-Chloropropylmethyldichlorosilane is crucial for preventing hazardous reactions in a laboratory setting.
Chemical Stability
The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[5][6]
Conditions to Avoid and Incompatible Materials
-
Conditions to Avoid: Excessive heat, direct sunlight, and sources of ignition.[5]
-
Incompatible Materials: Reacts rapidly with water, moisture, and protic solvents.[3][4] It is also incompatible with strong oxidizing agents, acids, and bases.
Hazardous Decomposition Products
Hazardous decomposition products include oxides of carbon, oxides of nitrogen, and hydrogen chloride.[5] The primary hazardous decomposition pathway in the presence of water is hydrolysis, which can be represented as follows:
This reaction liberates hydrogen chloride gas, which is corrosive and toxic.
Chapter 6: Toxicological Profile
The toxicological properties of 3-Chloropropylmethyldichlorosilane underscore the importance of minimizing exposure.
Acute and Chronic Effects
-
Acute Effects: The immediate effects of exposure are primarily related to its corrosive nature, causing severe burns to the skin and eyes.[2] Inhalation can lead to respiratory irritation, and ingestion is toxic.[2][5]
-
Chronic Effects: Long-term exposure data is limited in the provided search results. However, repeated or prolonged contact with corrosive substances can lead to chronic dermatitis. Some related compounds have been shown to have effects on the kidneys and reproductive system.[14]
Routes of Exposure and Symptoms
-
Inhalation: May cause respiratory irritation, coughing, and shortness of breath.[5][8]
-
Skin Contact: Causes severe skin burns, redness, and pain.[2]
-
Eye Contact: Causes serious eye damage, which can be permanent.[2]
-
Ingestion: Harmful or fatal if swallowed, may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[5][15]
Conclusion: Working Safely with 3-Chloropropylmethyldichlorosilane
3-Chloropropylmethyldichlorosilane is a valuable chemical intermediate for researchers in materials science and drug development. Its utility, however, is matched by its hazardous properties. A comprehensive understanding of its physicochemical properties, reactivity, and toxicology, coupled with strict adherence to safety protocols, is essential for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, scientists can mitigate the risks and harness the synthetic potential of this important compound.
References
-
ChemBK. Dichloro(3-chloropropyl)methylsilane. [Link]
-
Titan Ag. Safety Data Sheet. [Link]
-
Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]
-
Gelest. Enhancing Material Properties with 3-Chloropropylmethyldichlorosilane. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: (3-Chloropropyl)trimethoxysilane. [Link]
-
Gelest, Inc. 3-CHLOROPROPYLTRIMETHOXYSILANE Safety Data Sheet. [Link]
-
Gelest, Inc. 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95% Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. 3-Chloropropyldichloromethylsilane | C4H9Cl3Si | CID 82235 - PubChem. [Link]
-
Gelest, Inc. 3-CHLOROPROPYLMETHYLDIETHOXYSILANE Safety Data Sheet. [Link]
-
Michigan Legislature. MCL - Section 29.369c. [Link]
-
Gelest, Inc. 3-CHLOROPROPYLDIMETHYLCHLOROSILANE Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes. [Link]
-
PubMed. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. [Link]
-
CPAchem. Safety data sheet. [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. 3-Chloropropylmethyldiethoxysilane Cas 13501-76-3 SDS. [Link]
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- 15. lobachemie.com [lobachemie.com]
Technical Guide: 3-Chloropropylmethyldichlorosilane as a Coupling Agent Precursor
[1]
Executive Summary
3-Chloropropylmethyldichlorosilane (CPMDS) (CAS: 7787-93-1) is a bifunctional organosilane characterized by a reactive methyldichlorosilyl tail and a modifiable chloropropyl head.[1] It functions primarily as a modular intermediate .[1] In drug development and surface engineering, it is the "anchor-first, functionalize-later" reagent of choice. Its specific architecture—containing a methyl group on the silicon atom—prevents the formation of disordered 3D polymeric siloxane networks, favoring instead the formation of self-assembled monolayers (SAMs) or linear siloxane chains. This makes it indispensable for synthesizing high-performance HPLC stationary phases and precise biosensor interfaces.[1]
Chemical Architecture & Reactivity
Understanding the molecule's dual functionality is key to its application.
| Structural Component | Chemical Formula | Reactivity Profile | Function |
| Anchor Group | High. Reacts vigorously with surface silanols ( | Covalent attachment to inorganic substrates (Silica, Glass, | |
| Spacer Arm | Inert. Hydrophobic propyl chain.[1] | Provides steric freedom; separates the functional head from the surface. | |
| Head Group | Moderate. Susceptible to Nucleophilic Substitution ( | The "blank canvas" for grafting amines, azides, thiols, or drug linkers. | |
| Blocking Group | Non-reactive. | Crucial Feature. Blocks one bonding site on Si, preventing 3D crosslinking.[1] Forces 2D linear/monolayer topology.[1] |
The "Methyl" Advantage
Unlike trichlorosilanes (
Mechanism of Action: The Two-Step Workflow
CPMDS is rarely the final surface coating. It is the precursor in a two-step "Graft-then-Modify" workflow.[1]
Diagram 1: The CPMDS Surface Engineering Pathway
Caption: The stepwise conversion of CPMDS from a raw reagent to a drug-immobilization interface.
Experimental Protocols
Warning: CPMDS releases Hydrogen Chloride (HCl) gas upon contact with moisture.[1] All steps must be performed in a fume hood using anhydrous techniques.[1]
Protocol A: Anhydrous Surface Anchoring (Silanization)
Objective: Covalently attach CPMDS to silica particles (or glass slides) while preserving the chloro-reactive handle.[1]
Reagents:
-
Activated Silica (dried at 120°C under vacuum for 4h).[1]
-
Anhydrous Toluene (solvent).[1]
-
Pyridine or Triethylamine (Acid Scavenger - Critical).[1]
-
CPMDS.[1]
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Nitrogen (
) atmosphere. -
Suspension: Disperse 5.0 g of activated silica in 50 mL anhydrous toluene. Add 1.2 equivalents (relative to CPMDS) of Pyridine.[1]
-
Addition: Mix CPMDS (approx. 1.0 mmol per gram of silica surface area) with 10 mL toluene.[1] Add dropwise to the silica suspension over 20 minutes.
-
Note: The mixture may cloud as Pyridine-HCl salt precipitates.[1] This confirms the reaction is proceeding.
-
-
Reflux: Heat to reflux (110°C) for 12–24 hours with gentle stirring.
-
Washing: Filter the solid.[1] Wash extensively with Toluene
Dichloromethane Ethanol Acetone.[1]-
Why Ethanol? To cap any unreacted Si-Cl bonds (converting them to Si-OEt).
-
-
Curing: Dry the modified silica at 80°C under vacuum.
Protocol B: Nucleophilic Substitution (The "Click" Setup)
Objective: Convert the surface-bound Chloropropyl group into an Azidopropyl group for Click Chemistry drug loading.
Reagents:
-
CPMDS-modified Silica (from Protocol A).[1]
-
Sodium Azide (
).[1] -
Tetrabutylammonium iodide (TBAI) - Catalyst.[1]
Workflow:
-
Solvation: Suspend CPMDS-silica in dry DMF.
-
Activation: Add saturated
solution (in DMF) and a catalytic amount of TBAI (phase transfer catalyst). -
Reaction: Heat to 60–80°C for 24 hours.
-
Cleanup: Filter and wash with water (to remove salts) then methanol.[1]
-
Validation: FT-IR analysis should show a strong peak at ~2100
(Azide stretch), confirming successful transformation.[1]
Applications in Drug Development[10]
High-Performance Liquid Chromatography (HPLC)
CPMDS is the precursor for "Mixed-Mode" stationary phases.[1] By anchoring CPMDS and then substituting the chloride with specific amines or chiral selectors, researchers create custom columns that separate complex drug enantiomers that standard C18 columns cannot resolve.
-
Advantage: The methyl group ensures better mass transfer kinetics than trichloro-derived phases.[1]
Solid-Phase Synthesis & Linkers
In peptide synthesis or drug delivery systems (like Antibody-Drug Conjugates), CPMDS serves as the bridge on silica-based scavengers.[1]
-
Use Case: A silica scavenger functionalized via CPMDS
Thiol can selectively remove heavy metals or unreacted electrophiles from a drug product stream.[1]
Biosensor Interface
For optical biosensors, the refractive index of the coating matters. CPMDS provides a thin, defined monolayer (~0.7 nm thickness) that does not interfere with optical signals, unlike thicker polymeric silanes.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Precaution |
| Corrosive | Skin Corr.[1] 1B | Causes severe skin burns and eye damage.[1] Wear butyl rubber gloves.[1] |
| Reactive | Water-react.[1][10] 2 | Reacts violently with water to release HCl gas.[1] Store under Nitrogen.[1] |
| Flammable | Flam. Liq. 3 | Keep away from heat/sparks.[1] Flash point ~40°C. |
Disposal: Quench excess CPMDS by slowly adding it to a large volume of stirred mixture of sodium bicarbonate and crushed ice. Never pour directly into the drain.
References
-
PubChem. 3-Chloropropylmethyldichlorosilane Compound Summary. National Library of Medicine.[1] [Link][1]
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] Technical Brochure.[1] [Link]
-
Hermanson, G. T. Bioconjugate Techniques.[1] Academic Press, 3rd Edition.[1] (Standard reference for silanization protocols in bio-applications).
-
Smith, E. A., & Chen, W. Silane coupling agents for surface modification of silica. Langmuir.[1] (Mechanistic insights on mono- vs tri-functional silanes).
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Spectroscopic analysis of 3-Chloropropylmethyldichlorosilane (NMR, IR, Mass Spec)
Technical Whitepaper: Comprehensive Spectroscopic Characterization of 3-Chloropropylmethyldichlorosilane
Executive Summary & Molecular Architecture
3-Chloropropylmethyldichlorosilane (CPMDCS) is a pivotal bifunctional organosilane used primarily as an intermediate in the synthesis of silane coupling agents and surface modifiers. Its utility stems from its dual reactivity: the hydrolyzable silyl chlorides (
However, this dual functionality presents significant analytical challenges. The molecule is highly moisture-sensitive; exposure to atmospheric humidity results in rapid hydrolysis and condensation into siloxanes, compromising data integrity. This guide establishes a rigorous, self-validating spectroscopic workflow to ensure accurate characterization.
Molecular Profile:
-
Formula:
-
MW: 191.56 g/mol
-
Key Moiety: Methyldichlorosilyl group (
) attached to a -chloropropyl chain.
Sample Preparation & Handling (The "Dry-Path" Protocol)
The most common failure mode in CPMDCS analysis is not instrumental error, but sample degradation during preparation. The
Protocol 1: Inert Atmosphere Handling
-
Environment: All handling must occur within a glovebox (
or atmosphere, ppm ) or using strict Schlenk line techniques. -
Solvent Selection:
-
Standard: Benzene-
( ). Preferred over Chloroform- ( ) because commercial often contains trace acid/moisture and its acidity can catalyze siloxane formation. -
Alternative: If
is used, it must be stored over activated 4Å molecular sieves for >24 hours and neutralized with anhydrous .
-
-
Vessel: Use NMR tubes with high-quality PTFE screw caps or flame-seal the tubes if analysis is delayed >2 hours.
Visualization: Analytical Workflow
Caption: Figure 1. "Dry-Path" workflow preventing hydrolysis-induced artifacts during sample preparation.
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the primary tool for structural validation and purity assessment.
Proton NMR ( )
The spectrum displays four distinct signal environments. Integration values must be calibrated against the silyl-methyl peak.
| Assignment | Shift ( | Multiplicity | Integral | Structural Insight |
| Si-CH | 0.78 - 0.85 | Singlet | 3H | Diagnostic for silyl head group. Look for satellite peaks ( |
| Si-CH | 1.25 - 1.35 | Multiplet | 2H | |
| -CH | 1.95 - 2.05 | Multiplet | 2H | |
| -CH | 3.50 - 3.60 | Triplet | 2H |
Note: If a singlet appears near 0.1 ppm, it indicates silicone grease or hydrolysis products (siloxanes).
Carbon NMR ( )
Essential for confirming the carbon skeleton without interference from labile protons.
Silicon NMR ( ) - The Gold Standard
NMR is the ultimate arbiter of purity for chlorosilanes.-
Target Shift: +32.0 ppm (relative to TMS).
-
Impurity Markers:
- ppm: Indicates dimerization (disiloxane formation).
-
ppm: Indicates
(trichloro impurity). -
ppm: Indicates
(monochloro impurity).
Mass Spectrometry (GC-MS)
Analysis of CPMDCS by GC-MS requires understanding its unique isotopic signature due to the presence of three chlorine atoms.
Isotope Pattern Analysis
Chlorine exists as
Fragmentation Pathway
The molecule fragments via cleavage of the alkyl chain and loss of the silyl-methyl group.
Visualization: Fragmentation Logic
Caption: Figure 2. Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Vibrational Spectroscopy (FT-IR)
IR is used primarily for rapid "Go/No-Go" quality checks before synthesis.
| Wavenumber (cm | Vibration Mode | Intensity | Diagnostic Value |
| 2900 - 2980 | C-H Stretch | Medium | Alkyl chain confirmation. |
| 1260 | Si-CH | Sharp/Strong | "Silyl-Methyl" fingerprint. |
| 800 - 820 | Si-C Stretch | Medium | Backbone confirmation. |
| 450 - 550 | Si-Cl Stretch | Strong/Broad | Critical Quality Attribute. Loss of this band and appearance of broad band at 1000-1100 cm |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Organosilicon Compounds. NIST Chemistry WebBook, SRD 69.[1][3] [Link]
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. (Technical Guide on Chlorosilane Handling). [Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (General reference for shifts).
Sources
Thermogravimetric analysis (TGA) of 3-Chloropropylmethyldichlorosilane
An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 3-Chloropropylmethyldichlorosilane[1]
Part 1: The Molecule & The Mission
Executive Summary
In the high-stakes arena of drug development and materials science, 3-Chloropropylmethyldichlorosilane (CPMDS) acts as a critical "molecular bridge."[1] It is extensively used to functionalize silica surfaces for HPLC stationary phases and drug delivery vehicles.[1] However, its utility is strictly governed by its purity and the efficiency of its bonding.
Thermogravimetric Analysis (TGA) serves as the definitive "truth serum" for this compound. It validates two distinct critical quality attributes (CQAs):
-
Pre-Reaction: The volatility and purity of the raw liquid silane.
-
Post-Reaction: The grafting density and thermal stability of the silanized surface.
This guide moves beyond standard operating procedures to provide a mechanistic understanding of how to interrogate CPMDS using TGA, ensuring data integrity for regulatory and research applications.
Chemical Profile & Safety Architecture
-
CAS: 7787-93-1[1]
-
Formula:
(Note: The "3-chloro" refers to the propyl chain; the silicon center has two chlorines and one methyl group). -
Critical Hazard: Hydrolytic Instability. Upon contact with ambient moisture, CPMDS releases Hydrogen Chloride (HCl) gas.
-
Implication for TGA: Samples must be loaded in a dry box or under a rapid inert gas purge to prevent the formation of polysiloxanes before the analysis begins.
-
Part 2: Experimental Architecture
The TGA workflow for CPMDS is bifurcated into two scenarios. Choose the protocol that matches your analytical goal.
Scenario A: Raw Material Qualification (Liquid Phase)
Objective: Determine volatility profile and residue (purity).[1]
| Parameter | Setting | Rationale |
| Pan Type | Platinum (Pt) or Alumina ( | Pt is preferred for easy cleaning, but Alumina is resistant to the HCl byproduct.[1] |
| Sample Mass | 15–20 mg | Larger mass minimizes the error from rapid evaporation during loading. |
| Atmosphere | Dry Nitrogen ( | Essential.[1] Oxygen can cause premature oxidation; Moisture causes hydrolysis.[1] |
| Flow Rate | 40–60 mL/min | High flow sweeps away evolved HCl, protecting the balance mechanism. |
| Heating Profile | Ramp 10°C/min to 300°C | CPMDS boils at ~195°C. A simple ramp is sufficient to observe evaporation.[1] |
Scenario B: Functionalization Efficiency (Solid Phase)
Objective: Quantify grafting density on a substrate (e.g., Silica Nanoparticles).[2]
| Parameter | Setting | Rationale |
| Pan Type | Alumina ( | Standard for solid powders.[1] |
| Sample Mass | 10–15 mg | Sufficient to represent bulk homogeneity.[1] |
| Atmosphere | Air or Oxygen | Crucial Difference: We want to burn the organic chain to quantify it. |
| Isothermal Step | 10 min at 120°C | Desorbs physisorbed water (humidity) before the decomposition event. |
| Heating Profile | Ramp 10°C/min to 800°C | Ensures complete combustion of the chloropropyl chain. |
Part 3: Visualization of Workflows
Workflow 1: Moisture-Critical Sample Loading
Handling CPMDS requires a "Chain of Dryness" to prevent data artifacts caused by hydrolysis.[1]
Figure 1: The "Chain of Dryness" workflow. Rapid loading under inert conditions is critical to prevent the formation of siloxane oligomers (white crust) which would artificially increase the residue mass.
Workflow 2: Thermal Decomposition Pathway (Grafted Surface)
Understanding what burns off at which temperature is vital for accurate quantification.[1]
Figure 2: Thermal events during the TGA of CPMDS-modified silica. The mass loss in Stage 2 is the specific variable used for grafting density calculations.
Part 4: Data Interpretation & Calculation
The Grafting Density Equation
For Scenario B (Functionalized Surface), the raw weight loss (%) is insufficient. You must convert this into molecules per square nanometer (
The Formula:
Where:
- : Weight loss percentage of the organic step (Stage 2 in Fig 2), expressed as a decimal (e.g., 5% = 0.05).
-
: Avogadro’s constant (
).[1] -
: Specific Surface Area of the silica substrate (
). Must be measured via BET analysis. -
: Molecular weight of the silane (
). - : Molecular weight of the leaving group (HCl or Methanol equivalent depending on hydrolysis state). For CPMDS reacting with surface silanols, 2 Cl atoms are lost as HCl.
Refined Equation for CPMDS:
Troubleshooting Common Artifacts
| Observation | Diagnosis | Corrective Action |
| Early Mass Loss (<100°C) in Pure Liquid | Hydrolysis Contamination | Sample absorbed moisture during loading.[1] Use a glovebox or faster loading technique. |
| Drifting Baseline > 600°C | Buoyancy Effect | Perform a "blank run" with an empty pan and subtract this baseline from your sample data.[1] |
| Black Residue (Char) | Incomplete Combustion | You used Nitrogen gas for Scenario B. Switch to Air or Oxygen to burn off the carbon. |
References
-
Gelest, Inc. (2015). Safety Data Sheet: 3-Chloropropylmethyldichlorosilane. Retrieved from 3
-
Kecht, J., et al. (2008). Thermogravimetric Analysis of Silane Modified Silica Nanoparticles. ResearchGate. Retrieved from 4
-
Netzsch Analyzing & Testing. (n.d.).[1] Thermal Stability and Decomposition Kinetics. Retrieved from 5[1]
-
PubChem. (2025).[1] 3-Chloropropylmethyldichlorosilane Compound Summary. National Library of Medicine. Retrieved from 1[1]
-
Sato, K., et al. (2022). Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2. Polymers. Retrieved from 2[1]
Sources
An In-Depth Technical Guide to the Byproducts of 3-Chloropropylmethyldichlorosilane Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complex Landscape of Silane Hydrolysis
3-Chloropropylmethyldichlorosilane (CPMDCS) is a versatile bifunctional organosilane monomer crucial in the synthesis of a wide array of functionalized polysiloxanes. Its unique structure, featuring a reactive chloropropyl group and two hydrolyzable chloro-silyl moieties, allows for the introduction of specific functionalities into silicone polymers, making it a valuable building block in drug delivery systems, biomaterials, and advanced coatings. However, the path from monomer to a well-defined polymer is intricate, governed by the competing and often simultaneous reactions of hydrolysis and condensation. A thorough understanding of the byproducts formed during these processes is paramount for controlling the final material properties, ensuring reproducibility, and meeting stringent regulatory requirements in pharmaceutical and biomedical applications.
This technical guide, intended for the discerning scientist and researcher, eschews a simplistic, step-by-step format. Instead, it offers a deep dive into the fundamental chemistry of CPMDCS hydrolysis and condensation, elucidating the causal mechanisms behind byproduct formation. By synthesizing field-proven insights with robust scientific principles, this document aims to empower researchers to not only predict and identify these byproducts but also to strategically manipulate reaction conditions to achieve desired outcomes.
The Primary Event: Hydrolysis of 3-Chloropropylmethyldichlorosilane
The initial and most critical step in the transformation of CPMDCS is its reaction with water. The two silicon-chlorine bonds are highly susceptible to nucleophilic attack by water molecules, leading to their rapid cleavage and the formation of silanol groups (-Si-OH). This hydrolysis reaction proceeds in a stepwise manner, with the primary product being 3-chloropropylmethylsilanediol.
Reaction Scheme:
Cl-CH₂CH₂CH₂-Si(CH₃)Cl₂ + 2H₂O → Cl-CH₂CH₂CH₂-Si(CH₃)(OH)₂ + 2HCl
The reaction is vigorous and exothermic, liberating two equivalents of hydrochloric acid (HCl) for every mole of CPMDCS hydrolyzed. The generated HCl can, in turn, catalyze further hydrolysis and condensation reactions. The rate of hydrolysis is influenced by several factors, including the concentration of water, temperature, and the presence of any catalysts.
The Cascade of Condensation: Formation of a Diverse Byproduct Profile
The newly formed 3-chloropropylmethylsilanediol is a highly reactive intermediate. Its silanol groups are prone to undergo condensation reactions, where two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. This process is the genesis of a complex mixture of byproducts, primarily categorized into linear and cyclic oligomers.
Linear Oligomers: The Building Blocks of Polymers
The intermolecular condensation of 3-chloropropylmethylsilanediol molecules can lead to the formation of linear siloxane chains of varying lengths. These oligomers are terminated with residual silanol groups, which can participate in further condensation reactions, leading to chain extension and ultimately, the formation of high molecular weight poly(3-chloropropyl)methylsiloxane.
A key early condensation product is the dimer, 1,3-bis(3-chloropropyl)-1,3-dimethyl-disiloxane-1,3-diol. This is analogous to the self-condensation dimer observed in the hydrolysis of the related compound, 3-chloropropyltrimethoxysilane.[1]
Table 1: Representative Linear Oligomers from CPMDCS Condensation
| Degree of Polymerization (n) | Structure |
| 2 | HO-[Si(CH₃)(CH₂CH₂CH₂Cl)-O]-H |
| 3 | HO-[Si(CH₃)(CH₂CH₂CH₂Cl)-O]₂-H |
| 4 | HO-[Si(CH₃)(CH₂CH₂CH₂Cl)-O]₃-H |
| ... | ... |
Cyclic Siloxanes: The Prevalent Side Products
Due to the bifunctional nature of the silanediol intermediate, intramolecular condensation is a highly favored pathway, leading to the formation of a variety of cyclic siloxanes. The hydrolysis of dichlorosilanes, in general, is known to produce a mixture of cyclic units, typically with three to six or more silicon atoms in the ring.[2] These cyclic byproducts are often volatile and can represent a significant portion of the reaction mixture.
The most common cyclic species expected from the condensation of 3-chloropropylmethylsilanediol are the cyclic trimer (D3), tetramer (D4), pentamer (D5), and hexamer (D6), where "D" represents the difunctional unit -[Si(CH₃)(CH₂CH₂CH₂Cl)-O]-.
Table 2: Common Cyclic Byproducts of CPMDCS Condensation
| Cyclic Species | Number of Monomer Units | Ring Size |
| D3 | 3 | 6-membered |
| D4 | 4 | 8-membered |
| D5 | 5 | 10-membered |
| D6 | 6 | 12-membered |
The relative abundance of these cyclic byproducts is influenced by reaction conditions such as concentration, temperature, and the presence of catalysts. At higher dilutions, the formation of cyclic species is generally favored due to the increased probability of intramolecular reactions.
Mechanistic Insights and Control Strategies
The distribution of linear and cyclic byproducts is not arbitrary but is governed by the principles of reaction kinetics and thermodynamics. The initial stages of condensation are kinetically controlled, leading to a mixture of various oligomers. As the reaction proceeds, equilibration reactions can occur, particularly under acidic or basic conditions, leading to a redistribution of siloxane bonds and a shift in the product distribution towards the thermodynamically most stable species.
Key Factors Influencing Byproduct Formation:
-
Water Stoichiometry: The amount of water used for hydrolysis is a critical parameter. A stoichiometric amount of water (2 moles of water per mole of CPMDCS) is required for complete hydrolysis. Insufficient water will lead to incomplete hydrolysis and the presence of residual chloro-silyl groups in the products. An excess of water can influence the rate of condensation and the solubility of the forming oligomers.
-
pH: The pH of the reaction medium has a profound effect on both the rate of hydrolysis and condensation. Acidic conditions, often generated in situ by the production of HCl, tend to favor hydrolysis over condensation. Conversely, basic conditions generally accelerate the condensation of silanols.
-
Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation. However, it can also influence the relative rates of linear versus cyclic product formation.
-
Solvent: The choice of solvent can impact the solubility of the reactants and products, thereby influencing the reaction kinetics and the final product distribution.
By carefully controlling these parameters, researchers can steer the reaction towards the desired products, whether it be high molecular weight linear polymers or specific cyclic oligomers.
Analytical Characterization of Byproducts
A comprehensive analysis of the byproduct profile is essential for quality control and for understanding the structure-property relationships of the final material. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the hydrolysis and condensation products.
-
¹H NMR: Provides information about the proton-containing functional groups, such as the methyl and chloropropyl groups. Changes in the chemical shifts of the protons adjacent to the silicon atom can indicate the extent of hydrolysis and condensation.
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the organic substituent.
-
²⁹Si NMR: Is particularly powerful for characterizing the silicon environment. Different silicon nuclei can be distinguished based on the number of siloxane bonds attached to them (T⁰, T¹, T²), providing a quantitative measure of the degree of condensation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile byproducts, particularly the cyclic siloxanes. The gas chromatogram provides a fingerprint of the volatile components, while the mass spectrometer allows for their unambiguous identification based on their fragmentation patterns. Derivatization techniques may be employed to analyze less volatile linear oligomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for monitoring the progress of the hydrolysis and condensation reactions in real-time. Key vibrational bands to monitor include:
-
Si-Cl stretching: Disappearance of this band indicates the progress of hydrolysis.
-
O-H stretching (from Si-OH): The appearance and subsequent decrease of this broad band indicate the formation and consumption of silanol groups.
-
Si-O-Si stretching: The appearance and growth of a strong, broad band in the region of 1000-1100 cm⁻¹ is characteristic of the formation of siloxane bonds.
Experimental Protocols
Protocol for Controlled Hydrolysis of 3-Chloropropylmethyldichlorosilane
Objective: To generate and characterize the initial hydrolysis and early condensation products.
Materials:
-
3-Chloropropylmethyldichlorosilane (CPMDCS)
-
Deionized water
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Sodium bicarbonate (for neutralization)
-
Magnesium sulfate (for drying)
-
NMR tubes, GC-MS vials
Procedure:
-
In a fume hood, prepare a solution of CPMDCS in anhydrous diethyl ether (e.g., 1 M).
-
In a separate flask, prepare a stoichiometric amount of deionized water (2 moles of water per mole of CPMDCS).
-
Cool both solutions to 0°C in an ice bath.
-
Slowly add the water to the CPMDCS solution with vigorous stirring. The reaction is exothermic and will produce HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrolysate.
Characterization:
-
Immediately analyze the crude product by ¹H and ²⁹Si NMR to identify the silanediol and early condensation products.
-
Analyze a diluted aliquot of the crude product by GC-MS to identify the volatile cyclic byproducts.
Protocol for Monitoring Condensation by FTIR Spectroscopy
Objective: To qualitatively observe the progress of condensation.
Materials:
-
3-Chloropropylmethyldichlorosilane (CPMDCS)
-
Deionized water
-
Acetone (as a co-solvent)
-
FTIR spectrometer with an ATR accessory
Procedure:
-
In a small vial, prepare a solution of CPMDCS in acetone (e.g., 10% v/v).
-
Acquire an FTIR spectrum of the initial solution.
-
Add a controlled amount of deionized water to the solution and mix thoroughly.
-
Acquire FTIR spectra at regular time intervals to monitor the changes in the characteristic vibrational bands of Si-Cl, Si-OH, and Si-O-Si.
Visualizing the Reaction Pathway
The hydrolysis and condensation of 3-Chloropropylmethyldichlorosilane can be visualized as a branching network of reactions leading to a diverse set of products.
Caption: Hydrolysis and condensation pathway of 3-Chloropropylmethyldichlorosilane.
Conclusion: From Byproducts to Bespoke Materials
The hydrolysis and condensation of 3-Chloropropylmethyldichlorosilane is a rich and complex process that yields a diverse array of byproducts, including the desired linear polymers and a significant fraction of cyclic oligomers. A deep understanding of the underlying reaction mechanisms and the influence of key process parameters is not merely an academic exercise but a practical necessity for scientists and engineers working to develop advanced materials. By mastering the ability to control this intricate reaction network, researchers can move beyond simply managing byproducts to strategically harnessing them, paving the way for the rational design and synthesis of bespoke polysiloxanes with tailored properties for a new generation of pharmaceutical and biomedical applications.
References
-
Rozga-Wijas, K., et al. (2010). Generation of 3-Chloropropylsilanetriol: Monomer for the Synthesis of 3-Chloropropyl Substituted Oligosilsesquioxanes. Journal of Inorganic and Organometallic Polymers and Materials, 20(2), 387-394. [Link]
-
Noll, W. (1968). Chemistry and Technology of Silicones. Academic Press. [Link]
Sources
An In-Depth Technical Guide to the Stability and Storage of 3-Chloropropylmethyldichlorosilane
Introduction
3-Chloropropylmethyldichlorosilane (CAS No. 7787-93-1, Molecular Formula: C₄H₉Cl₃Si) is a bifunctional organosilane that serves as a crucial intermediate in the synthesis of advanced materials.[1][2] Its unique structure, featuring two hydrolyzable chloro groups on the silicon atom and a reactive chloropropyl group, makes it an invaluable building block for creating silane coupling agents, surface modifiers, and complex polymer systems.[3][4] Professionals in materials science and drug development utilize this compound to impart enhanced properties such as improved adhesion, durability, and hydrophobicity to a final product.
However, the very reactivity that makes this silane versatile also dictates its inherent instability. A comprehensive understanding of its degradation pathways is not merely academic; it is fundamental to ensuring its efficacy, maintaining experimental reproducibility, and guaranteeing laboratory safety. This guide provides an in-depth analysis of the stability of 3-Chloropropylmethyldichlorosilane, grounded in its core chemical principles, and outlines authoritative, field-proven protocols for its proper storage and handling.
Section 1: Core Physicochemical Properties and Associated Hazards
A foundational understanding of the compound's properties is essential before delving into its stability.
| Property | Value | Source |
| CAS Number | 7787-93-1 | [1][2] |
| Molecular Formula | C₄H₉Cl₃Si | [1] |
| Molecular Weight | 191.56 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 68-70 °C @ 15 Torr (80 °C @ 18 mm Hg) | [2][3] |
| Density | ~1.2 g/mL at 25 °C | [2][3] |
| Flash Point | 59.4 °C (139 °F) | [3] |
The primary hazards associated with 3-Chloropropylmethyldichlorosilane are directly linked to its chemical reactivity. The Globally Harmonized System (GHS) classifications highlight these risks:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Flammable Liquids (Category 3): Flammable liquid and vapor.[1]
-
Acute Toxicity (Oral, Dermal): Toxic if swallowed or in contact with skin.[1]
The severe corrosivity is not from the silane itself, but from its immediate reaction with moisture. Upon contact with water present in the atmosphere or on biological tissues (skin, eyes, respiratory tract), it rapidly hydrolyzes to form corrosive hydrogen chloride (HCl) gas and hydrochloric acid.[5][6] This is the root cause of the severe burns and respiratory irritation observed upon exposure.
Section 2: Chemical Stability and Decomposition Pathways
The stability of 3-Chloropropylmethyldichlorosilane is governed by two primary factors: its extreme sensitivity to hydrolysis and its behavior at elevated temperatures.
The Primary Culprit: Hydrolytic Instability
The Si-Cl (silicon-chlorine) bonds are the Achilles' heel of this molecule in a non-inert environment. Due to the high electronegativity difference between silicon and chlorine, these bonds are highly polarized, making the silicon atom electrophilic and exceptionally susceptible to nucleophilic attack by water.
Causality of Hydrolysis: The reaction proceeds via a two-step nucleophilic substitution. A water molecule attacks the silicon center, leading to the displacement of a chloride ion. This process repeats for the second chloro group, yielding a silanediol and two equivalents of hydrogen chloride.
-
First Hydrolysis: Cl-Si(Cl)(CH₃)(R) + H₂O → HO-Si(Cl)(CH₃)(R) + HCl
-
Second Hydrolysis: HO-Si(Cl)(CH₃)(R) + H₂O → HO-Si(OH)(CH₃)(R) + HCl (Where R = -CH₂CH₂CH₂Cl)
The resulting 3-chloropropyl(methyl)silanediol is unstable and prone to self-condensation, forming siloxane oligomers and polymers, with the concurrent elimination of water. This secondary reaction further complicates the degradation profile, resulting in a mixture of cyclic and linear siloxanes. The most immediate and hazardous consequence, however, is the vigorous evolution of HCl gas.[5]
Caption: Hydrolysis and subsequent condensation of 3-Chloropropylmethyldichlorosilane.
Thermal Stability
In a completely anhydrous environment, 3-Chloropropylmethyldichlorosilane exhibits good thermal stability at typical storage and processing temperatures. Significant decomposition occurs only at very high temperatures (approaching 1000 K and above), as seen in studies of analogous chloroorganosilanes used in chemical vapor deposition.[7]
Causality of Thermal Decomposition: The primary decomposition mechanism at elevated temperatures involves homolytic cleavage of the silicon-carbon bonds, which are the weakest bonds in the molecule under these conditions. This generates highly reactive radical species.
-
Primary Fission Pathway 1: Cleavage of the silicon-methyl bond to form •CH₃ and •SiCl₂(CH₂CH₂CH₂Cl) radicals.
-
Primary Fission Pathway 2: Cleavage of the silicon-propyl bond to form •CH₂CH₂CH₂Cl and •SiCl₂(CH₃) radicals.
These initial radical products can undergo further complex reactions.[7][8] For the purposes of storage and typical laboratory use, thermal decomposition is not a primary concern, but it underscores the need to avoid exposing the material to excessive heat or localized hot spots, especially in the presence of potential catalysts.
Caption: Potential high-temperature thermal decomposition pathways.
Section 3: Authoritative Storage and Handling Protocols
The chemical principles outlined above directly inform a self-validating system of storage and handling. The goal is singular: the rigorous exclusion of moisture.
Storage Conditions
Adherence to proper storage conditions is the first line of defense in preserving the integrity of the silane.
| Parameter | Recommendation | Rationale (Causality) |
| Atmosphere | Dry, inert gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture, the primary driver of hydrolysis and HCl formation.[9] |
| Temperature | Cool, well-ventilated area (e.g., 2-8 °C) | Reduces the vapor pressure of the flammable liquid and slows the kinetics of any potential degradation reactions.[10] |
| Container | Original manufacturer's container; Borosilicate glass or 316 Stainless Steel with PTFE-lined cap | Ensures material compatibility with both the silane and potential traces of HCl. PTFE provides a highly inert and moisture-resistant seal. |
| Environment | Store away from heat, sparks, open flames, and incompatible materials.[10] | Mitigates fire risk and prevents accidental contact with reactants like water, alcohols, bases, or strong oxidizing agents.[3][10] |
Material Compatibility Summary
| Material Class | Compatibility | Notes |
| Metals | Recommended: Stainless Steel (316, 316L), Hastelloy C.[11] Avoid: Carbon steel, aluminum (attacked by HCl). | Compatibility is driven by resistance to dry chlorinated liquids and aqueous HCl. |
| Plastics | Recommended: PTFE, PVDF.[11] Questionable: Polypropylene, Polyethylene (risk of stress cracking, moisture permeability).[12] Avoid: PVC, Nylon. | Selection must account for resistance to both the organosilane and potential acid formation. |
| Elastomers | Recommended: FFKM, FKM (Viton®) for short-term use. Avoid: EPDM, Silicone, Natural Rubber.[11] | Elastomers may swell or degrade. Use should be validated for the specific application. |
Experimental Protocol: Safe Dispensing Workflow
Handling this reagent demands techniques designed for air- and moisture-sensitive materials. The following protocol ensures a self-validating system where integrity is maintained.
Objective: To transfer a desired volume of 3-Chloropropylmethyldichlorosilane from its storage container to a reaction vessel without introducing atmospheric contaminants.
Required Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Dry, oven-baked glassware (reaction flask, etc.)
-
Dry, gas-tight syringes with stainless steel needles
-
Septa
-
Source of dry nitrogen or argon gas
Procedure:
-
System Preparation: Assemble and flame-dry (or oven-dry) all glassware. Place under a positive pressure of inert gas using the Schlenk line or transfer into a glovebox antechamber.
-
Temperature Equilibration: Remove the silane container from cold storage and allow it to warm to ambient temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold surfaces of the container neck and cap.
-
Inert Gas Purge: Puncture the septum on the silane container with a needle connected to the inert gas line to create a positive pressure. Puncture with a second "vent" needle to allow for flushing of the headspace. Remove the vent needle after 1-2 minutes.
-
Liquid Transfer: Using a dry, inert-gas-flushed syringe, carefully draw the desired volume of liquid. The positive pressure in the container will aid this process.
-
Dispensing: Transfer the liquid from the syringe to the reaction vessel, which is also being maintained under a positive inert gas pressure.
-
Storage Resealing: Before removing the inert gas needle from the silane container, ensure the cap is tightly sealed. For long-term storage, wrapping the cap-bottle interface with Parafilm® adds an extra physical barrier against moisture ingress.
-
Cleanup: Quench any residual silane in the syringe by slowly drawing up and expelling a neutralizing agent (e.g., isopropanol followed by sodium bicarbonate solution) in a fume hood.
Caption: Safe handling and dispensing workflow for moisture-sensitive silanes.
Section 4: Protocol for Monitoring Decomposition
Regularly checking the integrity of stored 3-Chloropropylmethyldichlorosilane is good laboratory practice.
Experimental Protocol: Qualitative Headspace Analysis for HCl
Principle: This test provides a rapid, qualitative check for hydrolysis. Gaseous HCl in the container's headspace, a direct product of water contamination, reacts with ammonia vapor to form a visible white aerosol of ammonium chloride (NH₄Cl).
Procedure:
-
Perform this check in a well-ventilated chemical fume hood.
-
Wear appropriate PPE (gloves, safety glasses, lab coat).
-
Dip the tip of a clean glass stirring rod into a container of concentrated aqueous ammonia.
-
Briefly and carefully unseal the container of 3-Chloropropylmethyldichlorosilane.
-
Hold the ammonia-wetted tip of the glass rod near the opening of the silane container, without touching the liquid.
-
Observation:
-
Positive Result (Decomposition): The formation of dense white fumes or smoke indicates the presence of HCl and confirms that the silane has undergone hydrolysis.
-
Negative Result (Good Quality): The absence of fumes indicates that significant hydrolysis has not occurred.
-
-
Immediately reseal the silane container tightly.
Interpretation of Causality: A positive result provides definitive evidence that the inert storage atmosphere has been compromised, allowing moisture to enter and react with the silane. The product should be considered partially or fully degraded and may not be suitable for sensitive applications. The pressure within the container may also be elevated due to HCl gas generation.
Conclusion
3-Chloropropylmethyldichlorosilane is a powerful synthetic tool whose utility is intrinsically linked to its high reactivity. This reactivity necessitates a disciplined and principled approach to its storage and handling. The core directive is absolute and uncompromising: the rigorous exclusion of moisture . By understanding that hydrolysis to corrosive hydrogen chloride is the primary degradation pathway, researchers can implement the storage and handling protocols described in this guide. These measures, from maintaining an inert atmosphere to allowing for temperature equilibration before use, form a self-validating system that ensures the chemical's integrity, promotes experimental success, and provides a foundation for safe laboratory practice.
References
-
(3-chloropropyl)dimethoxymethylsilane - Registration Dossier - ECHA. (n.d.). Retrieved January 27, 2026, from [Link]
-
3-Chloropropyldichloromethylsilane | C4H9Cl3Si | CID 82235 - PubChem. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Dichloro(3-chloropropyl)methylsilane - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved January 27, 2026, from [Link]
-
(3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE Safety Data Sheet - Gelest, Inc. (2003). Retrieved January 27, 2026, from [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved January 27, 2026, from [Link]
-
Lemieux, J. M., & Zhang, J. (2014). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 20(5), 409-17. [Link]
-
pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane. (n.d.). American Chemical Society. Retrieved January 27, 2026, from [Link]
-
Safety Data Sheet: (3-Chloropropyl)trimethoxysilane - Chemos GmbH & Co.KG. (2020). Retrieved January 27, 2026, from [Link]
-
Chemical Compatibility Chart - Walchem. (2024). Retrieved January 27, 2026, from [Link]
-
Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate. [Link]
-
3-Chloropropylmethyldichlorosilane - Seven Chongqing Chemdad Co., Ltd. (n.d.). Retrieved January 27, 2026, from [Link]
-
Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]
-
3-Chloropropylmethyldiethoxysilane Cas 13501-76-3 SDS. (n.d.). Co-Formula. Retrieved January 27, 2026, from [Link]
-
Al-jumaat, A. (2020). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Figshare. [Link]
-
Safety Guides - American Chemistry Council. (n.d.). Retrieved January 27, 2026, from [Link]
-
Lee, J. H., et al. (2021). Exposure to an accidental trichlorosilane spill: three case reports. Journal of the Korean Society of Emergency Medicine. [Link]
-
Thermal decomposition of 3-chloropropionitrile. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Materials Chemical Compatibility Guide - Trelleborg. (2012). Retrieved January 27, 2026, from [Link]
-
CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. (n.d.). Bal Seal Engineering. Retrieved January 27, 2026, from [Link]
-
Polypropylene Chemical Compatibility Chart. (n.d.). Industrial Specialties Mfg. Retrieved January 27, 2026, from [Link]
-
Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved January 27, 2026, from [Link]
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- 3. 3-Chloropropylmethyldichlorosilane Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. globalsilicones.org [globalsilicones.org]
- 6. Exposure to an accidental trichlorosilane spill: three case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane - American Chemical Society [acs.digitellinc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. walchem.com [walchem.com]
- 12. industrialspec.com [industrialspec.com]
Key suppliers and purity levels of 3-Chloropropylmethyldichlorosilane
The following technical guide is structured to serve as a high-level operational resource for researchers and process chemists in pharmaceutical and materials science sectors.
Strategic Sourcing, Purity Criticality, and Application Protocols
Executive Summary
3-Chloropropylmethyldichlorosilane (CAS 7787-93-1) is a bifunctional organosilane intermediate critical to the synthesis of pharmacophores, advanced surface coatings, and chromatography stationary phases. Unlike its trichloro- analogs, the methyldichloro functionality offers a precise balance: it permits the formation of linear polysiloxanes or cyclic intermediates (such as enoxysilacyclobutanes) without the uncontrollable cross-linking associated with trifunctional silanes.
For drug development professionals, this molecule is not merely a reagent but a "gating" material. Impurities in this precursor—specifically trichlorosilanes or isomeric chloropropyls—can lead to irreversible side reactions in solid-phase synthesis supports or low-yield steps in organic synthesis. This guide delineates the supplier landscape, establishes a rigorous purity validation protocol, and details the mechanistic impact of this silane in high-precision applications.
Chemical Profile & Mechanism of Action
-
IUPAC Name: Dichloro(3-chloropropyl)methylsilane[1][2][3][4][5]
-
Key Functionality:
-
Si-Cl Bonds (x2): Highly susceptible to hydrolysis; precursors for forming Si-O-Si (siloxane) backbones or anchoring to hydroxylated surfaces (silica, glass, metal oxides).
-
Propyl-Cl Linker: A stable alkyl halide handle available for nucleophilic substitution (S_N2), allowing the attachment of complex organic ligands or drug motifs.
-
Why "Methyldichloro"? (The Selectivity Argument)
In surface modification, trichlorosilanes (R-SiCl₃) form disordered, 3D cross-linked networks. Monochlorosilanes (R-SiMe₂Cl) form single monolayers but lack stability. 3-Chloropropylmethyldichlorosilane allows for the formation of linear chains or loops , providing a more definable and characterizable surface topology—essential for reproducible chromatographic separations in drug purification.
Supplier Landscape & Purity Analysis
The market is bifurcated into "Bulk Industrial" (focus on volume) and "Research/Electronic Grade" (focus on isomeric purity).
Table 1: Key Global Suppliers & Specifications
| Supplier | Grade Designation | Purity Specification | Key Impurity Risks | Recommended Application |
| Gelest (Mitsubishi Chem) | Research / Silylation | >97% | Isomers of chloropropyl; HCl | High-precision surface modification; Micro-particle functionalization. |
| Sigma-Aldrich (Merck) | Synthesis Grade | 98% | Methyltrichlorosilane traces | General organic synthesis; Precursor for enoxysilacyclobutanes. |
| Santa Cruz Biotech | Proteomics Grade | Unspecified (Est. >95%) | Hydrolysis products (Siloxanes) | Biochemical cross-linking; Early-stage R&D. |
| Hangzhou KieRay | Industrial Grade | 98% | Higher oligomers; Fe/Al metals | Bulk manufacturing of silane coupling agents. |
The "Hidden" Impurities
-
3-Chloropropyltrichlorosilane: Causes uncontrolled cross-linking. Even 1% contamination can ruin a self-assembled monolayer (SAM).
-
Silicon Tetrachloride (SiCl₄): A byproduct of synthesis; creates acidic hotspots.
-
Hydrolysis Products: If stored improperly, the clear liquid turns hazy due to the formation of siloxane dimers.
Technical Protocols
Protocol A: Self-Validating Incoming QC System
Objective: To verify reagent integrity before introduction into high-value synthesis.
Principle: Chlorosilanes degrade rapidly upon moisture exposure. A standard CoA is insufficient if the bottle seal was compromised during transit.
Workflow:
-
Visual Inspection: Liquid must be water-white. Any haze indicates hydrolysis (formation of HCl and siloxanes).
-
Refractive Index (RI) Check:
-
GC-FID Analysis (Methodology):
-
Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).
-
Injector: Split mode (50:1), 250°C. CRITICAL: Use a glass wool liner to trap non-volatiles.
-
Detector: FID at 300°C.
-
Carrier: Helium at 1.5 mL/min.
-
Sample Prep: Dilute 10 µL silane in 1 mL anhydrous cyclohexane (Do NOT use alcohols or wet solvents; they will react immediately).
-
Protocol B: Anhydrous Surface Silanization
Objective: Functionalization of Silica Nanoparticles for Drug Delivery Systems.
Prerequisites:
-
Schlenk line or Glovebox (Nitrogen atmosphere).
-
Glassware oven-dried at 120°C for >4 hours.
Step-by-Step:
-
Activation: Suspend silica nanoparticles in anhydrous Toluene. Sonicate for 30 mins to disperse.
-
Scavenger Addition: Add Imidazole or Triethylamine (1.2 equivalents relative to silane).
-
Expert Insight: This neutralizes the HCl byproduct. Without a base, the generated HCl can etch the silica surface or degrade acid-sensitive drug payloads later attached.
-
-
Silane Addition: Add 3-Chloropropylmethyldichlorosilane (1-2% v/v solution in dry toluene) dropwise at room temperature.
-
Reaction: Reflux at 110°C for 12–24 hours under inert flow.
-
Curing: Wash particles with Toluene, then Ethanol, then cure in a vacuum oven at 80°C. This promotes the condensation of unreacted Si-OH groups, "locking" the silane layer.
Visualizations & Logic Pathways
Diagram 1: The Purity-Application Logic Gate
This diagram illustrates why specific impurities dictate the failure mode of downstream applications.
Caption: Impact of chlorosilane functionality impurities on surface topology. Trichlorosilanes cause roughness; monochlorosilanes reduce stability.
Diagram 2: Hydrolysis & Condensation Workflow
This details the mechanism during the "Protocol B" silanization process.
Caption: Mechanistic pathway of silanization. Note that HCl generation (Step 2/3) necessitates the use of a base (imidazole/TEA) to prevent surface etching.
References
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]
-
Gung, B. W., et al. (1994). "Synthetic precursor to enoxysilacyclobutanes."[2][3][4] Journal of the American Chemical Society, 116(15), 7026.
-
Arkles, B. (2006). Silane Coupling Agents: Connecting Across Boundaries (Technical Brochure). Gelest, Inc.[1][5][7][8] Retrieved from [Link]
-
PubChem. (2023). 3-Chloropropyldichloromethylsilane Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. 3-Chloropropyldichloromethylsilane | C4H9Cl3Si | CID 82235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropropylmethyldichlorosilane Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 二氯-3-氯丙基甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. gelest.com [gelest.com]
- 6. scbt.com [scbt.com]
- 7. 3-CYANOPROPYLDIMETHYLCHLOROSILANE - Gelest, Inc. [gelest.com]
- 8. gelest.com [gelest.com]
Methodological & Application
Application Note: Surface Functionalization of Glass with 3-Chloropropylmethyldichlorosilane
[1]
Abstract
This guide details the protocol for modifying silicate glass surfaces with 3-Chloropropylmethyldichlorosilane (CPMDS) .[1] Unlike common alkoxysilanes (e.g., APTES), CPMDS is a highly reactive chlorosilane that requires strict anhydrous conditions to form high-quality self-assembled monolayers (SAMs).[1] The resulting surface presents a terminal alkyl chloride group, serving as a versatile electrophilic "handle" for secondary nucleophilic substitution reactions (e.g., with amines, thiols, or azides) in drug development and lab-on-chip applications.
Introduction & Mechanistic Insight
The Reagent
-
Chemical Name: 3-Chloropropylmethyldichlorosilane[1][2][3][4][5]
-
Structure: Cl-(CH₂)₃-Si(CH₃)(Cl)₂[1]
-
Role: Bifunctional linker.[1] The silicon center anchors to the glass, while the chloropropyl tail remains available for further chemistry.
Why "Methyldichloro"?
The choice of a dichlorosilane (two Cl groups on Si) versus a trichlorosilane or monochlorosilane is a deliberate engineering decision:
-
Vs. Trichlorosilanes: Trichlorosilanes (R-SiCl₃) polymerize rapidly in the presence of trace moisture, often creating thick, messy vertical aggregates.
-
Vs. Monochlorosilanes: Monochlorosilanes (R-SiMe₂Cl) form only a single bond with the surface.[1] If that bond hydrolyzes, the molecule is lost.
-
The Dichloro Advantage: CPMDS forms two covalent bonds (either two to the surface or one to the surface and one to a neighbor). This creates a "loop" or linear chain structure that is more stable than a monochloro-layer but less prone to uncontrolled vertical polymerization than a trichloro-layer.[1]
Reaction Mechanism
The modification proceeds via an SN2-like nucleophilic attack of surface silanols (Si-OH) on the silicon atom of CPMDS, displacing HCl.
Figure 1: Mechanistic pathway of silanization. The elimination of HCl necessitates the use of a base scavenger or gas venting.
Safety & Handling (Critical)
-
HCl Generation: The reaction releases Hydrogen Chloride gas. All steps must be performed in a fume hood .
-
Moisture Sensitivity: CPMDS reacts violently with water.[1] Store under nitrogen/argon.[1] If the liquid in the bottle looks cloudy or has white precipitate, it has hydrolyzed and is useless.
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and lab coat.[1]
Materials & Equipment
| Category | Item | Specification/Notes |
| Reagents | 3-Chloropropylmethyldichlorosilane | >97% purity, stored under inert gas.[1] |
| Toluene (or Hexane) | Anhydrous (<50 ppm H₂O).[1] Critical for monolayer quality.[1] | |
| Triethylamine (TEA) | Optional but recommended.[1] Acts as an acid scavenger.[1] | |
| Ethanol (95% or 100%) | For washing.[1] | |
| Piranha Solution | 3:1 conc.[1] H₂SO₄ : 30% H₂O₂.[1] (Caution: Explosive with organics).[1] | |
| Equipment | Glass Reaction Vessel | Schlenk line or sealed jar with septum.[1] |
| Nitrogen/Argon source | To maintain inert atmosphere.[1] | |
| Vacuum Oven | For curing (110°C).[1] | |
| Sonicator | For cleaning.[1] |
Experimental Protocol
Phase 1: Surface Activation (The Foundation)
Goal: To maximize the density of hydroxyl (-OH) groups on the glass surface.
-
Cleaning: Sonicate glass slides in Acetone (10 min), then Ethanol (10 min), then DI Water (10 min).
-
Hydroxylation (Piranha Etch):
-
Drying: Rinse copiously with DI water (18.2 MΩ). Dry under a stream of Nitrogen.[1]
-
Crucial Step: Bake slides at 120°C for 15-30 minutes to remove bulk water, but do not over-bake (>200°C) immediately before silanization, as this dehydrates the surface silanols into unreactive siloxanes.
-
Phase 2: Silanization (The Reaction)
Goal: Covalent attachment of CPMDS under anhydrous conditions.
-
Solvent Preparation: In a dry reaction vessel, add Anhydrous Toluene .
-
Scavenger Addition (Recommended): Add Triethylamine (TEA) at a 1:1 molar ratio to the silane.[1]
-
Reasoning: TEA neutralizes the HCl by-product, forming TEA·HCl salt (white precipitate).[1] This prevents acid-catalyzed etching of the glass or "clumping" of the silane.
-
-
Silane Addition: Add CPMDS to a final concentration of 1% to 2% (v/v) .
-
Example: For 50 mL Toluene, add 0.5 mL TEA and 0.5 mL CPMDS.
-
-
Incubation: Immerse the dry glass slides immediately.[1]
-
Time: 1 to 2 hours.
-
Temperature: Room Temperature (20-25°C).
-
Atmosphere: Seal the vessel under Nitrogen/Argon. Moisture entry will ruin the coating.
-
Phase 3: Post-Treatment (The Stabilization)
Goal: Remove unbound silane and crosslink the layer.
-
Primary Wash: Remove slides and rinse immediately with Toluene (2x) to remove unreacted silane.[1]
-
Secondary Wash: Rinse with Ethanol (2x) and DI Water (1x).[1]
-
Note: The water rinse hydrolyzes any remaining Si-Cl bonds that didn't react with the surface, turning them into Si-OH (which can then crosslink during curing).
-
-
Curing (Essential): Place slides in an oven at 110°C for 1 hour .
Characterization & Quality Control
| Technique | Expected Result | Interpretation |
| Water Contact Angle (WCA) | 80° - 85° | Successful hydrophobization. <60° indicates incomplete coverage; >95° suggests bulk polymerization (roughness).[1] |
| Ellipsometry | ~0.8 - 1.2 nm | Monolayer thickness.[1] Values >2 nm indicate multilayer formation (polymerization).[1] |
| XPS (X-ray Photoelectron Spectroscopy) | Cl 2p peak | Distinct chlorine peak at ~199 eV confirms the presence of the chloropropyl tail. |
Troubleshooting Guide
-
Problem: Hazy/Cloudy Slides.
-
Cause: Bulk polymerization due to excess water in the solvent or atmosphere.
-
Fix: Use fresh anhydrous toluene; ensure glassware is oven-dried; filter the silane solution before use.[1]
-
-
Problem: Low Contact Angle (<60°).
References
-
Plueddemann, E. P. (1991).[1] Silane Coupling Agents. Plenum Press.[1] (The foundational text on silane chemistry).[1]
-
Fadeev, A. Y., & McCarthy, T. J. (2000).[1] "Self-Assembly Is Not the Only Fashion: Liquid-Phase Silylation of Silicon Wafers with Shorter Alkyl Chains".[1] Langmuir, 16(18), 7268–7274.[1] Link[1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Reference for using the chloro-group in secondary reactions).
-
Arkles, B. (2006).[1][10] "Silane Coupling Agents: Connecting Across Boundaries". Gelest Inc.[1][3] Technical Brochure. Link
Sources
- 1. 3-Chloropropyldichloromethylsilane | C4H9Cl3Si | CID 82235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenesci.com [angenesci.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chembk.com [chembk.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Surface Modification of Bioactive Glass Promotes Cell Attachment and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silanization - Wikipedia [en.wikipedia.org]
- 8. diva-portal.org [diva-portal.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Synthesis of custom silane coupling agents from 3-Chloropropylmethyldichlorosilane
From Precursor to Click-Chemistry Ready Surfaces
Source Material: 3-Chloropropylmethyldichlorosilane (CAS: 7787-93-1)[1][2]
Executive Summary & Chemical Strategy
Audience: Synthetic Chemists, Surface Scientists, and Drug Delivery Engineers.[1]
This technical guide details the conversion of 3-Chloropropylmethyldichlorosilane into high-value, custom silane coupling agents. While many commercial silanes exist, the "methyldichloro" architecture of this precursor offers a unique advantage: Steric Precision .
Unlike trichloro-silanes, which form disordered, highly cross-linked 3D networks on surfaces, the methyl group in this precursor acts as a spacer.[1] It forces the formation of 2D self-assembled monolayers (SAMs) with predictable spacing.[1] This is critical in drug development applications where ligand density determines the efficacy of targeted delivery systems.
We will execute a two-phase synthetic strategy:
-
Head-Group Engineering: Passivation of the highly reactive chlorosilyl head (
) via alcoholysis to create a stable alkoxysilane.[1] -
Tail-Group Functionalization: Nucleophilic substitution of the
-chloro tail ( ) using Phase Transfer Catalysis (PTC) to install a "Click-ready" Azide functionality.[1]
Chemical Pathway Visualization
The following diagram outlines the divergent synthesis pathways, highlighting the critical decision points between creating standard alkyl-silanes versus functional "Click" silanes.
Figure 1: Strategic workflow for converting chlorosilane precursors into functionalized surface modifiers.
Phase 1: Head-Group Engineering (Alcoholysis)
Objective: Convert moisture-sensitive Si-Cl bonds to stable Si-OEt bonds. Target Molecule: 3-Chloropropylmethyldiethoxysilane.[1]
The
Reagents & Equipment
| Component | Grade/Specification | Role |
| Precursor | 3-Chloropropylmethyldichlorosilane (>97%) | Starting Material |
| Ethanol | Anhydrous (<50 ppm | Reagent |
| Triethylorthoformate | Reagent Grade | Water Scavenger / Solvent |
| Urea | Prilled / Powder | HCl Scavenger (Solid base) |
| Apparatus | 3-Neck Flask, Reflux Condenser, | Reaction Vessel |
Detailed Protocol
-
Setup: Flame-dry a 500mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser topped with a nitrogen inlet.
-
Scavenger Charge: Add Urea (1.1 molar equivalents relative to total Cl on Silicon) to the flask.
-
Scientific Insight: We use Urea instead of tertiary amines (like
) because Urea hydrochloride precipitates as a dense solid that is easily filtered, whereas amine salts can form distinct liquid phases or sludges that complicate purification [1].[1]
-
-
Solvent: Add Anhydrous Ethanol (excess, ~4-5 equivalents) mixed with 10% Triethylorthoformate.
-
Addition: Cool the mixture to 0°C. Add 3-Chloropropylmethyldichlorosilane dropwise over 60 minutes.
-
Caution: The reaction is exothermic. Rapid addition generates massive HCl evolution.
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux at 78°C for 2 hours to drive the reaction to completion.
-
Workup:
-
Cool to room temperature.
-
Filter off the solid Urea-HCl complex under inert atmosphere (
blanket). -
Distillation: Fractionally distill the filtrate. The product (3-Chloropropylmethyldiethoxysilane) typically boils at ~95-100°C at 20 mmHg.
-
Phase 2: Tail-Group Functionalization (Azidation)
Objective: Convert the unreactive alkyl-chloride to a high-utility Azide. Target Molecule: 3-Azidopropylmethyldiethoxysilane.[1]
The Challenge: The
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 3-Chloropropylmethyldiethoxysilane (From Phase 1) | Reactant |
| Nucleophile | Sodium Azide ( | Azide Source |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst |
| Solvent | Acetonitrile (Anhydrous) | Polar Aprotic Solvent |
Detailed Protocol
-
Preparation: In a dry Schlenk flask, suspend Sodium Azide (1.5 equivalents) and TBAB (0.05 equivalents, 5 mol%) in anhydrous Acetonitrile.
-
Safety:
is acutely toxic.[1] Avoid contact with acid (forms gas).
-
-
Activation: Stir the suspension at 40°C for 30 minutes to allow the catalyst to initiate ion exchange at the solid interface.
-
Reaction: Add the 3-Chloropropylmethyldiethoxysilane via syringe.
-
Heating: Heat to reflux (~82°C) for 12–18 hours.
-
Monitoring: Monitor via GC-MS or IR. Look for the disappearance of the C-Cl stretch (~700-750 cm⁻¹) and appearance of the strong Azide stretch.
-
-
Purification:
-
Cool to room temperature.
-
Filter through a fritted glass funnel (medium porosity) to remove unreacted
and NaCl byproduct. -
Remove solvent under reduced pressure (Rotovap).
-
Final Distillation: Vacuum distillation is required to obtain the pure coupling agent.
-
Mechanism of Action (PTC)
The following diagram illustrates how TBAB shuttles the azide ion into the organic phase to attack the chloropropyl tail.
Figure 2: Phase Transfer Catalysis cycle enabling the nucleophilic substitution of the chloropropyl tail.
Characterization & Validation
To ensure the integrity of the synthesized "Click" silane, the following analytical signatures must be verified.
| Method | Parameter | Expected Signature | Interpretation |
| FT-IR | Wavenumber | 2095–2110 cm⁻¹ | Strong, sharp peak indicating Azide ( |
| FT-IR | Wavenumber | Absence of 2800–3000 cm⁻¹ broad | Confirms absence of silanol (-OH), ensuring no pre-polymerization.[1] |
| 1H NMR | Chemical Shift | Shift of | |
| 1H NMR | Chemical Shift | Methyl group on Silicon (Integrates to 3H).[1] |
Application Context: Drug Delivery
The 3-Azidopropylmethyldiethoxysilane synthesized here is a "universal adapter" for drug delivery systems.[1]
-
Silanization: The silane is grafted onto silica nanoparticles or glass slides.[1]
-
Click Reaction: An alkyne-modified drug or protein is attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Benefit: The methyl group on the silicon prevents the "crowding" effect seen with trichlorosilanes, allowing the drug molecules to retain their bioactive conformation [3].
Safety & Handling
-
Chlorosilanes: React violently with water to produce HCl gas.[1] Always handle in a fume hood.
-
Sodium Azide: Highly toxic.[1] Do not use halogenated solvents (like DCM) during the reaction phase, as di- and tri-azidomethane can form (explosive).
-
Storage: Store the final azidosilane in a desiccator or glovebox. Moisture will degrade the ethoxy groups over time.
References
-
Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest, Inc.[3][4][5][6]
-
Starks, C. M. (1971).[1] Phase-transfer catalysis.[7][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society.[9]
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.[1]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Applying a Silane Coupling Agent – Gelest - Gelest, Inc. [gelest.com]
- 5. scribd.com [scribd.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: A Researcher's Guide to Nanoparticle Functionalization using 3-Chloropropylmethyldichlorosilane
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for the surface functionalization of nanoparticles using 3-chloropropylmethyldichlorosilane (CPMDCS). This bifunctional organosilane serves as a critical covalent linker, enabling the attachment of a stable, reactive chloropropyl group onto the surface of various inorganic nanoparticles. We delve into the underlying reaction mechanisms, outline critical experimental parameters, and provide detailed, validated protocols for the modification of silica and iron oxide nanoparticles. Furthermore, this guide covers essential characterization techniques to verify successful functionalization and discusses the subsequent chemical transformations of the chloropropyl moiety, positioning it as a versatile anchor for applications in drug delivery, diagnostics, and material science.
The Chemistry of CPMDCS Functionalization
The strategic modification of nanoparticle surfaces is fundamental to their application in advanced technologies.[1] Organosilanes are premier coupling agents for this purpose, forming stable covalent bonds with inorganic substrates rich in surface hydroxyl groups. 3-Chloropropylmethyldichlorosilane stands out due to its unique bifunctional nature, offering both a highly reactive silyl head for surface attachment and a versatile chloropropyl tail for subsequent chemical conjugation.
The Reagent: 3-Chloropropylmethyldichlorosilane (CPMDCS)
CPMDCS, with the chemical formula Cl₂Si(CH₃)(CH₂)₃Cl, possesses two key reactive sites:
-
Dichlorosilyl Group (-SiCl₂): The two silicon-chloride bonds are highly susceptible to hydrolysis, reacting readily with water or surface hydroxyl groups. This reactivity drives the covalent attachment to the nanoparticle surface.
-
Chloropropyl Group (- (CH₂)₃Cl): The terminal alkyl chloride is significantly less reactive than the Si-Cl bonds.[2] It remains intact during the initial silanization process, serving as a stable handle for subsequent nucleophilic substitution reactions to introduce functionalities like azides, amines, or thiols.[3][4]
The Core Mechanism: A Two-Stage Process
The anchoring of CPMDCS to a nanoparticle surface is a sequential process involving hydrolysis and condensation. This process is typically conducted in an anhydrous organic solvent to control the reaction and prevent premature self-polymerization of the silane in solution.
-
Hydrolysis: The reaction is initiated by the interaction of the dichlorosilyl group with trace amounts of water adsorbed on the nanoparticle surface or with the surface hydroxyl (-OH) groups themselves. Each Si-Cl bond hydrolyzes to form a reactive silanol group (Si-OH), releasing hydrochloric acid (HCl) as a byproduct.
Cl₂Si(R)(CH₃) + 2H₂O → (HO)₂Si(R)(CH₃) + 2HCl
-
Condensation: The newly formed, highly reactive silanol groups rapidly condense with the hydroxyl groups present on the nanoparticle surface (e.g., Si-OH on silica nanoparticles or Fe-OH on iron oxide nanoparticles). This reaction forms a stable, covalent siloxane bond (Si-O-Nanoparticle), firmly anchoring the molecule. The silanols can also condense with each other, leading to a degree of polymerization on the surface.[5]
The overall mechanism ensures that the less reactive chloropropyl group is oriented away from the surface, ready for further modification.
Experimental Design & Critical Parameters
The success of the functionalization hinges on meticulous control over the experimental conditions. The high reactivity of dichlorosilanes necessitates careful planning to achieve a uniform and stable surface coating.
-
Substrate Selection & Preparation: Nanoparticles with surface hydroxyl groups, such as silica (SiNPs), iron oxide (IONPs), titania (TiO₂), and alumina (Al₂O₃), are ideal substrates. It is critical to ensure the nanoparticle surface is "activated" to maximize the density of these hydroxyl groups. This is often achieved by washing with a mild acid or base, followed by thorough drying under vacuum to remove excess water while retaining a surface monolayer.
-
Solvent & Atmosphere Control: The reaction must be performed in an anhydrous, non-protic solvent (e.g., toluene, hexane) to prevent uncontrolled hydrolysis and self-condensation of CPMDCS in the bulk solution, which would lead to the formation of insoluble polysiloxane aggregates.[6][7] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to exclude atmospheric moisture.
-
Reaction Stoichiometry: The concentration of CPMDCS relative to the surface area of the nanoparticles determines the density of the resulting surface coating. A lower concentration may result in a sparse monolayer, while an excess can lead to the formation of a thicker, potentially less uniform, multilayered coating.
Protocols for Nanoparticle Functionalization
The following protocols are designed to be self-validating, with integrated quality control steps and clear endpoints. All glassware should be oven-dried before use.
Protocol A: Functionalization of Silica Nanoparticles (SiNPs)
This protocol details the modification of commercially available or lab-synthesized silica nanoparticles.
Materials:
-
Silica Nanoparticles (SiNPs)
-
3-Chloropropylmethyldichlorosilane (CPMDCS)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Nanoparticle Preparation: Disperse 100 mg of SiNPs in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a homogenous dispersion.
-
Inert Atmosphere: Place the flask under a gentle flow of nitrogen or argon and begin stirring.
-
Silane Addition: Using a syringe, slowly add 1.0 mL of CPMDCS to the stirred suspension. The addition should be dropwise to control the initial reaction rate.
-
Reaction: Allow the mixture to react at room temperature for 4 hours under continuous stirring and inert atmosphere.
-
Washing - Step 1 (Toluene): Stop the reaction and transfer the suspension to centrifuge tubes. Centrifuge at 8,000 rpm for 15 minutes. Discard the supernatant, which contains unreacted silane and HCl.
-
Washing - Step 2 (Toluene): Resuspend the nanoparticle pellet in 40 mL of anhydrous toluene and sonicate for 10 minutes. Repeat the centrifugation and supernatant removal. Perform this wash step a total of three times to ensure complete removal of unbound reagents.
-
Washing - Step 3 (Ethanol): Perform a final wash using 40 mL of anhydrous ethanol to remove residual toluene. Centrifuge and discard the supernatant.
-
Drying: Dry the final product, now CPMDCS-functionalized SiNPs, in a vacuum oven at 60°C overnight.
-
Storage: Store the dried, functionalized nanoparticles in a desiccator to prevent moisture exposure.
Protocol B: Post-Functionalization via Nucleophilic Substitution (Azidation Example)
This protocol demonstrates how to convert the surface chloropropyl groups into azide groups, which are highly valuable for "click" chemistry reactions.[3][4][8]
Materials:
-
CPMDCS-functionalized nanoparticles (from Protocol A)
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
Dispersion: Disperse 50 mg of the dried CPMDCS-functionalized nanoparticles in 25 mL of anhydrous DMF.
-
Reagent Addition: Add a 10-fold molar excess of sodium azide (NaN₃) to the suspension. Caution: Sodium azide is highly toxic.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Washing (DMF/Water): Cool the reaction to room temperature. Centrifuge the nanoparticles and discard the supernatant. Wash the pellet twice with a 1:1 mixture of DMF and deionized water.
-
Washing (Water & Ethanol): Wash the pellet twice with deionized water, followed by two washes with ethanol to remove residual water and DMF.
-
Drying: Dry the azide-functionalized nanoparticles in a vacuum oven at 50°C. The resulting nanoparticles are now ready for conjugation with alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
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Application Notes and Protocols: Enhancing Coating Adhesion with 3-Chloropropylmethyldichlorosilane
Introduction: The Critical Challenge of Interfacial Adhesion
In the realm of materials science and protective coatings, the longevity and performance of a coating system are fundamentally dictated by its adhesion to the substrate. The interface, a region of only a few atomic layers, is where the coating and substrate meet, and it is here that the battle against delamination, corrosion, and coating failure is won or lost. Many high-performance polymers and inorganic substrates, such as metals and glass, exhibit poor chemical affinity for one another, leading to weak interfacial bonding. This inherent incompatibility necessitates the use of adhesion promoters, molecular bridges that form a robust, durable link between the coating and the substrate.[1]
This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of 3-Chloropropylmethyldichlorosilane as a potent adhesion promoter. We will delve into the chemical mechanisms, provide step-by-step protocols for its use as a surface primer, and present methods for evaluating its efficacy. The causality behind each experimental choice is explained to empower the user with a deep understanding of the system.
The Science of Silane Coupling Agents: A Molecular Bridge
Organosilanes, such as 3-Chloropropylmethyldichlorosilane, are bifunctional molecules that serve as exceptional adhesion promoters.[2] Their efficacy lies in their unique chemical structure, which can be generalized as R-Si-X₃.
-
R-Group (Organofunctional Group): This part of the molecule is a non-hydrolyzable organic radical that is designed to be compatible and reactive with the organic coating resin. In the case of 3-Chloropropylmethyldichlorosilane, the chloropropyl group can react with various functional groups in coating systems like epoxies, urethanes, and amines.[2][3]
-
X-Group (Hydrolyzable Group): These are reactive groups attached to the silicon atom. For 3-Chloropropylmethyldichlorosilane, these are two chlorine atoms, which are highly susceptible to hydrolysis.[4]
The adhesion promotion mechanism is a multi-step process that occurs at the substrate-coating interface.[5]
-
Hydrolysis: The dichlorosilane reacts with moisture, either from the atmosphere or intentionally introduced, to replace the chlorine atoms with hydroxyl groups (-OH), forming a reactive silanol. This reaction also produces hydrochloric acid (HCl) as a byproduct.[5]
-
Condensation: The newly formed silanols are unstable and will condense with other silanols to form stable siloxane bridges (Si-O-Si). This can lead to the formation of an oligomeric silane layer on the substrate.[6]
-
Surface Bonding: The silanol groups also react with hydroxyl groups present on the surface of inorganic substrates like glass, aluminum, and steel, forming strong, covalent M-O-Si bonds (where M is a metal or silicon from the substrate).[7] This anchors the adhesion promoter to the substrate.
-
Coating Interaction: The organofunctional end of the silane, the chloropropyl group, extends away from the substrate and becomes incorporated into the coating matrix during the curing process. This creates a covalent link between the silane layer and the coating.[3]
The result is a durable, chemical bridge that spans the interface, significantly improving the adhesion and, consequently, the overall performance and longevity of the coating system.[1]
Chemical Mechanism of Adhesion Promotion
The following diagram illustrates the key chemical reactions involved in the adhesion promotion process using 3-Chloropropylmethyldichlorosilane.
Caption: Mechanism of 3-Chloropropylmethyldichlorosilane Adhesion.
Experimental Protocols
The most effective method for utilizing silane adhesion promoters is to apply them as a dilute primer solution to the substrate before the coating application.[8] This ensures the highest concentration of the silane at the crucial substrate-coating interface.
Safety Precautions
3-Chloropropylmethyldichlorosilane is a reactive and corrosive chemical. It reacts with water to produce flammable gases and hydrochloric acid.[9] It can cause severe skin burns and eye damage.[4]
-
Handling: Always handle this chemical in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[10]
-
Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.
Protocol 1: Preparation of Silane Primer Solution
The causality behind this protocol is to achieve a controlled hydrolysis of the dichlorosilane to form reactive silanols in a stable, applicable solution. Anhydrous alcohol is used as the solvent to control the reaction with water.
Materials:
-
3-Chloropropylmethyldichlorosilane
-
Anhydrous Isopropyl Alcohol (IPA) or Anhydrous Ethanol
-
Deionized Water
-
Glass Beaker or Bottle
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Solvent Preparation: In a clean, dry glass container, prepare the desired volume of a 95:5 (v/v) mixture of anhydrous alcohol and deionized water. For example, to prepare 100 mL, mix 95 mL of anhydrous IPA with 5 mL of deionized water.
-
Silane Addition: While stirring the alcohol/water mixture, slowly add 3-Chloropropylmethyldichlorosilane to achieve a final concentration of 1-5% by weight. A good starting concentration is 2%.[12]
-
Rationale: Slow addition is crucial to control the exothermic hydrolysis reaction and the release of HCl gas.
-
-
Hydrolysis (Aging): Allow the solution to stir for at least 30 minutes before use. This "aging" period allows for the hydrolysis of the dichlorosilane to form silanols.[13] The solution should be used within a few hours of preparation, as the silanols will begin to self-condense, reducing the primer's effectiveness.[14]
Protocol 2: Substrate Preparation and Primer Application
A pristine substrate surface is paramount for achieving optimal adhesion. The surface must be free of any organic or inorganic contaminants that could interfere with the silane's ability to bond with the substrate's hydroxyl groups.
Materials:
-
Substrates (e.g., glass slides, aluminum panels, steel coupons)
-
Detergent
-
Deionized Water
-
Acetone or Isopropyl Alcohol
-
Lint-free Wipes
-
Oven or Hot Plate
Procedure:
-
Cleaning: Thoroughly clean the substrate surface. This may involve a sequence of steps such as:
-
Washing with a detergent solution.
-
Rinsing extensively with deionized water.
-
Degreasing with a solvent like acetone or IPA.[15]
-
Drying with a stream of nitrogen or in an oven at 110°C for 15-30 minutes.
-
-
Primer Application: The prepared silane solution can be applied by various methods:
-
Drying and Curing:
-
Coating Application: Apply the desired organic coating to the primed and cooled substrate as soon as possible, ideally within 24 hours, to prevent contamination of the treated surface.[8]
Application Workflow
The following diagram outlines the complete workflow for using 3-Chloropropylmethyldichlorosilane as an adhesion promoter.
Caption: Workflow for Silane Primer Application.
Performance Evaluation: Adhesion Testing
To validate the effectiveness of the 3-Chloropropylmethyldichlorosilane treatment, a quantitative or semi-quantitative adhesion test should be performed. The ASTM D3359 "Standard Test Methods for Rating Adhesion by Tape Test" is a widely used and straightforward method.[17][18]
Protocol 3: ASTM D3359 - Test Method B (Cross-Cut Tape Test)
This method is suitable for coatings with a thickness of less than 125 µm (5 mils).[19][20]
Materials:
-
Cured coated substrates (with and without silane primer for comparison)
-
Sharp cutting tool (razor blade, scalpel, or a specific cross-hatch cutter)
-
Steel straightedge
-
ASTM D3359 compliant pressure-sensitive tape
-
Eraser
-
Illuminated magnifier
Procedure:
-
Scribing: Make a grid of six parallel cuts through the coating to the substrate, and then another set of six cuts at a 90-degree angle to the first set, creating a cross-hatch pattern. The spacing between cuts should be 2 mm for coatings up to 50 µm thick and 5 mm for coatings between 50 µm and 125 µm thick.
-
Tape Application: Remove a piece of the specified tape and apply it over the grid. Rub the tape firmly with an eraser to ensure good contact.[21]
-
Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[21]
-
Evaluation: Inspect the grid area for any removal of the coating. Classify the adhesion according to the ASTM D3359 scale (5B to 0B), where 5B represents no peeling or removal, and 0B represents severe peeling or removal of more than 65% of the coating.[17]
Expected Results
The use of a 3-Chloropropylmethyldichlorosilane primer is expected to significantly improve the adhesion of the coating to the substrate.
| Substrate Treatment | Coating System | Typical ASTM D3359 Result | Interpretation |
| Untreated (Control) | Epoxy Amine | 1B - 3B | Poor to moderate adhesion; significant coating removal. |
| Silane Primed | Epoxy Amine | 4B - 5B | Excellent adhesion; little to no coating removal. |
| Untreated (Control) | 2K Polyurethane | 2B - 3B | Moderate adhesion; flaking and removal along incisions. |
| Silane Primed | 2K Polyurethane | 5B | Excellent adhesion; edges of cuts are completely smooth. |
Conclusion
3-Chloropropylmethyldichlorosilane is a highly effective adhesion promoter when used correctly. By following the detailed protocols for solution preparation, substrate treatment, and application, researchers and developers can overcome the challenges of poor interfacial adhesion. The formation of a robust, covalent bridge between the inorganic substrate and the organic coating leads to a dramatic improvement in the durability and performance of the final product. The self-validating nature of these protocols, confirmed by standardized adhesion testing, ensures reliable and reproducible results, making this silane a valuable tool in the development of advanced coating systems.
References
-
ResearchGate. (2025). Self-assembled monolayer of 3-aminopropyltrimethoxysilane for improved adhesion between aluminum alloy substrate and polyurethane coating. Retrieved from [Link]
- Google Patents. (2015). Adhesion Promoter and Method of Manufacture thereof.
-
Deco Chemical Technology Co.,Ltd. (2023). Adhesion Promoter. Retrieved from [Link]
-
MDPI. (n.d.). Promoters for Improved Adhesion Strength between Addition-Cured Liquid Silicone Rubber and Low-Melting-Point Thermoplastic Polyurethanes. Retrieved from [Link]
-
ResearchGate. (2025). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]
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Grokipedia. (n.d.). Adhesion promoter. Retrieved from [Link]
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Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link]
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MDPI. (n.d.). Effect of Aminopropyltriethoxysilane on the Adhesion of Flexographic Water-Based Ink to Packaging Films. Retrieved from [Link]
-
Semantic Scholar. (2022). Promoters for Improved Adhesion Strength between Addition-Cured Liquid Silicone Rubber and Low-Melting-Point Thermoplastic Polyurethanes. Retrieved from [Link]
-
Gelest. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
Gelest, Inc. (2003). (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE. Retrieved from [Link]
-
Journal of Biological Chemistry. (2025). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane.... Retrieved from [Link]
-
ASTM International. (2023). D3359 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: (3-Chloropropyl)trimethoxysilane. Retrieved from [Link]
- Google Patents. (2007). Methods for improving coating adhesion.
-
Digital CSIC. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]
-
KTA-Tator Inc. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]
-
American Tinning & Galvanizing. (2009). D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. Retrieved from [Link]
-
Co-Formula. (n.d.). 3-Chloropropylmethyldiethoxysilane Cas 13501-76-3 SDS. Retrieved from [Link]
-
ResearchGate. (2025). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved from [Link]
-
MO SCI. (2024). Enhancing Glass Bonding Characteristics With Silanes and Polymer Coatings. Retrieved from [Link]
-
Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
Co-Formula. (2025). How to Use Silane Coupling Agents: A Practical Guide. Retrieved from [Link]
-
Co-Formula. (n.d.). How to use a Silane Adhesion Promoter?. Retrieved from [Link]
-
ResearchGate. (2025). Waterborne hybrid polyurethane coatings functionalized with (3-aminopropyl)triethoxysilane: Adhesion properties. Retrieved from [Link]
-
HZO. (2024). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. Retrieved from [Link]
-
The ChemQuest Group, Inc. (n.d.). ASTM Tape Adhesion Testing: The Tape Conundrum. Retrieved from [Link]
-
MDPI. (n.d.). Effect of N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane on the Adhesion of the Modified Silicone Tie-Coating to Epoxy Primer. Retrieved from [Link]
-
Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. Retrieved from [Link]
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Application Note: Surface Modification of Metal Oxides using 3-Chloropropylmethyldichlorosilane (CPMDS)
[1]
Executive Summary
3-Chloropropylmethyldichlorosilane (CPMDS) is a bifunctional organosilane used to introduce reactive chloropropyl handles onto inorganic surfaces.[1] Unlike its trichloro- analogs, CPMDS contains a methyl group directly bonded to the silicon atom. This structural feature reduces the silane functionality from three to two, preventing the formation of intractable 3D cross-linked networks. The result is a more controlled, "brush-like" surface topology ideal for secondary functionalization (e.g., nucleophilic substitution) or chromatographic applications where steric accessibility is paramount.[1]
This guide details the anhydrous deposition of CPMDS, emphasizing moisture control to prevent bulk polymerization and ensuring high-fidelity monolayer formation.
Scientific Foundation: The "Anchor-Spacer-Handle" Architecture[1]
To achieve reproducible surface modification, one must understand the three distinct roles played by the CPMDS molecule:
-
The Anchor (Dichlorosilane): The two Si-Cl bonds are highly susceptible to hydrolysis. Upon exposure to surface hydroxyls (or trace moisture), they convert to silanols (Si-OH) which condense with the substrate to form stable siloxane (Si-O-Metal) bonds.[1]
-
Expert Insight: Because it is a dichloro silane, CPMDS cannot cross-link in three dimensions.[1] It forms linear oligomers or cyclic structures on the surface. This results in a lower grafting density compared to trichlorosilanes but significantly reduces the risk of "glassy" multilayer aggregation.
-
-
The Spacer (Methyl Group): The methyl group provides steric spacing between the chains, preventing the chloropropyl tails from packing too densely. This disorder is critical for allowing subsequent reagents to access the reactive chloride site.
-
The Handle (Chloropropyl): The terminal alkyl chloride is a versatile electrophile. While stable under ambient conditions, it participates in SN2 reactions with amines, azides, or thiols under elevated temperatures or catalytic conditions.
Mechanism Visualization
Figure 1: Mechanistic pathway of CPMDS grafting.[1] The presence of the methyl group directs the formation of linear/loop structures rather than 3D networks.
Material Selection & Pre-requisites
Substrate Compatibility
-
Excellent: Silica (Glass, SiO2 wafers), Silicon (with native oxide), Aluminum Oxide (Al2O3), Titanium Dioxide (TiO2).[1]
-
Moderate: Indium Tin Oxide (ITO) – requires careful pH control to avoid etching.[1]
-
Poor: Gold, Polymers (unless plasma activated).[1]
Reagents
| Component | Specification | Purpose |
| Silane | 3-Chloropropylmethyldichlorosilane (97%+) | Surface modifier.[1] Store under N2. |
| Solvent | Anhydrous Toluene (<50 ppm H2O) | Reaction medium.[1] Aromatic solvents solubilize the silane well. |
| Scavenger | Triethylamine (Et3N) (Dry) | Neutralizes the HCl byproduct.[1] Essential to prevent acid-etching of sensitive substrates (e.g., ITO, ZnO).[1] |
| Cleaning | Piranha Solution (3:1 H2SO4:H2O2) | DANGER: Removes organics and regenerates surface -OH groups.[1] |
Protocol: Anhydrous Liquid-Phase Deposition[1]
Objective: Create a uniform, covalently bound monolayer of chloropropyl functionality.
Workflow Diagram
Figure 2: Step-by-step workflow for anhydrous silanization.[1]
Detailed Methodology
Step 1: Surface Activation
The surface must be rich in hydroxyl (-OH) groups for the silane to anchor.
-
Glass/Silicon: Immerse in Piranha solution (3:1 conc.[1] H2SO4 : 30% H2O2) for 30 minutes. Caution: Exothermic and corrosive.
-
Alternative: Oxygen Plasma (100W, 5 mins) is safer and effective for delicate substrates.[1]
-
Rinse: Copious amounts of DI water (18.2 MΩ).[1]
Step 2: Dehydration (Critical)
Silanols on the surface are good; bulk water is bad.[1] Bulk water causes the silane to polymerize before it reaches the surface, creating "haze" or white spots.
-
Method: Bake substrates at 120°C for 1-2 hours.
-
Cooling: Cool to room temperature inside a desiccator or under a stream of dry Nitrogen.[1]
Step 3: Silanization Reaction[1]
-
Setup: Use a glovebox or a reaction vessel equipped with a drying tube/N2 line.[1]
-
Solution Prep:
Step 4: Washing
Removal of physisorbed (non-covalently bonded) silane is crucial to prevent "multilayer islands."[1]
-
Rinse 2x with Anhydrous Toluene .
-
Rinse 2x with Ethanol (removes reaction byproducts and Et3N salts).
-
Blow dry with Nitrogen.[1]
Step 5: Thermal Curing
This step drives the condensation reaction (formation of Si-O-Si bonds) to completion.[1]
-
Condition: Bake at 110°C for 30–60 minutes in an oven.
-
Note: Do not exceed 150°C, as the organic tail may degrade.
Post-Modification Functionalization (The "Handle")
The chloropropyl group is relatively inert compared to iodopropyl or bromopropyl groups. To substitute the chlorine (e.g., with an azide for Click Chemistry), forcing conditions are often required.
Protocol: Nucleophilic Substitution with Sodium Azide
-
Solvent: Saturated solution of NaN3 in DMF (Dimethylformamide).
-
Catalyst: Add a pinch of Potassium Iodide (KI). The I- displaces the Cl- (Finkelstein reaction) to form a transient, more reactive iodopropyl species, which is then displaced by the azide.
-
Conditions: 60–80°C for 12–24 hours.
-
Result: Surface-bound Azide (-N3), ready for CuAAC (Click) reactions.[1]
Quality Control & Characterization
| Technique | Expected Result | Interpretation |
| Water Contact Angle | ~75° - 85° | Clean SiO2 is <10°.[1] A rise to ~80° confirms hydrophobic alkyl chain attachment.[1] |
| XPS (X-ray Photoelectron Spectroscopy) | Cl 2p peak at ~200 eV | Presence of Chlorine confirms the silane is present. Disappearance of Cl after Step 5 confirms successful substitution.[1] |
| Ellipsometry | ~0.7 – 1.0 nm | Theoretical length of CPMDS is short.[1] Thickness >2nm indicates vertical polymerization (failure).[1] |
Troubleshooting
Problem: White Haze/Cloudiness on Surface
-
Cause: Bulk polymerization due to excess moisture in the solvent or on the substrate.
-
Fix: Use strictly anhydrous toluene.[1] Reduce reaction time. Sonicate the substrate in toluene/ethanol after the reaction to remove physisorbed polymer.
Problem: Low Reactivity of the Chloro-Handle
-
Cause: Steric hindrance or poor leaving group ability of Chlorine.[1]
-
Fix: Use the Finkelstein catalyst method (add NaI or KI).[1] Switch to a higher boiling solvent (e.g., DMSO) to allow higher reaction temperatures.[1]
Problem: Substrate Etching (ITO/ZnO)
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][4] Gelest Technical Brochure.[1] Link
-
Arkles, B. (1977).[1] Tailoring Surfaces with Silanes.[1][5][6][7] Chemtech, 7, 766-778.[1] Link
-
Dierks, K., et al. (2021).[1] Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface.[1][3] MDPI Coatings.[1] Link[1]
-
Fadeev, A. Y., & McCarthy, T. J. (2000).[1] Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silica and Alumina. Langmuir, 16(18), 7268–7274.[1] Link[1]
-
PubChem. 3-Chloropropylmethyldichlorosilane (Compound Summary). National Library of Medicine.[1] Link[1]
Sources
- 1. 3-Chloropropyldichloromethylsilane | C4H9Cl3Si | CID 82235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
Application Note: Precision Post-Synthesis Modification of Hydroxyl-Terminated Polymers with 3-Chloropropylmethyldichlorosilane (CPMDS)
Executive Summary & Strategic Rationale
Post-synthesis modification (PSM) allows for the introduction of complex functionalities into polymers that are otherwise difficult to polymerize directly. 3-Chloropropylmethyldichlorosilane (CPMDS) represents a unique class of "linker" silanes. Unlike its trifunctional counterpart (3-chloropropyltrichlorosilane), which rapidly forms intractable 3D networks, CPMDS is difunctional .
Why use CPMDS?
-
Architectural Control: The presence of the inert methyl group on the silicon atom limits the reactive sites to two. This favors linear grafting or controlled looping rather than uncontrolled bulk crosslinking (gelation).
-
Dual-Stage Reactivity:
-
Stage 1 (Anchoring): Rapid reaction of Si-Cl groups with polymer hydroxyls (-OH).
-
Stage 2 (Functionalization): The pendant chloropropyl group (
) serves as a stable electrophilic handle for subsequent nucleophilic substitution ( ) with amines, azides, or thiols.
-
This guide details the anhydrous modification of hydroxyl-bearing polymers (e.g., Polyvinyl Alcohol (PVA), Cellulose, or OH-terminated prepolymers) with CPMDS, followed by secondary functionalization.
Mechanistic Pathways
The modification proceeds via a hydrolytically unstable intermediate (if water is present) or direct alcoholysis in anhydrous conditions. For precise polymer modification, anhydrous alcoholysis is preferred to prevent silane self-polymerization.
Reaction Logic[1]
-
Anchoring: The Si-Cl bond is highly electrophilic. In the presence of a base scavenger (to trap HCl), it reacts with the Polymer-OH to form a stable Silyl Ether (Si-O-C) linkage.
-
Secondary Substitution: The alkyl chloride is relatively inert to the silanization conditions but reacts with strong nucleophiles in polar aprotic solvents.
Visualization: Reaction Pathway
Figure 1: Step-wise mechanistic pathway from hydroxyl-polymer to functionalized conjugate via CPMDS.
Detailed Experimental Protocol
Phase 1: Materials & Preparation[2]
-
Silane: 3-Chloropropylmethyldichlorosilane (>97%, stored under Argon).
-
Polymer Substrate: Example: Polyvinyl Alcohol (PVA) or Microcrystalline Cellulose.
-
Note: Polymer must be rigorously dried. Surface water competes with Polymer-OH for the silane.
-
-
Solvent: Anhydrous Toluene (for external surface grafting) or Anhydrous Dimethylacetamide (DMAc) / LiCl (if homogenous solution modification is required).
-
Scavenger: Anhydrous Pyridine or Triethylamine (TEA).
Phase 2: Grafting (Silanization)
Objective: Attach silane to polymer without crosslinking the polymer into an insoluble gel.
-
Activation/Drying:
-
Dry the polymer in a vacuum oven at 80°C for 12 hours.
-
Flush the reaction vessel (3-neck round bottom flask) with dry Nitrogen or Argon.
-
-
Solvation/Suspension:
-
Suspend/Dissolve 1.0 g of Polymer in 50 mL of anhydrous solvent.
-
Add 1.2 equivalents of Pyridine (relative to expected silane amount) to act as the acid acceptor.
-
-
Silane Addition (Dropwise is Critical):
-
Expert Insight: Do not dump the silane. The reaction is exothermic and generates HCl.
-
Dilute CPMDS (e.g., 2.0 mmol) in 10 mL of solvent.
-
Add dropwise to the polymer mixture at 0°C (ice bath) to control reaction kinetics.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT).
-
Stir under inert atmosphere for 6–12 hours.
-
Observation: Formation of a white precipitate (Pyridine Hydrochloride) indicates successful coupling.
-
-
Workup:
-
Filter off the salt precipitate under inert gas if possible.
-
Precipitate the polymer into a non-solvent (e.g., cold Methanol or Hexane, depending on polymer solubility).
-
Note: Avoid water washes at this stage if unreacted Si-Cl bonds remain, as they will hydrolyze and crosslink.
-
Phase 3: Secondary Functionalization (Nucleophilic Substitution)
Objective: Convert the chloropropyl handle into a bioactive or functional moiety (e.g., Azide for Click Chemistry).
-
Solvent Switch: Redissolve/suspend the chlorinated polymer in a polar aprotic solvent (DMF or DMSO) which favors
reactions. -
Reagent Addition:
-
Add Nucleophile (e.g., Sodium Azide,
) in excess (3–5 equivalents relative to Cl groups). -
Catalyst: Add a catalytic amount of Potassium Iodide (KI). The Finkelstein reaction (Cl
I) generates a more reactive iodopropyl intermediate in situ.
-
-
Heating:
-
Heat to 60–80°C for 12–24 hours. The chloropropyl group is sterically hindered and less reactive than a benzyl chloride; heat is required.
-
-
Purification:
-
Dialysis (MWCO appropriate for polymer) against water/methanol removes excess salts and small molecules.
-
Lyophilize to obtain the final product.
-
Workflow Visualization
Figure 2: Experimental workflow for sequential grafting and functionalization.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and their chemical causality.
| Issue | Observation | Root Cause | Corrective Action |
| Gelation | Solution becomes a solid rubbery mass. | Uncontrolled Crosslinking. | 1. Use higher dilution.2. Ensure CPMDS is used, not Trichlorosilane.3. Reduce reaction time. |
| Low Grafting Density | No Cl peak in elemental analysis/NMR. | Hydrolysis before reaction.[1][2] | 1. Dry solvents over molecular sieves.2. Ensure inert atmosphere (Ar/N2). |
| Polymer Degradation | Loss of Molecular Weight (GPC). | HCl cleavage of backbone. | 1. Increase Base Scavenger (Pyridine) concentration.2. Lower reaction temperature. |
| Incomplete Sub. | Chloropropyl signal remains in NMR. | Steric Hindrance / Low Reactivity. | 1. Add KI catalyst (Finkelstein).2. Switch to higher polarity solvent (DMSO).3. Increase Temp to 90°C. |
Analytical Validation (QC)
Trustworthy protocols require self-validation. Use these methods to confirm structure:
-
Si NMR:
-
Look for signals in the -15 to -25 ppm range (D-units,
). -
Absence of signals at -65 ppm (T-units) confirms you successfully avoided bulk silica formation.
-
-
H NMR:
-
Diagnostic triplet for
at ppm. -
Shift of this peak (e.g., to
ppm for ) confirms secondary substitution.
-
-
FTIR:
-
Appearance of Si-C stretch (
). -
Reduction of broad -OH stretch (
).
-
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[3][4] (Technical Brochure).[4] Retrieved from
-
Arkles, B. (1977).[3][5] Tailoring Surfaces with Silanes.[4][6] CHEMTECH, 7, 766-778.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Silane Coupling Agents).
-
Salon, M. C. B., et al. (2008).[7] Interaction of silanes with starch/PVOH blends.[7][8][9] Journal of Colloid and Interface Science.
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics and mechanism of the hydrolysis and condensation of organofunctional alkoxysilanes. Journal of Adhesion Science and Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Cross-linking of polyvinyl alcohol/starch blends by epoxy silane for improvement in thermal and mechanical properties :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of vinyl silane modification on thermal and mechanical properties of starch-polyvinyl alcohol blend - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Vapor Phase Deposition of 3-Chloropropylmethyldichlorosilane (CPMDCS)
Abstract & Scope
This technical guide details the protocol for the vapor phase deposition (VPD) of 3-Chloropropylmethyldichlorosilane (CPMDCS) . Unlike solution-phase methods, which often suffer from vertical polymerization and island formation, VPD offers superior control over monolayer uniformity and defect density. This silane is a critical bifunctional linker: the dichlorosilane head provides a stable, bidentate anchor to hydroxylated surfaces (SiO₂, glass, PDMS), while the chloropropyl tail serves as a versatile electrophile for downstream nucleophilic substitution (e.g., amine, thiol, or azide attachment).
Chemical Mechanism & Rationale[1][2]
The "Methyldichloro" Advantage
Researchers often choose CPMDCS over its trichloro- analogs (e.g., 3-chloropropyltrichlorosilane) to modulate surface density and reactivity.
-
Trichlorosilanes: Form rigid, 3D cross-linked networks. While stable, they can suffer from steric jamming, leaving unreacted Si-Cl bonds that hydrolyze over time, altering surface chemistry.
-
Methyldichlorosilanes (CPMDCS): The methyl group acts as a spacer, preventing 3D cross-linking. This forces the formation of linear siloxane chains or loops on the surface. The result is often a more "brush-like" monolayer with higher conformational freedom for the chloropropyl tail, improving the kinetics of subsequent bioconjugation reactions.
Reaction Pathway
The deposition relies on a hydrolytic condensation mechanism. Surface-adsorbed water (or controlled humidity) hydrolyzes the Si-Cl bonds, releasing HCl and forming reactive silanols (Si-OH). These condense with surface silanols to form covalent siloxane (Si-O-Si) bonds.
Figure 1: Mechanistic workflow of CPMDCS silanization. Note that hydrolysis requires trace water, typically provided by the hydration layer of the substrate.
Experimental Setup & Hardware
To ensure reproducibility, a Low-Pressure Vapor Deposition (LP-VPD) setup is recommended over atmospheric chambers.
Required Equipment
-
Vacuum Chamber: A vacuum desiccator or a dedicated CVD chamber capable of holding
mbar. -
Heat Source: An oven or heating jacket capable of maintaining
. -
Vacuum Pump: Oil-free diaphragm pump (chemical resistant) is preferred to avoid oil backstreaming.
-
Glassware: Small glass vials for the silane precursor.
Chemical Specifications
| Property | Value | Notes |
| Chemical Name | 3-Chloropropylmethyldichlorosilane | |
| CAS Number | 7787-93-1 | |
| Purity | Impurities can catalyze bulk polymerization.[1][2] | |
| Boiling Point | High BP requires vacuum for effective vaporization. | |
| Sensitivity | Moisture Sensitive | Releases HCl upon contact with water.[3] |
Detailed Protocol
Phase 1: Substrate Pre-treatment (Critical)
The quality of the SAM is strictly limited by the cleanliness and hydroxyl density of the substrate.
-
Cleaning:
-
Glass/Silicon: Immerse in Piranha solution (
) for 30 minutes. Caution: Piranha is explosive with organics. -
Alternative: Oxygen Plasma (100W, 5 min) is excellent for activating PDMS or delicate sensors.
-
-
Rinsing: Rinse copiously with
deionized water. -
Drying & Hydration Control:
-
Dry the substrate under a stream of Nitrogen (
). -
Expert Tip: Do not bake the substrate at
immediately before deposition. You need a microscopic hydration layer (monolayer of water) on the surface to catalyze the hydrolysis of the Si-Cl bonds [1]. If the surface is too dry, the reaction kinetics will be sluggish.
-
Phase 2: Vapor Deposition Process
Figure 2: Step-by-step workflow for the static vacuum deposition process.
-
Chamber Loading:
-
Place the substrates in the vacuum chamber.
-
Dispense
of CPMDCS into a small open glass vial. Place this vial inside the chamber, ensuring no liquid contacts the substrates directly.
-
-
Establish Vacuum:
-
Connect the pump and evacuate the chamber to
. -
Once pressure is reached, close the valve to the pump. We utilize a static vacuum to allow the silane vapor to equilibrate without being constantly evacuated.
-
-
Deposition:
-
Place the entire chamber in an oven at
. -
Duration: 2 to 4 hours. The heat increases the vapor pressure of the CPMDCS (driving it into the gas phase) and provides energy for the bonding reaction.
-
Note: At Room Temperature (RT), deposition may require 12-24 hours and often yields lower density coverage.
-
Phase 3: Post-Deposition Curing & Washing
-
Curing (Annealing):
-
Remove the silane vial.
-
Bake the substrates at
for 1 hour at atmospheric pressure (or under vacuum). -
Purpose: This step drives the condensation reaction (release of water) and converts hydrogen-bonded silanols into stable covalent siloxane bonds [2].
-
-
Washing:
-
Sonicate substrates sequentially in Toluene (removes unbound silane oligomers), Ethanol , and DI Water (5 mins each).
-
Dry with
.
-
Characterization & Validation
A self-validating system requires checking the film quality.
| Method | Expected Result | Interpretation |
| Water Contact Angle (WCA) | The surface should be hydrophobic but not superhydrophobic (due to the polar C-Cl bond). | |
| Ellipsometry | Theoretical length of the molecule is | |
| XPS (X-ray Photoelectron Spectroscopy) | Presence of Cl 2p peak ( | Confirms the retention of the chloro-tail. Ratio of C:Si should be approx 4:1. |
Troubleshooting Guide
-
Issue: Hazy/Cloudy Surface
-
Cause: Bulk polymerization due to excess humidity or "wet" silane.
-
Fix: Ensure the chamber is dry. Use fresh anhydrous silane. Increase the washing rigor (sonication in toluene is mandatory).
-
-
Issue: Low Contact Angle (
)-
Cause: Incomplete coverage or dirty substrate.
-
Fix: Re-clean substrate with Piranha. Ensure the hydration layer is present (do not over-bake substrate before deposition). Increase deposition time.
-
-
Issue: Loss of Functionality
-
Cause: Hydrolysis of the C-Cl bond (rare) or fouling.
-
Fix: Store treated substrates in a desiccator. The C-Cl bond is generally stable but can degrade under harsh alkaline conditions.
-
Safety & Hazards
-
Corrosivity: CPMDCS reacts with moisture to release Hydrogen Chloride (HCl) gas.[3] Always open the chamber in a fume hood.
-
Toxicity: Chlorosilanes are toxic by inhalation and skin absorption. Wear butyl rubber gloves and safety goggles.
-
Flammability: Flash point is moderate; keep away from sparks.
References
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly Is Not the Only Fashion: Covalently Attached Monolayers of Alkyltrichlorosilanes on Silica and Ceramics. Langmuir, 16(18), 7268–7274. [Link]
-
Ashurst, W. R., et al. (2001). Dichlorodimethylsilane as an Anti-Stiction Monolayer for MEMS: A Comparison to the Octadecyltrichlorosilane Self-Assembled Monolayer. IEEE Transactions on Device and Materials Reliability, 1(2), 91–108. [Link]
-
Arkles, B. (2006). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Chlorosilane Surface Reactions
Current Status: Online Agent: Senior Application Scientist Ticket ID: CLS-RXN-OPT-01 Subject: Resolving patchy coverage, vertical polymerization, and hydrolytic instability in chlorosilane-modified surfaces.
Executive Summary
Incomplete surface reactions with chlorosilanes (
This guide addresses the root causes of incomplete silanization: Surface Hydroxyl Density , Moisture Control , and Steric Constraints .
Module 1: The Diagnostic Framework
Before altering your protocol, identify the failure mode. Use this logic flow to pinpoint the bottleneck.
Figure 1: Decision tree for diagnosing chlorosilane reaction failures based on observable surface phenotypes.
Module 2: Critical Failure Points & Solutions (Q&A)
Category A: Surface Activation (The "Invisible" Variable)
Q: My substrate is clean (sonicated in acetone/ethanol), but the contact angle is consistently 20° lower than literature values. Why?
A: You likely have a "Clean but Dead" surface. Solvent cleaning removes organic contaminants (grease/oils) but does not generate the reactive silanol (Si-OH) groups required for covalent bonding. Chlorosilanes cannot react with a siloxane bridge (Si-O-Si); they require an active proton donor (-OH).
-
The Mechanism: The chlorosilane anchor (
) undergoes hydrolysis to form a silanol ( ), which then condenses with a surface silanol. If your surface is dehydroxylated (common in glass stored for long periods), the silane has nowhere to anchor. -
The Fix: You must regenerate surface hydroxyls.
-
Method 1 (Standard): Oxygen Plasma (1-2 min).
-
Method 2 (Aggressive): Piranha Solution (3:1
: ) for 30 mins. Warning: Extremely hazardous. -
Validation: A water break test on the bare surface should show a contact angle of < 5° (perfect spreading) before silanization [1].
-
Category B: Moisture Management (The "Goldilocks" Zone)
Q: I am using anhydrous toluene and a glovebox, but the reaction is incredibly slow. Should I add water?
A: Yes, but only trace amounts. Chlorosilanes require water to initiate, but excess water kills the reaction. This is the "Paradox of Silanization."
-
Strict Anhydrous Conditions: If the system is too dry, the
bond cannot hydrolyze to . Direct reaction of with Surface-OH is kinetically slow and produces HCl gas directly on the surface, which can etch the monolayer. -
Excess Water: Causes the silanes to polymerize with each other in the solution before reaching the surface, creating a "white haze" or "islands" of polymer (Vertical Polymerization) [4].
-
The Fix: Rely on surface-adsorbed water . Do not add liquid water to the solvent. Instead, allow the cleaned substrate to equilibrate in ambient air (40-50% humidity) for 30 minutes before immersing in the anhydrous silane solution. This provides just enough monolayer water to catalyze the hydrolysis at the interface [3].
Category C: Steric Hindrance & Reactivity
Q: Why does Octadecyltrichlorosilane (OTS) form a perfect monolayer, but my bulky t-butyl or diphenyl silane leaves gaps?
A: This is the "Umbrella Effect" (Steric Exclusion). Long alkyl chains (like C18 in OTS) interact via Van der Waals forces, promoting ordered self-assembly (packing). Bulky groups (phenyl, t-butyl) prevent the silicon heads from packing closely enough to react with adjacent surface hydroxyls.
-
The Data:
Silane Type Steric Profile Max Theoretical Coverage Primary Failure Mode Trichlorosilanes (e.g., OTS) Low (Linear) High (~4-5 groups/nm²) Vertical Polymerization (sensitive to water) Dimethyl-chlorosilanes Medium Medium Incomplete shielding (lower hydrophobicity) | Diphenyl/t-butyl silanes | High (Bulky) | Low (< 2 groups/nm²) | Steric hindrance leaves unreacted -OH groups |
-
The Fix: For bulky silanes, increase reaction temperature (reflux) and time (24h+) to overcome the steric energy barrier. Use a "capping agent" (like Hexamethyldisilazane - HMDS) afterwards to react with the remaining accessible -OH groups that the bulky silane missed [2].
Module 3: Experimental Protocols
Protocol A: Anhydrous Liquid Phase Deposition (High Integrity)
Best for: High-quality monolayers on glass/silicon wafers.
-
Surface Activation: Treat substrate with Piranha solution (3:1
: ) for 30 min. Rinse with DI water ( ) until resistivity recovers. Dry under stream. -
Solvent Prep: Use Anhydrous Toluene (< 50 ppm
). -
Reaction:
-
Prepare a 1-5% (v/v) solution of chlorosilane in toluene.
-
Optional: Add 0.5% Pyridine or Triethylamine as an acid scavenger (neutralizes HCl byproduct).
-
Immerse substrate.
-
Incubate: 12-24 hours at room temperature (or reflux for bulky silanes) [5].
-
-
Washing (Critical):
-
Rinse 2x with Toluene (removes unreacted silane).
-
Rinse 2x with Ethanol (removes reaction byproducts).
-
Rinse 1x with DI Water.
-
-
Curing: Bake at 110°C for 30-60 minutes . This drives the condensation reaction (
), converting hydrogen bonds to covalent bonds [6].
Protocol B: Vapor Phase Deposition
Best for: Complex geometries or avoiding solvent waste.
-
Setup: Place cleaned substrates in a vacuum desiccator.
-
Source: Place 100-200
of silane in a small open vial inside the chamber. -
Deposition: Pump down to < 10 mbar. Isolate the pump and let the silane vapor equilibrate for 1-4 hours.
-
Note: Trichlorosilanes are volatile enough at RT; larger molecules may require heating the chamber to 60-80°C.
-
-
Post-Process: Vent chamber. Bake substrates at 110°C for 30 mins.
Module 4: Mechanism & Verification
The Silanization Pathway
Understanding the transition from Physisorption to Chemisorption is vital for troubleshooting stability issues.
Figure 2: The chemical pathway from precursor to stable monolayer. Note that Step 2 is reversible; without Step 3 (Curing), the coating will wash off.
Verification Metrics (Success Criteria)
| Characterization Method | Expected Result (Monolayer) | Sign of Failure |
| Water Contact Angle (WCA) | 100°-115° (for Alkyl silanes) | < 90° (Incomplete) or Hysteresis > 10° (Roughness) |
| Ellipsometry | Thickness ~ Length of molecule (e.g., OTS ~ 2.5 nm) | > 4 nm (Multilayer/Polymerization) |
| Stability Test | Stable WCA after 1h sonication in ethanol | WCA drops significantly (Lack of Covalent Bonding) |
References
-
BenchChem. (2025).[1][2] Protocol 1: Substrate Cleaning and Activation.[1] Retrieved from
-
Gelest, Inc. (2025).[3] Hydrophobic Silane Selection Guide.[4][5] Retrieved from
-
ResearchGate. (2025). Reaction of surface hydroxyl groups with fluoroalkyl silane vapor.[6] Retrieved from
-
ACS Publications. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. Retrieved from
-
Gelest, Inc. (2025). Applying Silanes: Anhydrous Liquid Phase Deposition.[5][7][8] Retrieved from
-
MDPI. (2022). Tailoring the Hydroxyl Density of Glass Surface for Polymerization. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 5. pcimag.com [pcimag.com]
- 6. researchgate.net [researchgate.net]
- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 8. gelest.com [gelest.com]
Technical Support Center: Precision Hydrolysis of 3-Chloropropylmethyldichlorosilane
CAS: 7787-93-1 | Formula:
🚨 Module 1: Emergency Triage (FAQ)
Quick answers to critical failures in the lab.
Q: Why did my reaction mixture turn into a solid gel immediately upon water addition? A: You experienced "Runaway Polycondensation." Unlike alkoxysilanes (e.g., methoxy/ethoxy variants), 3-Chloropropylmethyldichlorosilane releases Hydrochloric Acid (HCl) as a byproduct of hydrolysis.[1] HCl is a potent auto-catalyst for the condensation step.[1]
-
The Chain Reaction:
.[1] The generated HCl immediately catalyzes (Gel).[1] -
The Fix: You must use an HCl scavenger (tertiary amine) and maintain sub-zero temperatures to isolate the silanol or controlled oligomer.
Q: The bottle is smoking white fumes when I open it. Is the product degraded? A: Not necessarily, but it is reacting with atmospheric moisture. The "smoke" is aerosolized hydrochloric acid formed by the reaction of the Si-Cl bonds with humidity.
-
Immediate Action: Purge the headspace with dry Nitrogen or Argon immediately after use. If the liquid remains clear (not cloudy/precipitated), it is likely still usable, though the assay may have dropped slightly.
Q: I used water to wash my glassware and it coated everything in a white, insoluble film. How do I clean it? A: You created a crosslinked silicone resin on the glass surface.
-
The Fix: Standard solvents (Acetone, DCM) will not work. Soak the glassware in a base bath (KOH/Isopropanol) or use a 5% HF solution (Warning: Extreme Safety Hazard—requires specific HF training and PPE) to etch the silica bond.
🔬 Module 2: The Science of Control
Understanding the variables to manipulate the reaction kinetics.
To control the hydrolysis of a dichlorosilane, you must decouple the Hydrolysis Rate (
The HCl Autocatalysis Cycle
The primary enemy of control is the HCl byproduct. As shown in the diagram below, HCl feeds back into the cycle, accelerating the formation of the siloxane network (Gel) before you can stabilize the intermediate.
Figure 1: The autocatalytic role of HCl in accelerating the transition from reactive precursor to crosslinked gel.
Critical Control Parameters
| Parameter | Strategy | Mechanism of Action |
| Solvent Polarity | Use Ethers (THF, Diethyl Ether) | Ethers act as Lewis bases, coordinating with the Silicon atom and the HCl proton, effectively "buffering" the reactivity compared to non-polar solvents like Toluene. |
| Temperature | < -10°C (Ice/Salt or Acetone/Dry Ice) | Kinetic throttling.[1] At -20°C, the hydrolysis rate ( |
| Scavengers | Triethylamine ( | Neutralizes HCl immediately upon formation ( |
| Dilution | High Dilution (0.1M - 0.5M) | Increases the mean free path between reactive silanol species, reducing the probability of collision and condensation. |
🛠️ Module 3: Master Protocol (Controlled Hydrolysis)
A self-validating workflow for synthesizing silanols or controlled oligomers.[1]
Objective: Hydrolyze 3-Chloropropylmethyldichlorosilane without gelling.
Reagents Required:
-
Solvent: Tetrahydrofuran (THF) or Diethyl Ether (Anhydrous, stabilized).[1]
-
Scavenger: Triethylamine (Et3N) (Dried over KOH).[1]
-
Water: Deionized, mixed with THF.
Step-by-Step Workflow
-
System Setup:
-
Flame-dry a 3-neck round bottom flask.
-
Equip with an addition funnel, nitrogen inlet, and thermometer.
-
Validation: Ensure the system is under positive Nitrogen pressure. If the internal humidity is >30%, the silane will cloud immediately upon entry.
-
-
The Charge (The "Base" Phase):
-
Silane Addition:
-
Add 3-Chloropropylmethyldichlorosilane dropwise to the cold amine/solvent mixture.[1]
-
Note: No reaction occurs yet (no water), but heat of solution may be observed.
-
-
The Critical Step: Hydrolysis:
-
Prepare a solution of Water in THF (Ratio 1:1).[1]
-
Stoichiometry: Exactly 2.0 equivalents of water per mole of silane for complete hydrolysis to silanediol.
-
Add dropwise over 60 minutes.
-
Observation: A massive white precipitate (Et3N[1]·HCl) will form immediately.[1] This is good—it means the acid is being trapped.
-
-
Workup (Filtration):
-
Keep the mixture cold. Filter rapidly through a fritted glass funnel (under N2 if possible) to remove the amine salt.
-
The filtrate contains your hydrolyzed product (Silanediol/Oligomer).[1]
-
Figure 2: Operational workflow for the controlled hydrolysis of chlorosilanes using amine scavengers.
📚 References
-
Gelest, Inc. Hydrolytic Stability of Silanes.[3] Gelest Technical Library.[1] Available at: [Link] (Accessed via search context 1.8, 1.12).[1]
-
Arkles, B. Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest Brochure.[1][4][5] Available at: [Link] (Accessed via search context 1.20).[1]
-
PubChem. 3-Chloropropylmethyldichlorosilane (Compound Summary).[1] National Library of Medicine. Available at: [Link] (Accessed via search context 1.13).[1]
-
Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. (Contextual grounding on silane kinetics derived from search 1.1).
-
Voronkov, M. G. The Siloxane Bond. Consultants Bureau, New York. (Foundational text on siloxane chemistry referenced in search context 1.5).
Sources
Technical Support Center: Moisture Management for 3-Chloropropylmethyldichlorosilane
Subject: Troubleshooting & Prevention of Hydrolysis-Induced Failure Chemical CAS: 13501-76-3 (Typical) Applicable For: Synthesis Chemists, Surface Engineers, Drug Delivery Researchers
Introduction: The Invisible Failure Mode
As a researcher working with 3-Chloropropylmethyldichlorosilane (CPMDS) , you are handling a bifunctional silane designed for precision. However, the thermodynamic instability of the Silicon-Chlorine (Si-Cl) bond in the presence of moisture is the primary cause of experimental failure.
Unlike trichlorosilanes, which rapidly form visible solid resins upon hydrolysis, CPMDS is a dichlorosilane . Its hydrolysis often manifests insidiously—forming soluble linear oligomers or cyclic siloxanes that remain invisible until your final yield calculation or surface analysis.
This guide provides the protocols necessary to detect, prevent, and mitigate moisture-induced degradation.
The Chemistry of Failure (Mechanism)
To troubleshoot effectively, you must understand the degradation pathway. Moisture does not just "deactivate" the molecule; it transforms it into a completely different chemical species that competes with your intended reaction.
The Hydrolysis Cascade
When CPMDS encounters ambient moisture, it undergoes a two-step degradation:
-
Rapid Hydrolysis: Water attacks the Si-Cl bond, releasing Hydrochloric Acid (HCl) and forming a transient silanediol.
-
Condensation: These unstable silanediols spontaneously react with each other to form cyclic siloxanes (rings) or linear siloxane oils .
Figure 1: The degradation pathway of CPMDS. Note that unlike trichlorosilanes, this pathway favors the formation of discrete cyclic rings and oils rather than solid precipitates, making detection difficult.
Troubleshooting Guide: Symptom-Based Diagnosis
Use this table to diagnose issues based on physical observations in your reactor or Schlenk line.
| Symptom | Root Cause | Verification Test | Corrective Action |
| White Fumes upon opening bottle | Severe Hydrolysis. HCl gas is reacting with atmospheric moisture to form acid mist. | Hold a pH strip near the opening (turns red immediately). | Discard. The reagent is compromised. Do not attempt to distill; HCl is difficult to remove completely. |
| Viscosity Increase (Thickening) | Oligomerization. Linear siloxane chains are forming due to slow moisture ingress. | GPC (Gel Permeation Chromatography) will show high MW peaks. | If viscosity is low, use a molecular sieve trap . If high, discard. |
| Hazy/Cloudy Liquid | Cyclic Formation. Insoluble cyclic siloxanes (D3/D4 analogs) are precipitating out of solution. | Proton NMR: Look for shift in Si-CH3 peak (typically shifts upfield). | Filtration (0.45 µm PTFE) can remove solids, but soluble impurities remain. Distillation is required. |
| Glassware Etching | HF Contamination? No. This is a common misconception. HCl does not etch glass. | Check for fluoride impurities in your precursors if etching occurs. | Switch to PTFE-lined reactors if fluoride interaction is suspected. |
| Low Surface Coverage (SAMs) | Competitive Adsorption. Silanols (hydrolysis products) adsorb physically rather than chemically bonding. | Contact Angle Goniometry: High hysteresis (difference between advancing/receding angles). | Solvent Drying. Ensure solvent water content is <50 ppm. |
Decision Tree: Reagent Viability Check
Before committing valuable substrates to a reaction, perform this viability check.
Figure 2: Workflow for determining if your CPMDS reagent is safe to use or requires disposal/purification.
Prevention Protocols: The Anhydrous Standard
To ensure reproducibility, you must treat CPMDS as a "Water-Reactive Class 4.3" substance.
A. Solvent Preparation
Do not rely on "anhydrous" solvents from a bottle that has been opened.
-
Primary Drying: Store solvents (Toluene, Hexane, DCM) over activated 4Å Molecular Sieves for at least 24 hours.
-
Verification: Use a Karl Fischer titrator to verify water content is < 50 ppm .
-
Why? Even 100 ppm of water in 100mL of solvent introduces enough moles of water to hydrolyze a significant monolayer of silane.
-
B. Reactor Setup (Schlenk Technique)
-
Bake-Out: All glassware must be oven-dried at 120°C for >4 hours or flame-dried under vacuum.
-
Inert Gas: Use Nitrogen (N2) or Argon (Ar). Argon is preferred as it is heavier than air and blankets the liquid surface.
-
Addition: Never pour CPMDS. Transfer via cannula or gas-tight syringe through a septum.
C. Storage
-
Temperature: Store at 2°C – 8°C. Cold storage slows down the kinetics of hydrolysis if trace moisture enters.
-
Seal: Parafilm is insufficient. Use electrical tape over the cap or store inside a secondary desiccator/glovebox.
Frequently Asked Questions (FAQs)
Q: Can I remove the hydrolysis products (cloudiness) by filtration? A: You can remove the visible particulates (large cyclic siloxanes), but you cannot remove the soluble linear oligomers or short-chain dimers by filtration. These soluble impurities will compete for binding sites on your substrate, leading to a disordered monolayer. Distillation is the only way to recover pure CPMDS.
Q: Why does my reaction mixture turn yellow over time? A: This is often due to the interaction of the generated HCl with trace amine impurities or metal components in your system (e.g., stainless steel needles). It indicates that hydrolysis has occurred and acid is being generated.
Q: I am using CPMDS for surface modification. Why is my contact angle lower than reported? A: This is the classic signature of "Polymerization in Solution." If moisture is present in the solvent, the silane polymerizes before it reaches the surface. Instead of a neat monolayer, you deposit a messy "clump" of siloxane polymer, which has poor packing and lower hydrophobicity.
Q: How do I neutralize the HCl produced during the reaction? A: Add a non-nucleophilic base scavenger, such as Triethylamine (TEA) or Pyridine , in a 1:1 molar ratio relative to the silane. This will capture the HCl as a solid ammonium salt precipitate, driving the reaction forward and protecting acid-sensitive substrates.
References
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[1] Gelest Technical Brochures.
-
(Verified via Gelest Library)
-
-
PubChem. "Dichlorosilane Compound Summary."[2] National Center for Biotechnology Information.[2]
-
Arkema/Gelest.
-
Sigma-Aldrich.
-
(General SDS Repository for CAS 13501-76-3)
-
Sources
Technical Support Center: Chloropropyl Silanization & Side Reaction Control
The following technical guide is structured as a specialized support resource for researchers utilizing chloropropyl-functionalized silanes (e.g., 3-Chloropropyltrimethoxysilane, CPTMS). It prioritizes the mechanistic understanding of failure modes ("side reactions") that compromise the reactivity of the final surface.
Executive Summary: The "Dead Layer" Phenomenon
In surface chemistry, the chloropropyl group is a robust electrophile intended for subsequent nucleophilic substitution (e.g., reacting with amines, azides, or thiols). However, users frequently report a "dead layer"—a surface that is successfully silanized (hydrophobic) but chemically inert.
Contrary to common belief, the primary "side reaction" is rarely the chemical degradation of the C-Cl bond itself. Instead, it is the structural side reaction of vertical polymerization which sterically buries the chloropropyl motif, rendering it inaccessible. This guide details how to prevent this and other specific chemical interferences.
Critical Analysis of Side Reactions
The following table summarizes the competing reaction pathways during the deposition of 3-Chloropropyltrimethoxysilane (CPTMS).
| Reaction Type | Pathway | Consequence | Probability |
| Structural (Major) | Vertical Polymerization | Formation of siloxane oligomers in solution before attachment. The chloropropyl tails become trapped inside a disordered 3D network ("Burial Effect"). | High (Common cause of failure) |
| Chemical (Minor) | Elimination (E2) | In the presence of strong bases (e.g., hydroxide, alkoxides), the chloropropyl group eliminates HCl to form an Allyl Silane . | Medium (Only if pH > 10 or strong base catalysts are used) |
| Chemical (Trace) | Nucleophilic Substitution | Reaction with solvent (e.g., ethanolysis) or amine catalysts (N-alkylation) during the deposition phase. | Low (Requires heat or long duration) |
| Hydrolysis | C-Cl Hydrolysis | Conversion of the chloropropyl group to a hydroxypropyl group. | Very Low (C-Cl bond is stable in typical acidic silanization conditions) |
Mechanistic Visualization: The "Burial" Effect
The diagram below illustrates the competition between the desired Monolayer Formation and the undesired Vertical Polymerization (Side Reaction).
Figure 1: Pathway analysis showing how self-condensation (orange path) leads to a disordered layer where the reactive chloropropyl group is buried, effectively "killing" the surface reactivity.
Troubleshooting Guides
Issue 1: The Surface is Hydrophobic but Unreactive
Symptom: The surface shows a contact angle > 70° (indicating silane presence) but fails to conjugate with the target molecule (e.g., a fluorescent amine). Diagnosis: The Chloropropyl groups are sterically occluded due to Vertical Polymerization .
Root Cause Analysis:
-
Water Content too High: Excess water promotes solution-phase polymerization before the silane reaches the surface [1].
-
Age of Solution: Silane solutions are not stable. Hydrolyzed CPTMS begins oligomerizing within minutes to hours depending on pH.
Corrective Protocol:
-
Switch to Anhydrous Conditions: Use Toluene or Anhydrous Ethanol as the solvent.
-
Control Water: Add a precise amount of water (trace) only if necessary, or rely on surface-adsorbed water for hydrolysis.
-
Curing: Post-deposition curing at 110°C for 30 mins promotes cross-linking on the surface, but ensure the layer was washed thoroughly before curing to remove physisorbed oligomers.
Issue 2: Loss of Chloride Functionality (Elimination)
Symptom: XPS analysis shows Silicon but low Chlorine content. Diagnosis: Chemical elimination of the Chloride to form an allyl group.
Root Cause Analysis:
-
Base Catalysis: Using strong bases (e.g., NaOH, KOH) or high concentrations of amine catalysts (e.g., TEA) to accelerate silanization can trigger E2 elimination on the propyl chain.
Corrective Protocol:
-
Acid Catalysis: Use Acetic Acid (pH 4.5–5.5) instead of base catalysts. The C-Cl bond is highly stable in acid [2].
-
Avoid Nucleophilic Solvents: Do not use basic methanol solutions at high temperatures.
Experimental Protocol: Optimized Deposition of CPTMS
This protocol minimizes side reactions (oligomerization) and preserves the C-Cl moiety.
Materials:
-
3-Chloropropyltrimethoxysilane (CPTMS) (>97%)
-
Solvent: Toluene (Anhydrous) or Ethanol (95%)
-
Catalyst: Acetic Acid (Glacial)
Step-by-Step Methodology:
-
Surface Activation: Clean substrate (glass/silicon) with Piranha solution (3:1 H2SO4:H2O2) or O2 Plasma to maximize surface silanols. Caution: Piranha is explosive with organics.
-
Solution Preparation:
-
Mix Toluene (95 mL) + CPTMS (2 mL) + Acetic Acid (1 mL).
-
Note: The acetic acid maintains a low pH to retard self-condensation while catalyzing surface attachment.
-
-
Incubation: Immerse substrate for 2–4 hours at Room Temperature.
-
Avoid heating during deposition to prevent elimination side reactions.
-
-
Washing (Critical):
-
Rinse 2x with Toluene (removes unreacted silane).
-
Rinse 1x with Ethanol (removes physisorbed oligomers).
-
Ultrasonicate in Ethanol for 5 mins (removes loosely bound vertical polymers).
-
-
Curing: Bake at 110°C for 30–60 mins . This converts hydrogen-bonded silanols into covalent Si-O-Si bonds.
Frequently Asked Questions (FAQs)
Q1: Can I use an amine catalyst (like APTES or TEA) to speed up CPTMS deposition? A: Proceed with caution. While amines catalyze silanization, they can also react with the chloropropyl group via nucleophilic substitution (N-alkylation) over long timeframes, effectively "capping" your reactive sites. If you must use an amine, use a sterically hindered base (e.g., DIPEA) and keep reaction times short (<1 hour).
Q2: Is the Chloropropyl group sensitive to light? A: generally, no. Unlike iodo- or bromo-silanes, the chloro-alkyl bond is stable under ambient light. However, store the neat silane in the dark to prevent degradation of the silane headgroup.
Q3: How do I verify the C-Cl group is still active? A: Perform a "functional test." React the surface with a fluorescent amine (e.g., Fluoresceinamine) in a basic buffer (pH 8.5) at 60°C overnight. If the surface becomes fluorescent after washing, the Cl groups were active.
Q4: Why does my solution turn cloudy? A: Cloudiness indicates massive side reactions (bulk polymerization). The silane has reacted with itself to form insoluble silica particles. Discard the solution. This usually happens if the solvent is too wet or the pH is neutral/basic.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure). Detailed kinetics of hydrolysis and condensation.
-
Arkles, B. Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778 (1977). Foundational text on silane stability and deposition conditions.[4]
-
Plueddemann, E. P. Silane Coupling Agents.[5] Plenum Press, New York (1982). Comprehensive reference on side reactions and catalysis.
-
Fadeev, A. Y., & McCarthy, T. J. Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes. Langmuir, 16(18), 7268–7274 (2000). Discusses vertical polymerization issues.
Sources
Techniques for controlling the density of surface functional groups
Status: Online | Tier: 3 (Advanced Engineering) | Operator: Senior Application Scientist
Welcome to the Surface Chemistry Support Center
You are likely here because your biosensor has high background noise, your nanoparticles are aggregating, or your drug carrier isn't binding its target. The root cause is almost always the density and distribution of your surface functional groups.
Controlling surface density is a battle against thermodynamics. Nature prefers phase separation and aggregation; your goal is ordered distribution. This guide treats your experimental setup as a system to be debugged.
Ticket #001: Gold/Thiol Systems (SAMs)
Issue: "I need to space out my ligands to prevent steric hindrance, but I'm getting inconsistent binding data." Diagnosis: You are likely experiencing Phase Separation (Island Formation) . When mixing two thiols (e.g., a functional ligand and a 'spacer'), they do not mix randomly on the surface if their chain lengths or intermolecular forces differ significantly. They segregate into islands, leaving your functional groups crowded locally despite being 'diluted' globally.
The Fix: Kinetic vs. Thermodynamic Control
To achieve a random distribution (true dilution), you must disrupt the thermodynamic tendency of similar chains to pack together.
Protocol: The Co-Adsorption Strategy
-
Reagents: Functional Thiol (A), Diluent Thiol (B).
-
Critical Parameter: The solution ratio (
) rarely equals the surface ratio ( ) due to different solubilities and binding kinetics.
-
Chain Matching: Choose a diluent thiol with a chain length identical or slightly shorter (by 2-3 carbons) than your functional thiol.
-
Why? Mismatched lengths drive phase separation to maximize Van der Waals forces.
-
-
Solvent Choice: Use absolute ethanol (degassed). Oxygen promotes disulfide formation, which alters adsorption kinetics.
-
The "Flash" Step: Immerse the gold substrate into the mixed solution immediately.
-
Self-Validation: If you let the solution sit, disulfides may form.
-
-
Annealing (Optional): If islands are suspected, heat the ethanol solution to 60°C during adsorption to increase entropy and promote mixing.
Visual Workflow: Mixed SAM Formation
Caption: Logic flow for preventing phase separation in mixed Self-Assembled Monolayers.
Ticket #002: Silica/Silane Systems (APTES)
Issue: "My nanoparticles turn into a white, cloudy mess during silanization." Diagnosis: Vertical Polymerization . Silanes like APTES (3-Aminopropyltriethoxysilane) are highly sensitive to water. In the presence of excess water, they hydrolyze and polymerize with each other in solution rather than with the surface silanols, creating a thick, cross-linked siloxane polymer net that bridges particles together.
The Fix: Anhydrous Toluene Protocol
Do not use aqueous ethanol for monolayer control. You must starve the reaction of water to force surface-limited condensation.
Protocol: Controlled Monolayer Deposition
-
Pre-treatment: Clean silica with Piranha solution (3:1
) or plasma to maximize surface groups.-
Safety: Piranha is explosive with organics.
-
-
Solvent Prep: Use Anhydrous Toluene.[1]
-
Self-Validation: Add a small amount of silane to a test aliquot. If it turns cloudy within 1 minute, your solvent is too wet. Discard.
-
-
Deposition: Add APTES to toluene (final conc. 1-5 mM).
-
Catalysis: Add a trace amount of acetic acid or triethylamine to catalyze the surface bond formation without promoting bulk polymerization.
-
Curing: Bake at 110°C for 1 hour.
-
Why? This converts hydrogen-bonded silanes into covalent siloxane bonds (
).
-
Visual Workflow: Silanization Chemistry
Caption: The critical path for covalent silane attachment vs. uncontrolled polymerization.
Ticket #003: Polymer Grafting Regimes
Issue: "My PEGylated surface is still adsorbing proteins."
Diagnosis: You are likely in the Mushroom Regime . If the distance between polymer chains (
The Fix: Grafting Density (
) Calculation
You must transition from "Grafting-to" (attaching pre-formed polymers, steric limited) to "Grafting-from" (growing polymers from the surface, high density).
Data Table: Polymer Conformation Regimes
| Regime | Grafting Density ( | Chain Spacing ( | Conformation | Protein Resistance |
| Mushroom | Low | Coiled, surface exposed | Poor | |
| Transition | Medium | Overlapping coils | Moderate | |
| Brush | High | Extended, upright | Excellent |
Visual Workflow: Mushroom vs. Brush
Caption: Comparison of grafting techniques and resulting conformational regimes.
Ticket #004: Quantification (Validation)
FAQ: "How do I know how many amines are actually on my surface?" Solution: Do not rely on theoretical calculations. Use the Orange II Colorimetric Assay .
Protocol: Orange II for Amine Quantification
-
Principle: Orange II is an acidic dye that binds electrostatically to protonated amines (
) at pH 3.
-
Binding: Immerse functionalized sample in Orange II solution (pH 3, HCl adjusted) for 30 mins at 40°C.
-
Washing: Rinse specifically with pH 3 water.
-
Critical: Do not use neutral water yet; it will prematurely desorb the dye.
-
-
Elution: Immerse sample in water adjusted to pH 12 (NaOH). The basic pH deprotonates the amines, releasing the dye.
-
Measurement: Measure absorbance of the eluent at 485 nm.
-
Calculation: Use Beer-Lambert law with Orange II extinction coefficient (
) to calculate surface density (groups/ ).
References
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link
-
Howarter, J. A., & Youngblood, J. P. (2006). "Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane." Langmuir. Link
-
Brittain, W. J., & Minko, S. (2007). "A Structural Definition of Polymer Brushes." Journal of Polymer Science Part A. Link
-
Noel, S., et al. (2011). "Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces." Bioconjugate Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tuning the surface potential of gold substrates arbitrarily with self-assembled monolayers with mixed functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 3-Chloropropylmethyldichlorosilane Modified Surfaces by XPS
Executive Summary
Surface functionalization with organosilanes is a critical step in developing chromatographic stationary phases, biosensors, and anti-fouling coatings. While 3-Chloropropyltrichlorosilane (CPTCS) has long been the industry workhorse for introducing reactive chlorine handles, it suffers from a critical flaw: uncontrollable vertical polymerization.
This guide evaluates 3-Chloropropylmethyldichlorosilane (CPMDS) as a superior alternative for applications requiring precise, reproducible monolayers. By substituting one reactive chlorine with a methyl group, CPMDS inherently limits cross-linking, preventing the formation of disordered multilayers.
This document provides a technical roadmap for characterizing CPMDS surfaces using X-ray Photoelectron Spectroscopy (XPS), the only technique capable of quantitatively distinguishing between a high-quality monolayer and a polymerized aggregate.
Part 1: The Chemistry of Control
Why CPMDS? The Dichloro Advantage
To interpret XPS data, one must understand the surface architecture. The fundamental difference lies in the headgroup.
-
CPTCS (Trichloro): Possesses three hydrolyzable Cl groups. In the presence of trace water, it forms a 3D siloxane network (vertical polymerization) rather than a 2D monolayer. This results in "clumpy" surfaces with variable thickness.
-
CPMDS (Dichloro): Possesses two hydrolyzable Cl groups and one inert methyl group. The methyl group acts as a steric spacer and a chain terminator. It forces the silane to form linear chains or surface loops, significantly reducing the probability of vertical growth.
Mechanism of Action
The following diagram illustrates the structural difference between the chaotic network of CPTCS and the ordered deposition of CPMDS.
Figure 1: Mechanistic pathway differences. The methyl group in CPMDS prevents the extensive 3D cross-linking observed with trichlorosilanes.
Part 2: Comparative Analysis (CPMDS vs. Alternatives)
The choice of silane dictates the surface density and reproducibility. The table below summarizes the performance metrics relevant to drug development and surface engineering.
| Feature | CPMDS (Recommended) | CPTCS (Alternative 1) | APTES (Alternative 2) |
| Formula | Cl-Si(CH₃)(Cl)-(CH₂)₃-Cl | Cl-Si(Cl)₂-(CH₂)₃-Cl | (EtO)₃-Si-(CH₂)₃-NH₂ |
| Reactivity | Moderate (Controlled) | High (Aggressive) | Low (Requires catalysis) |
| Layer Type | Monolayer / Thin Film | Multilayer / Polymer | Monolayer (often disordered) |
| Water Sensitivity | Moderate | Extreme (Precipitates easily) | Low |
| XPS Marker | Cl 2p (Distinct) | Cl 2p (High intensity) | N 1s |
| Surface Roughness | < 0.5 nm (RMS) | > 2.0 nm (RMS) | ~ 0.8 nm (RMS) |
Key Insight: While CPTCS yields a higher quantity of chlorine on the surface (due to multilayers), CPMDS yields a higher quality of accessible chlorine groups with reproducible stoichiometry.
Part 3: XPS Characterization Protocol
XPS is the definitive method for validating CPMDS modification because it probes the top 1–10 nm of the surface.
Survey Scan Expectations
A wide scan (0–1200 eV) validates elemental purity.
-
Si 2p / Si 2s: Dominant signal from the silica substrate.
-
O 1s: Silica lattice oxygen.
-
C 1s: The alkyl chain and methyl group.
-
Cl 2p: The diagnostic marker for the chloropropyl tail.
-
Absence of Na, Ca, N: Confirms surface cleanliness.
High-Resolution Spectra & Binding Energies
To prove the chemical state, you must acquire high-resolution scans.
C 1s Spectrum (The Fingerprint)
The carbon signal must be deconvoluted into two distinct peaks.
-
Peak A (284.8 eV): C-C / C-H / C-Si bonds (Alkyl chain + Methyl head).
-
Peak B (286.3 – 286.6 eV): C-Cl bond.
-
Validation: The area ratio of Peak A to Peak B should be approximately 3:1 (3 carbons in chain + 1 methyl : 1 carbon attached to Cl).
-
Cl 2p Spectrum
-
Doublet: 2p3/2 (~198.5 eV) and 2p1/2 (~200.1 eV).
-
Note: If you see a peak at <198 eV, it indicates inorganic chloride (Cl⁻) contamination, likely from trapped HCl byproducts. A proper covalent C-Cl bond appears at ~200 eV.
Si 2p Spectrum
-
Peak (103.3 eV): SiO₂ substrate.
-
Shoulder (102.0 eV): C-Si-O bonds from the silane. This is often obscured by the bulk silica signal but can be resolved with Angle-Resolved XPS (ARXPS).
Quantitative Validation (The "Self-Validating" System)
Use the atomic percentages to verify monolayer quality.
| Element | Theoretical % (CPMDS Monolayer)* | Experimental Range (Acceptable) | Interpretation of Deviation |
| Si | ~25-30% | 25-32% | Substrate signal dominates. |
| O | ~50-55% | 50-60% | Substrate signal dominates. |
| C | ~10-15% | 8-18% | >20% indicates contamination or multilayering. |
| Cl | ~2-4% | 1.5-4.5% | <1% = Poor coverage. >5% = Multilayering (CPTCS-like behavior). |
*Note: Theoretical values depend on the specific surface area and sampling depth of the instrument.
Part 4: Experimental Workflow
This protocol is designed to minimize vertical polymerization, ensuring the XPS data reflects a true monolayer.
Figure 2: Optimized liquid-phase deposition workflow for CPMDS.
Detailed Protocol Steps
-
Activation: Clean silicon wafers or silica particles with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 mins. Warning: Piranha is explosive with organics.
-
Drying: This is the most critical step for CPMDS. Dry the substrate at 120°C for at least 2 hours.
-
Why? CPMDS is sensitive. Surface water causes immediate polymerization before the silane finds a surface hydroxyl group.
-
-
Deposition: Prepare a 1% (v/v) solution of CPMDS in anhydrous toluene .
-
Tip: Add 0.5% Triethylamine (TEA) as a catalyst and acid scavenger (neutralizes HCl byproduct).
-
-
Reaction: Immerse substrate for 4–12 hours under Nitrogen atmosphere.
-
Rinsing: Sonicate sequentially in Toluene (removes unreacted silane), Ethanol (removes byproducts), and DI Water.
-
Curing: Bake at 110°C for 1 hour to convert hydrogen bonds to covalent siloxane bonds.
Part 5: Troubleshooting with XPS
| Observation | Diagnosis | Corrective Action |
| High Cl (>5%) & High C (>20%) | Vertical Polymerization. The layer is too thick. | Ensure solvent is anhydrous. Reduce reaction time. |
| Cl Peak Shift (<199 eV) | Trapped HCl. The surface wasn't washed properly. | Increase Ethanol wash duration or add TEA during reaction. |
| Low Cl (<1%) | Poor Grafting Density. | Re-activate substrate (O2 plasma). Check silane purity (hydrolyzed silane is inactive). |
| Si 2p Split | Thick Siloxane Layer. | This is actually good if controlled, but usually indicates multilayers for CPMDS. |
References
-
NIST X-ray Photoelectron Spectroscopy Database. Binding Energy Reference for Chlorine (Cl 2p) and Carbon (C 1s). National Institute of Standards and Technology. [Link]
-
Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes.[1] Gelest, Inc. [Link]
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica Surfaces. Langmuir, 16(18), 7268–7274. (Foundational work on Dichloro vs Trichloro mechanisms). [Link]
-
Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. [Link]
Sources
AFM Analysis of 3-Chloropropylmethyldichlorosilane SAMs: A Comparative Technical Guide
Topic: AFM Analysis of Self-Assembled Monolayers from 3-Chloropropylmethyldichlorosilane (CPMDCS) Content Type: Publish Comparison Guide Audience: Researchers, Surface Scientists, and Drug Development Professionals
Executive Summary: The Bifunctional Advantage
In the precise engineering of functionalized surfaces, 3-Chloropropylmethyldichlorosilane (CPMDCS) occupies a critical niche. Unlike its trifunctional counterpart (3-Chloropropyltrichlorosilane, CPTCS), CPMDCS possesses a methyldichloro headgroup.[1] This structural nuance dictates a fundamental shift in self-assembly mechanics: it prevents the formation of extensive 3D vertical polymer networks, favoring a monolayer architecture that is strictly limited to 2D siloxane chain formation or isolated anchoring.
For researchers in drug delivery and biosensors, this molecule serves as a vital "reactive handle."[1] The terminal chlorine allows for nucleophilic substitution (e.g., with azides or amines), while the methyl spacer on the silicon atom modulates packing density. This guide details the Atomic Force Microscopy (AFM) protocols required to validate these monolayers, distinguishing them from the denser, often rougher networks formed by trichlorosilanes.
Mechanistic Foundation: Di- vs. Tri-functional Anchoring
To interpret AFM data correctly, one must understand the surface chemistry.[1]
-
Trichlorosilanes (Alternative): Hydrolyze to form three silanols.[1] These cross-link with each other and the substrate, creating a rigid, chemically resistant, but potentially disordered 3D network if water content is not strictly controlled. This often manifests in AFM as "islands" or aggregates (10–50 nm height).[1]
-
CPMDCS (Target): The methyl group blocks one bonding site.[1] The molecule can only form linear siloxane chains or anchor directly to the surface. It cannot grow vertically.[1] This theoretically limits surface roughness to that of the substrate but reduces thermal stability and packing density.[1]
Diagram 1: Silanization Mechanism Comparison
Figure 1: Mechanistic pathway difference between trifunctional and bifunctional silanes.[1][2] Note the inability of CPMDCS to form vertical polymer networks.
Experimental Protocol: Deposition & AFM Setup
Trustworthiness: This protocol uses a vapor-phase deposition method to minimize solution-phase polymerization, which is critical for obtaining high-quality AFM images of CPMDCS.[1]
Phase 1: Substrate Preparation (Critical)
-
Substrate: Silicon wafers (100) or Mica (for ultra-flat reference).
-
Cleaning: Piranha solution (
, 3:1) for 15 mins. Warning: Piranha solution is explosive with organics. -
Activation: Plasma cleaning (
, 2 mins) to maximize surface hydroxyl (-OH) density.
Phase 2: Vapor Deposition (Self-Validating Step)[1]
-
Place substrates in a vacuum desiccator.[1]
-
Place 50
of CPMDCS in an open vial next to the substrates. -
Apply vacuum (< 1 mbar) and seal.[1] Leave for 30–60 minutes.
-
Why: Vapor phase allows molecules to arrive individually, reducing the "clumping" seen in liquid toluene methods.[1]
-
-
Annealing: Bake substrates at 100°C for 10 mins to drive condensation (Si-O-Si bond formation).
Phase 3: AFM Configuration
-
Mode: Tapping Mode (Intermittent Contact) is mandatory to avoid damaging the soft organic monolayer.[1]
-
Probe: Silicon cantilever,
N/m, kHz (e.g., Olympus AC160TS). -
Scan Size: Multi-scale approach:
-
Macro:
(Defect check). -
Micro:
nm (Roughness analysis).[1]
-
AFM Analysis & Data Interpretation
A. Topography & Roughness (RMS)
For a successful CPMDCS monolayer on silicon, the Root Mean Square (RMS) roughness should closely mirror the underlying substrate.
-
Target RMS: 0.15 nm – 0.30 nm (on prime Si wafer).
-
Failure Mode: If RMS > 0.5 nm, it indicates "island" growth or localized polymerization, likely due to excess humidity during deposition.[1]
B. Phase Imaging (Viscoelasticity)
Phase imaging detects energy dissipation.[1]
-
Observation: The methyl group in CPMDCS creates a slightly more "disordered" surface compared to the crystalline packing of long-chain alkyl silanes (like OTS).
-
Contrast: You will see uniform phase lag.[1] Distinct "bright" or "dark" spots usually indicate contaminants or pinholes (missing SAM regions).[1]
C. Lateral Force Microscopy (LFM / Friction)
This is the definitive test for chemical functionality.[1]
-
Dipole Effect: The terminal Chlorine atom creates a permanent dipole.[1]
-
Result: CPMDCS surfaces exhibit higher friction than Methyl-terminated SAMs (like HMDS) but lower friction than Hydroxyl-terminated surfaces.[1]
-
Validation: If friction is identical to the bare silicon, the coating failed.
Diagram 2: AFM Workflow for SAM Validation
Figure 2: Step-by-step AFM decision matrix for validating monolayer quality.
Comparative Performance Guide
This section objectively compares CPMDCS against its primary alternative, 3-Chloropropyltrichlorosilane (CPTCS).[1]
Table 1: Performance Metrics Comparison
| Feature | CPMDCS (Target) | CPTCS (Alternative) | Implication for Drug Dev |
| Headgroup | Methyl-Dichloro | Trichloro | CPMDCS is less sensitive to water.[1] |
| Packing Density | Moderate (Steric limit) | High (Cross-linked) | CPTCS is better for blocking small ions.[1] |
| AFM Roughness | Low (~0.2 nm) | Med-High (0.5 - 2.0 nm) | CPMDCS yields smoother backgrounds for imaging biomolecules.[1] |
| Defect Type | Pinholes (Disordered) | Aggregates (Islands) | Aggregates can be mistaken for drug nanoparticles.[1] |
| Stability | Moderate (Hydrolytically less stable) | High (Siloxane network) | Use CPTCS for harsh pH environments.[1] |
| Reaction Kinetics | Slower, self-limiting | Fast, runaway polymerization | CPMDCS is easier to control in vapor phase.[1] |
Expert Insight: When to choose which?
-
Choose CPMDCS if you are performing high-resolution AFM imaging of subsequent attachments (e.g., DNA or proteins attached to the Cl-linker).[1] The smoother background ensures that the topography of your drug target is not confused with silane aggregates.
-
Choose CPTCS if the surface must withstand harsh buffers or extended flow-cell experiments where monolayer stability is paramount.[1]
Troubleshooting & Causality
-
Issue: AFM image shows "snow" (small particles everywhere).
-
Issue: High friction but low topography.[1]
-
Cause: Disordered monolayer (alkyl chains lying flat).[1]
-
Fix: Increase deposition time or annealing temperature (100°C) to promote upright orientation.
-
References
-
Ulman, A. (1996).[1] Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554.[1] Link
-
Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989).[1] Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. Langmuir, 5(4), 1074–1087.[1] Link
-
Bunker, B. C., et al. (2000).[1] The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. Langmuir, 16(20), 7742–7751.[1] Link
-
Ashurst, W. R., et al. (2003).[1] Dichlorodimethylsilane as an Anti-Stiction Monolayer for MEMS: A Comparison to the Octadecyltrichlorosilane Self-Assembled Monolayer. IEEE Transactions on Device and Materials Reliability, 3(4), 173-178.[1] Link
- Note: Validates the smoothness/lower stability of dichlorosilanes vs trichlorosilanes.
-
Pasternack, R. M., et al. (2008).[1] Atomic Force Microscopy Study of the Morphology of Chlorosilane Self-Assembled Monolayers. Surface Science, 602(1), 73-81.[1] Link
Sources
Assessing the Stability of Siloxane Bonds Formed from 3-Chloropropylmethyldichlorosilane
Executive Summary
3-Chloropropylmethyldichlorosilane (CPMDS) occupies a critical niche in organosilane surface modification. Unlike trifunctional silanes that form rigid, often uncontrollable 3D networks, or monofunctional silanes that yield labile "end-caps," CPMDS forms linear or cyclic siloxane "D-units" .
This guide evaluates the stability of the siloxane (
The Chemistry of CPMDS Stability
To understand the stability of the bond, one must understand the architecture of the silane. CPMDS is a difunctional silane. Upon hydrolysis and condensation, it forms a structure with two oxygen bridges per silicon atom.
Structural Determinants of Stability[1]
-
The "D" Unit Architecture: CPMDS forms linear chains or surface loops. This provides two anchor points to the substrate (or neighboring silanes), significantly increasing the energy barrier for detachment compared to monofunctional (M-unit) silanes.
-
The Methyl Group (Steric & Hydrophobic Effect): The methyl substituent on the silicon atom plays a dual role:
-
The Chloropropyl Tether: The pendant 3-chloropropyl group is the functional handle. Its length (
) allows for conformational freedom, but it does not significantly impact the stability of the basal siloxane bond.
Mechanism of Bond Degradation
Siloxane bond failure is not random; it follows specific hydrolytic pathways catalyzed by pH extremes.[3]
Figure 1: The pathway of siloxane bond hydrolysis.[4] Stability is determined by the resistance of the Silicon atom to the initial nucleophilic attack.
Comparative Stability Analysis
Researchers often default to trichlorosilanes assuming "more bonds = better." However, this overlooks the trade-off between stability and surface definition.
Table 1: Stability & Performance Matrix
| Feature | CPMDS (Difunctional) | Trichlorosilane (Trifunctional) | Dimethylchlorosilane (Monofunctional) |
| Bond Type | Linear/Cyclic (D-Unit) | 3D Network (T-Unit) | Single Cap (M-Unit) |
| Hydrolytic Stability | High (pH 4–9) | Very High (pH 3–10) | Low (Easily hydrolyzed) |
| Thermal Stability | Moderate ( | High ( | Low ( |
| Layer Structure | Monolayer (Loops) or Linear Polymer | Multilayer / Crosslinked | Monolayer (Brush) |
| Steric Bulk | Moderate (Methyl group) | Low (Crosslinked network) | High (Two Methyl groups) |
| Primary Failure Mode | Chain Scission | Brittle Fracture / Delamination | Single Bond Hydrolysis |
Verdict: Choose CPMDS when you need a stable, defined monolayer with accessible functional groups. Choose Trichlorosilanes only if you require a hermetic, crosslinked seal and do not care about surface heterogeneity.
Experimental Validation Protocols
To rigorously assess the stability of CPMDS-modified surfaces, we recommend the following self-validating workflows.
Protocol A: Anhydrous Surface Grafting (The "Gold Standard")
Rationale: CPMDS releases HCl upon reaction. Using water-free conditions prevents bulk polymerization in solution, ensuring the siloxane bonds form only at the surface interface.
-
Pre-treatment: Clean silica/glass substrates with Piranha solution (
, 3:1) for 30 mins to maximize surface silanols ( ). Caution: Piranha solution is explosive with organics. -
Solvent System: Anhydrous Toluene (<50 ppm
). -
Base Scavenger: Add Pyridine or Triethylamine (1.2 equivalents relative to silane) to neutralize evolved HCl.
-
Why? Acid catalyzes the reverse reaction (hydrolysis). Neutralization drives the reaction forward.
-
-
Reaction: Add CPMDS (1-2% v/v) under
atmosphere. Reflux for 4–6 hours. -
Post-Process: Wash sequentially with Toluene, Ethanol, and Water. Cure at
for 1 hour to condense remaining silanols into stable siloxane bonds.
Protocol B: The "Stress Test" (Accelerated Aging)
Rationale: Real-time stability takes years to measure. This protocol simulates aging using aggressive pH challenges.
-
Baseline Measurement: Measure Water Contact Angle (WCA) and acquire FTIR spectra (focus on
Si-O-Si region). -
Challenge: Immerse samples in buffer solutions at pH 4.0 , pH 7.4 , and pH 9.0 at
. -
Timepoints: Remove samples at 1, 3, 7, and 14 days.
-
Quantification:
-
Stable:
and FTIR intensity retention > 90%. -
Degrading:
or significant loss of FTIR peak.
-
Figure 2: Workflow for synthesis and stability validation of CPMDS layers.
Data Interpretation & Field Insights
When analyzing your stability data, look for the "Methyl Effect."
-
Observation: In pH 9.0 challenges, CPMDS layers often outlast purely aliphatic silanes (like 3-chloropropyltrichlorosilane without methyl groups) in terms of functional retention.
-
Reasoning: While the trichlorosilane forms a denser network, the methyl group in CPMDS provides local hydrophobicity that prevents the solvated hydroxide ion from reaching the silicon center.
-
Critical Threshold: If the Water Contact Angle drops below
(for a standard CPMDS layer), the siloxane monolayer has likely suffered >50% desorption.
Common Pitfalls
-
Incomplete Curing: Failure to cure at
leaves unreacted silanols ( ). These are hydrophilic and act as autocatalytic sites for water adsorption, accelerating hydrolysis. -
Missing Base Scavenger: If HCl is not neutralized during synthesis, it adsorbs to the silica surface. Upon exposure to humidity, it creates a localized acidic environment (pH < 2) that rapidly cleaves the newly formed bonds.
References
-
Gelest, Inc. Hydrolytic Stability of Silanes. Gelest Technical Brochures. [Link]
-
Arkles, B. (1977). Tailoring Surfaces with Silanes.[2][5][6] CHEMTECH, 7, 766-778. [Link]
-
Plueddemann, E. P. (1991). Silane Coupling Agents.[2][7][8] Plenum Press. [Link]
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silicon and Silica. Langmuir, 16(18), 7268–7274. [Link]
Sources
- 1. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel polyfunctional silanes for improved hydrolytic stability at the polymer-silica interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
A Senior Application Scientist's Guide to Leaching Studies of Silane Coatings in Aqueous Environments
For Researchers, Scientists, and Drug Development Professionals
In the realms of advanced materials and biomedical applications, the stability and biocompatibility of surface modifications are not just performance metrics; they are critical determinants of success and safety. Silane coatings are widely employed to functionalize surfaces, promote adhesion, and prevent corrosion on a variety of substrates, including those used in medical devices and drug delivery systems.[1][2] However, the integrity of these coatings in aqueous environments is paramount, as the leaching of unreacted silanes, silanols, or siloxane oligomers can compromise device performance and introduce potentially toxic substances.[3]
This guide provides an in-depth, objective comparison of the performance of different silane coatings in aqueous environments, supported by experimental data and detailed methodologies. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical protocols to design and execute robust leaching studies, enabling you to make informed decisions in your research and development endeavors.
The Criticality of Leaching Studies: Beyond Surface Performance
The interaction of a silane-coated surface with an aqueous medium initiates a series of chemical reactions, primarily hydrolysis and condensation.[1] While these reactions are essential for the formation of the siloxane network that constitutes the coating, they can also lead to the degradation and leaching of coating components over time, especially if the coating is not properly cured or is exposed to harsh conditions.[4]
For biomedical applications, the consequences of leaching are particularly severe. Leached species can interact with biological systems, potentially leading to cytotoxicity, inflammation, or other adverse reactions.[3] Therefore, a thorough understanding and quantification of leaching are not merely academic exercises but essential components of regulatory compliance and product safety assurance.[4][5]
Designing a Robust Leaching Study: A Multifaceted Approach
A comprehensive leaching study aims to simulate the in-service conditions of the coated material and to accurately quantify the type and amount of leached substances. The design of such a study requires careful consideration of several key parameters.
Experimental Workflow for Leaching Studies
Caption: A typical workflow for conducting a comprehensive leaching study of silane coatings.
Comparative Performance of Silane Coatings
The stability of a silane coating and its propensity to leach are highly dependent on the type of silane used, the substrate, and the curing conditions. The following table summarizes the performance of different silane coatings based on data from various studies. It is important to note that direct comparisons of leaching rates across different studies can be challenging due to variations in experimental conditions. Therefore, metrics such as corrosion resistance and changes in surface properties after immersion are often used as indicators of coating stability.
| Silane Type | Substrate | Test Conditions | Key Performance Metric | Results | Reference(s) |
| Epoxy Silanes (e.g., GPTMS) | Aluminum Alloy | Long-term immersion | High charge transfer resistance (Rct) and low double-layer capacitance (Cdl) | Bis-silane-modified epoxy coatings demonstrate superior waterproof permeability and corrosion protection compared to monomeric silane coatings. | [6] |
| Amino Silanes (e.g., APTES) | Mild Steel | Immersion in 3.5% NaCl | Improved corrosion resistance | Corrosion resistance was improved by a factor of 14 after five dips in the silane solution. | [1][6] |
| Vinyl Silanes (e.g., VTES) | Carbon Steel | Immersion in 4.5 wt% NaCl | Corrosion protection efficiency | Exhibited the lowest corrosion protection performance among the tested silanes. | [7][8] |
| Bis-sulfur Silanes (e.g., TESPT) | Carbon Steel | Immersion in 4.5 wt% NaCl | Corrosion protection efficiency | Demonstrated the best corrosion resistance performance with 99.6% efficiency. | [7][8] |
| n-Propyltrimethoxysilane (NPS) | Pyrite | Exposure to H2O2 or Acidithiobacillus ferrooxidans | Reduction in pyrite oxidation | Reduced chemical and biological oxidation by 96% and 95%, respectively. | [9] |
| Tetraethylorthosilicate (TEOS) | Pyrite | Exposure to H2O2 or Acidithiobacillus ferrooxidans | Reduction in pyrite oxidation | Reduced chemical and biological oxidation by 59% and 69%, respectively. | [9] |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of leaching studies, standardized and well-documented protocols are essential. While specific standards for silane leaching are not universally established, methodologies can be adapted from existing ASTM and ISO standards for testing the chemical resistance and durability of coatings.[3][10][11][12]
Protocol 1: Gravimetric Analysis of Leaching
This protocol provides a fundamental assessment of material loss from the coating due to leaching.
1. Sample Preparation: 1.1. Prepare triplicate samples of the substrate coated with the silane of interest and a set of uncoated control substrates. 1.2. Ensure all samples are thoroughly cured according to the manufacturer's specifications or established laboratory procedures.[13] 1.3. Accurately weigh each sample to the nearest 0.1 mg using a calibrated analytical balance and record the initial mass (m_initial).
2. Immersion: 2.1. Place each sample in a separate, inert container filled with the chosen aqueous medium (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated body fluid, or deionized water). The volume of the medium should be sufficient to fully immerse the sample and should be standardized across all samples (e.g., 10 mL/cm² of surface area). 2.2. Place the containers in a temperature-controlled incubator set to the desired temperature (e.g., 37°C for biomedical applications). 2.3. At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the samples from the immersion medium.
3. Sample Analysis: 3.1. Gently rinse the samples with deionized water to remove any non-adherent residues. 3.2. Dry the samples to a constant weight in a vacuum oven at a temperature that will not degrade the coating (e.g., 50°C). 3.3. Accurately weigh each dried sample and record the final mass (m_final). 3.4. Calculate the mass loss due to leaching as: Mass Loss (%) = [(m_initial - m_final) / m_initial] * 100.
Protocol 2: Analysis of Leached Species by GC-MS and LC-MS
This protocol focuses on the identification and quantification of the chemical species that have leached into the aqueous medium.
1. Leachate Collection: 1.1. Following the immersion period as described in Protocol 1, carefully decant the aqueous medium (leachate) from each sample container into a clean, labeled collection vessel. 1.2. For volatile and semi-volatile organic compounds, prepare the leachate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This may involve liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane) or solid-phase microextraction (SPME).[14] 1.3. For non-volatile organic compounds and polar species, prepare the leachate for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This may involve filtration and direct injection or a concentration step.[14] 1.4. For elemental analysis, prepare the leachate for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify leached silicon or other relevant elements.
2. Instrumental Analysis: 2.1. Analyze the prepared samples using calibrated GC-MS, LC-MS, and/or ICP-MS systems. 2.2. For GC-MS and LC-MS, identify the leached species by comparing their mass spectra to spectral libraries (e.g., NIST) and by running analytical standards of suspected compounds.[14] 2.3. Quantify the concentration of each identified leached species using calibration curves generated from analytical standards.
3. Data Reporting: 3.1. Report the concentration of each leached species in the aqueous medium (e.g., in µg/mL or ng/mL). 3.2. Calculate the total amount of each species leached per unit surface area of the coating (e.g., in µg/cm²).
The Chemical Nature and Implications of Leached Species
Understanding the chemical identity of leached substances is crucial for assessing the toxicological risk associated with a silane coating. The primary species of concern are unreacted silane monomers, silanols (hydrolyzed silanes), and low-molecular-weight siloxane oligomers.
Mechanism of Silane Leaching
Caption: The hydrolysis of alkoxysilanes to silanols and their subsequent condensation can lead to the leaching of various species.
Toxicological Considerations of Leached Species
The toxicity of leached silane-related compounds is a significant concern, particularly for medical devices and drug delivery systems.[3]
| Leached Species | Potential Toxicological Effects | Notes | Reference(s) |
| Unreacted Silane Monomers | Varies depending on the functional group (R). Some may be irritants or sensitizers. Low molecular weight alkoxysilanes can be a concern for lung toxicity if inhaled. | The specific toxicity profile of the parent silane should be considered. | [15][16] |
| Silanols | Generally considered to be of low systemic toxicity. | The primary concern is often related to their potential to self-condense into oligomers. | [15] |
| Low-Molecular-Weight Siloxane Oligomers | Can accumulate in organisms. Cyclic siloxanes (e.g., D4) have been shown to be endocrine disruptors and are persistent in the environment. | The toxicity can vary significantly with the size and structure of the oligomer. | [3][10][17] |
| Alcohols (from hydrolysis) | e.g., Methanol, Ethanol. Toxicity is well-characterized. | The amount leached is typically low but should be considered in the overall toxicological assessment. | [15] |
Alternative Surface Modification Technologies
While silane coatings are versatile, it is important to consider alternative surface modification technologies, especially in applications where leaching is a major concern.
-
Plasma Polymerization: Creates highly cross-linked and stable coatings with minimal leaching.
-
Layer-by-Layer Assembly: Allows for the precise deposition of thin films with controlled properties.
-
Surface Grafting: Covalently attaches polymers or other molecules to the substrate, providing a very stable modification.
The choice of the optimal surface modification technology will depend on the specific application, substrate material, and performance requirements.
Conclusion
The study of silane coating leaching in aqueous environments is a critical aspect of material science and biomedical device development. A thorough understanding of the mechanisms of leaching, coupled with robust experimental protocols, is essential for ensuring the long-term stability, performance, and safety of silane-coated products. By carefully designing and executing leaching studies, researchers and drug development professionals can select the most appropriate silane coatings, optimize their application and curing processes, and ultimately, develop safer and more reliable products. This guide provides a framework for approaching these studies with scientific rigor and a clear understanding of the underlying principles.
References
-
Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of... - PMC. (2016, May 30). Retrieved from [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Retrieved from [Link]
-
gesamp - review of potentially harmful substances: organosilicon compounds (silanes and. (n.d.). Retrieved from [Link]
-
Review of recent advances in research on the toxicity, detection, occurrence and fate of cyclic volatile methyl siloxanes in the environment | Request PDF - ResearchGate. (2012, December). Retrieved from [Link]
-
Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC. (n.d.). Retrieved from [Link]
-
Siloxane - Wikipedia. (n.d.). Retrieved from [Link]
-
Silane coatings of metallic biomaterials for biomedical implants: A preliminary review. (2018, August). Journal of Biomedical Materials Research Part B Applied Biomaterials, 106(9). Retrieved from [Link]
-
Silane-based coatings on the pyrite for remediation of acid mine drainage - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Toxicological Evaluation of Siloxanes by In Silico Approaches - DergiPark. (2025, January 31). Retrieved from [Link]
-
Quantitative evaluation of the degradation amount of the silane coupling layer of CAD/CAM resin composites by water absorption. (2021, December 29). Retrieved from [Link]
-
Surface Chemistry Protocol - Popa Lab. (n.d.). Retrieved from [Link]
-
Evaluation of acrylic and silane coatings on limestone through macroscopic and microscopic analyses - Univaq. (2023, July 17). Retrieved from [Link]
-
Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC. (n.d.). Retrieved from [Link]
-
Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments | ACS Omega - ACS Publications. (2023, April 3). Retrieved from [Link]
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Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC. (2021, July 29). Retrieved from [Link]
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ProChimia Surfaces - Silanes Surfaces Protocols - v.10.2011. (n.d.). Retrieved from [Link]
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What Is The Difference Between Amino Silanes And Epoxy Silanes - News - News - Jessica Chemicals. (2024, September 18). Retrieved from [Link]
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Silanes in High-Solids and Waterborne Coatings. (n.d.). Retrieved from [Link]
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How to Silanize Slides - YouTube. (2023, May 13). Retrieved from [Link]
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Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.). Retrieved from [Link]
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Silane/acetone silanized slides - The Open Lab Book - Read the Docs. (n.d.). Retrieved from [Link]
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APPLYING A SILANE COUPLING AGENT. (n.d.). Retrieved from [Link]
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Characterization of silicon species issued from PDMS degradation under thermal cracking of hydrocarbons: Part 2 -Liquid samples analysis by a multi-technical approach based on gas chromatography and mass spectrometry - ResearchGate. (2025, August 6). Retrieved from [Link]_
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What Is The Difference Between Amino Silane And Epoxy Silane - News. (2023, November 17). Retrieved from [Link]
-
Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
-
Comprehensive Analysis of Silane Coatings on Carbon Steel: From Microscopy to Quantum Chemistry | Request PDF - ResearchGate. (2025, December 19). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloropropylmethyldichlorosilane
| The Chemist's Imperative: Understanding the Disposal Chemistry
As laboratory professionals, our responsibility extends beyond the synthesis to the safe deactivation and disposal of every reagent. 3-Chloropropylmethyldichlorosilane (C4H9Cl3Si) is a valuable bifunctional organosilane, but its reactivity demands a disposal protocol grounded in chemical principles. The core of its hazardous nature lies in the two silicon-chloride (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, a process known as hydrolysis.
This reaction is vigorous and exothermic, rapidly producing corrosive hydrogen chloride (HCl) gas and forming silanols (Si-OH), which then condense into polysiloxane solids (silicones).[1][2][3] The fundamental strategy for disposal is not merely to discard the chemical, but to thoughtfully and controllably complete this hydrolysis reaction and then neutralize the acidic byproducts. This guide provides the procedural framework to achieve this safely and effectively.
| Pre-Disposal Safety Protocols: Establishing a Controlled Environment
Before beginning any disposal procedure, the immediate environment must be prepared to mitigate the known hazards of chlorosilanes. This is a non-negotiable prerequisite for ensuring operator safety.
2.1 | Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of both the parent compound and its hydrolysis products, a comprehensive PPE strategy is mandatory.[4]
-
Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses are insufficient. Contact lenses should never be worn when handling this material.[5]
-
Hand Protection: Use neoprene or nitrile rubber gloves.[5] Ensure gloves are inspected for integrity before each use.
-
Body Protection: A flame-retardant laboratory coat is essential. For larger quantities, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling and disposal steps must be performed inside a certified chemical fume hood to manage the release of HCl gas.[6] If a fume hood is not available or its efficacy is uncertain, a NIOSH-certified respirator with an acid gas cartridge is required.[5]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[5]
2.2 | Engineering Controls: The Fume Hood
The primary engineering control for this procedure is a properly functioning chemical fume hood. The high reactivity with ambient moisture means that even an open container can release HCl gas.[1] Ensure the fume hood has a certified face velocity (typically 80-120 feet per minute) before starting work.
| Spill Management: Immediate and Measured Response
Accidents happen, but a prepared response can prevent a minor spill from escalating into a major incident.
3.1 | Small Spills (<100 mL)
-
Evacuate and Alert: Alert personnel in the immediate area and control access.
-
Absorb: Cover the spill with a dry, inert absorbent material such as dry sand, diatomaceous earth, or vermiculite.[1][7] Do not use combustible absorbents like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the contaminated absorbent into a designated, sealable, and clearly labeled waste container.[7][8]
-
Decontaminate: Wipe the spill area with an aqueous solution of sodium bicarbonate (5-10%).
-
Dispose: The collected waste must be treated as hazardous. Refer to Section 5.0 of this guide.
3.2 | Large Spills (>100 mL) For large spills, the risk of significant HCl vapor and potential fire hazards increases.
-
Evacuate the laboratory immediately.
-
Activate the fire alarm and contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Provide responders with the Safety Data Sheet (SDS) for 3-Chloropropylmethyldichlorosilane upon their arrival.
| Controlled Disposal Protocol: From Reactive Silane to Inert Waste
This protocol details the step-by-step methodology for neutralizing small, laboratory-scale quantities of 3-Chloropropylmethyldichlorosilane. The core principle is the slow, controlled addition of the silane to a basic solution, which simultaneously hydrolyzes the Si-Cl bonds and neutralizes the resulting HCl.
4.1 | Essential Reagents and Equipment
-
Stir plate and magnetic stir bar
-
Large glass beaker (must be at least 10x the volume of the silane to be disposed)
-
Ice bath
-
Dropping funnel or pipette
-
pH paper or calibrated pH meter
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Designated hazardous waste container
4.2 | Step-by-Step Neutralization Procedure
-
Prepare the Neutralization Bath: In a large beaker placed within an ice bath on a stir plate, prepare a 5-10% aqueous solution of sodium bicarbonate. A 2:1 molar ratio of sodium bicarbonate to the chlorosilane is a safe starting point.[7] Alternatively, a dilute (5%) solution of sodium hydroxide can be used. Begin gentle stirring. Causality Note: Using a dilute basic solution instead of pure water is critical. It provides a medium for the hydrolysis to occur while immediately neutralizing the HCl byproduct, preventing the release of corrosive gas and controlling the exotherm.
-
Controlled Addition of Silane: Using a dropping funnel or pipette, add the 3-Chloropropylmethyldichlorosilane to the stirring basic solution very slowly (dropwise) .[2]
-
Monitor the Reaction: Observe the reaction closely. You will likely see the formation of a white solid (polysiloxane) and may notice some gas evolution (carbon dioxide if using bicarbonate). If the reaction becomes too vigorous or the temperature increases significantly, stop the addition immediately until it subsides. The ice bath is crucial for managing the exothermic nature of the hydrolysis.[2]
-
Allow for Complete Reaction: After all the silane has been added, allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Verify Neutralization: Check the pH of the solution using pH paper or a meter. The final pH should be between 6 and 8. If the solution is still acidic, slowly add more sodium bicarbonate or dilute sodium hydroxide until the neutral range is achieved.
-
Waste Collection: The resulting mixture contains water, inert polysiloxane solids, and dissolved salts. This entire slurry should be transferred to a clearly labeled hazardous waste container.
Table 1: Key Chemical Data for 3-Chloropropylmethyldichlorosilane
| Property | Value | Source |
| Chemical Formula | C₄H₉Cl₃Si | PubChem |
| Molar Mass | 191.56 g/mol | PubChem |
| Boiling Point | 184-186 °C | Gelest, Inc. |
| Density | 1.16 g/mL at 25 °C | Gelest, Inc. |
| Primary Hazards | Reacts violently with water; Causes severe skin burns and eye damage; Corrosive. | [1][4] |
| Waste Manifesting and Final Disposal
The final neutralized slurry is not suitable for drain disposal. It must be managed as regulated chemical waste.
-
Container Labeling: The waste container must be sealed and labeled with a "Hazardous Waste" tag. The label must include:
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and final disposal of the waste container. Adhere to all institutional and local regulations for hazardous waste management.[10][11][12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 3-Chloropropylmethyldichlorosilane.
Caption: Disposal workflow from preparation to final waste handoff.
References
-
Gelest, Inc. (2016). Safety Data Sheet: 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95%. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLTRIMETHOXYSILANE. [Link]
-
Global Silicones Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trichlorosilane. [Link]
-
Udalenie. 06 08 02 Waste containing hazardous chlorosilanes*. [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: (3-Chloropropyl)trimethoxysilane. [Link]
- Google Patents.US7208617B2 - Hydrolysis of chlorosilanes.
-
Gelest, Inc. (2003). Safety Data Sheet: (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs. [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. [Link]
-
ACS Publications. Hydrolysis of Chlorosilanes. II. Rates and Mechanism. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61330, Dichlorosilane. [Link]
-
OSTI.GOV. The Chemical Exhaust Hazards of Dichlorosilane Deposits Deter d with FT-ICR Mass Spectrometry. [Link]
-
Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
-
ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water.... [Link]
-
Capot Chemical Co., Ltd. 3-Chloropropylmethyldiethoxysilane Cas 13501-76-3 SDS. [Link]
- Google Patents.US4609751A - Method of hydrolyzing chlorosilanes.
-
U.S. Department of Veterans Affairs. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). [Link]
-
Wikipedia. Dichlorosilane. [Link]
-
Louisiana State University. Waste Disposal Procedure. [Link]
- Google Patents.
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
Sources
- 1. globalsilicones.org [globalsilicones.org]
- 2. Dichlorosilane | 4109-96-0 [amp.chemicalbook.com]
- 3. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. mtu.edu [mtu.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
